molecular formula C11H16N2 B1599177 2-(m-Tolyl)piperazine CAS No. 776269-51-3

2-(m-Tolyl)piperazine

Cat. No.: B1599177
CAS No.: 776269-51-3
M. Wt: 176.26 g/mol
InChI Key: HGRYPWVHQPPINF-UHFFFAOYSA-N
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Description

2-(m-Tolyl)piperazine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRYPWVHQPPINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401263
Record name 2-(3-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776269-51-3
Record name 2-(3-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Tolylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomer Specificity: This guide addresses the chemical properties and structure of tolylpiperazine derivatives. While the initial topic of interest was 2-(m-Tolyl)piperazine, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific data for this particular isomer. The vast majority of available research focuses on the N-aryl substituted isomers, namely 1-(m-Tolyl)piperazine, 1-(o-Tolyl)piperazine, and 1-(p-Tolyl)piperazine. Therefore, this guide will focus on these well-documented isomers, with a primary emphasis on 1-(m-Tolyl)piperazine, to provide a thorough and data-supported technical overview. The principles, protocols, and pharmacological context discussed herein provide a strong foundation for understanding the broader class of tolylpiperazine compounds.

Introduction to Arylpiperazines

The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs, particularly those targeting the central nervous system (CNS).[1] These compounds are versatile in their molecular interactions, often exhibiting affinity for a range of aminergic G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors.[1][2] The tolylpiperazines, a subset of this class, are characterized by a piperazine ring substituted with a tolyl (methylphenyl) group. The position of the methyl group on the phenyl ring (ortho, meta, or para) and the point of attachment to the piperazine ring significantly influence the compound's physicochemical and pharmacological properties.

Chemical Structure and Properties

The fundamental structure of tolylpiperazine consists of a piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, attached to a tolyl group.[3][4] The most extensively studied isomers are the 1-arylpiperazines.

Structural Elucidation

The definitive structure of a tolylpiperazine derivative is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum of a 1-tolylpiperazine would characteristically show signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the methylene protons of the piperazine ring. The chemical shifts and splitting patterns of the piperazine protons can provide information about the conformation of the ring.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tolyl ring and the piperazine ring.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C-N stretching vibrations.[5]

  • Mass Spectrometry: MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.[6]

Below is the chemical structure of 1-(m-Tolyl)piperazine.

Caption: Chemical structure of 1-(m-Tolyl)piperazine.

Physicochemical Properties

The physical and chemical properties of tolylpiperazines vary based on the isomeric form. A summary of key properties for the 1-tolylpiperazine isomers is presented below.

Property1-(m-Tolyl)piperazine1-(o-Tolyl)piperazine1-(p-Tolyl)piperazine
CAS Number 41186-03-2[7]39512-51-1[8]39593-08-3[9]
Molecular Formula C₁₁H₁₆N₂[7]C₁₁H₁₆N₂[8]C₁₁H₁₆N₂[9]
Molecular Weight 176.26 g/mol [7]176.26 g/mol [8]176.26 g/mol
Appearance Pale yellow to reddish yellow liquid[7]White to almost white crystalline powder[8]Not specified
Boiling Point 156 °C at 10 mmHg[7]161 °C at 10 mmHg[8]Not specified
Melting Point Not applicable44 - 48 °C[8]Not specified
Density 1.04 g/cm³[7]Not specifiedNot specified

The hydrochloride salt of 1-(m-Tolyl)piperazine, N-(m-Tolyl)piperazine dihydrochloride, is a white to almost white crystalline powder with a molecular weight of 249.18 g/mol and is noted for its water solubility.[10]

Synthesis of Tolylpiperazines

The synthesis of arylpiperazines can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Approaches

Common methods for the synthesis of N-alkyl and N-aryl piperazine derivatives include:

  • Nucleophilic Substitution: This involves the reaction of piperazine with an appropriate aryl halide or sulfonate. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond between an aryl halide and piperazine.[11]

  • Reductive Amination: This method involves the reaction of a dicarbonyl compound with a diamine, followed by reduction.[11]

  • Reduction of Carboxamides: N-substituted piperazines can be prepared by the reduction of the corresponding carboxamides.[11]

A generalized workflow for the synthesis of a 1-arylpiperazine is depicted below.

Synthesis_Workflow ArylHalide Aryl Halide (e.g., m-bromotoluene) Reaction Buchwald-Hartwig Amination ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 1-(m-Tolyl)piperazine Purification->Product

Caption: Generalized workflow for the synthesis of 1-arylpiperazines.

Exemplary Experimental Protocol: Synthesis of 1-(m-Tolyl)piperazine via Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • m-Bromotoluene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add piperazine (1.2 equivalents) and m-bromotoluene (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(m-Tolyl)piperazine.

Pharmacology and Applications

Arylpiperazine derivatives are of significant interest in drug development due to their ability to interact with various neurotransmitter systems.[12] They are key components in drugs for treating a range of neurological and psychiatric disorders.[7][10]

Mechanism of Action

The pharmacological effects of arylpiperazines are primarily attributed to their interactions with serotonin (5-HT) and dopamine (D₂) receptors.[2] The specific affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors can be fine-tuned by modifying the aryl group and any substituents on the piperazine ring.[2] For instance, many antipsychotic drugs containing an arylpiperazine moiety act as D₂ and 5-HT₂ₐ receptor antagonists.[2]

Additionally, some arylpiperazine derivatives have shown significant affinity for sigma receptors (σ₁ and σ₂), which are implicated in various cellular functions and are targets for the treatment of neurological diseases and cancer.[13][14][15]

Research Applications

1-(m-Tolyl)piperazine and its isomers serve as important building blocks and intermediates in the synthesis of a wide array of bioactive molecules.[7] They are utilized in:

  • Pharmaceutical Development: As precursors for drugs targeting CNS disorders.[10]

  • Neuropharmacology Studies: As research tools to investigate the roles of serotonin, dopamine, and sigma receptors in the brain.[10][13]

  • Agrochemicals and Specialty Chemicals: As intermediates in their production.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling tolylpiperazine derivatives. Based on available safety data for related compounds, the following guidelines are recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the specific Safety Data Sheet (SDS) for the particular isomer and form (free base or salt) being used for detailed hazard information and handling procedures.

Conclusion

The tolylpiperazine scaffold, particularly the 1-aryl isomers, represents a cornerstone in the development of CNS-active pharmaceuticals. Their versatile synthesis and rich pharmacology make them a subject of ongoing research and development. While specific data for this compound is scarce, the extensive knowledge base for its 1-substituted isomers provides a robust framework for understanding the chemical and biological properties of this important class of compounds. Further research into less common isomers may unveil novel pharmacological profiles and therapeutic applications.

References

2-(m-Tolyl)piperazine synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(m-Tolyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of reaction mechanisms, experimental protocols, and the rationale behind precursor selection. Key methodologies, including modern catalytic cross-coupling reactions and classical approaches, are critically evaluated. The guide emphasizes scientific integrity, providing field-proven insights and grounding all claims in authoritative references.

Introduction

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals targeting a wide range of conditions from central nervous system disorders to oncology.[1][2] The substitution pattern on the piperazine core is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Specifically, 2-aryl substituted piperazines introduce a chiral center and a defined three-dimensional vector for probing receptor binding pockets. This compound, also known as 2-(3-methylphenyl)piperazine, serves as a key intermediate for more complex molecular architectures. Its synthesis, therefore, is of significant interest.

This guide moves beyond a simple recitation of procedures to explain the causality behind experimental choices, offering a self-validating system of protocols grounded in established chemical principles. We will explore the most effective and practical routes to the target molecule, focusing on scalability, efficiency, and control over product purity.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical approach to any synthesis begins with retrosynthesis, the process of deconstructing the target molecule to identify viable starting materials. For this compound, two primary disconnection strategies emerge, highlighting the main bond formations required to construct the heterocyclic core and attach the aryl moiety.

G cluster_0 Disconnection Strategies cluster_1 Precursors from Approach A cluster_2 Precursors from Approach B target This compound disconnection_A Approach A: C-N Bond Formation (Arylation) target->disconnection_A Disconnect C(aryl)-N1 disconnection_B Approach B: Ring Construction (Cyclization) target->disconnection_B Disconnect C2-N1 & C3-N4 piperazine Piperazine Precursor (e.g., 2-Methylpiperazine) disconnection_A->piperazine m_tolyl_halide m-Tolyl Halide (e.g., m-Bromotoluene) disconnection_A->m_tolyl_halide diamine 1-(m-Tolyl)ethane-1,2-diamine disconnection_B->diamine c2_synthon Two-Carbon Synthon (e.g., Glyoxal, Dihaloethane) disconnection_B->c2_synthon

Caption: Retrosynthetic analysis of this compound.

  • Approach A (C-N Arylation): This is the most direct and modern approach. It involves forming the bond between the N1 nitrogen of a pre-existing piperazine ring and the m-tolyl group. This strategy leverages powerful cross-coupling reactions like the Buchwald-Hartwig amination.

  • Approach B (Ring Cyclization): This strategy involves building the piperazine ring from acyclic precursors. This can be achieved through methods like reductive amination of a diamine with a suitable two-carbon electrophile.

While both approaches are viable, Approach A is generally favored in modern synthetic chemistry for its efficiency, modularity, and broad substrate scope. This guide will focus primarily on this pathway while also discussing alternative methods.

Part 2: Key Synthetic Pathways

Pathway I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the cornerstone of modern N-aryl amine synthesis, offering a highly versatile method for forming C-N bonds via palladium-catalyzed cross-coupling.[3] This reaction has become indispensable in medicinal chemistry for accessing N-aryl piperazine scaffolds.[1][4]

Principle and Rationale: The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and preventing side reactions.[4]

  • Catalyst/Ligand System: The success of the coupling relies heavily on the ligand, which stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For aryl halides, particularly the less reactive chlorides, sterically hindered and electron-rich phosphine ligands such as RuPhos, XPhos, or BINAP are often required to promote the reaction efficiently.[5][6]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[5][6]

  • Precursors: The key precursors are an aryl halide and a piperazine derivative.

    • Aryl Halide: m-Bromotoluene is an excellent starting material due to its commercial availability and balanced reactivity. m-Chlorotoluene can also be used but typically requires a more active catalyst system.

    • Piperazine: Direct arylation of piperazine can lead to a mixture of mono- and di-arylated products. To achieve selectivity, it is highly advantageous to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions post-coupling.[6] For the synthesis of a 2-substituted piperazine, the starting material would be 2-methylpiperazine, which would then be N-arylated.

Simplified Catalytic Cycle:

G pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)-X (L_n) oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord pd_amido Ar-Pd(II)-NR'R'' (L_n) amine_coord->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 product Ar-NR'R'' (Product) reductive_elim->product aryl_halide Ar-X (m-Tolyl-Br) aryl_halide->oxidative_add amine HNR'R'' (Piperazine) amine->amine_coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Arylation of 2-Methylpiperazine

This protocol is a generalized procedure adapted from established methods for Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.[4]

Reagents and Materials:

  • 2-Methylpiperazine (1.2 equiv.)

  • m-Bromotoluene (1.0 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add m-bromotoluene, 2-methylpiperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent product tailing) to yield 1-(m-Tolyl)-3-methylpiperazine. Note: Commercially available this compound is a racemate. The arylation occurs at the less hindered nitrogen, leading to the 1-aryl-3-methyl isomer.

Quantitative Data Summary:

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Aryl BromidePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBuToluene1101885-95
Aryl ChloridePd(OAc)₂ (2.0)XPhos (4.0)NaOtBuDioxane1102470-90
Aryl BromidePd/BINAPCs₂CO₃NMP10012>80[5]
Pathway II: Reductive Amination and Cyclization

Reductive amination is a powerful method for forming amines from carbonyl compounds and serves as a key strategy for constructing heterocyclic rings.[7][8] In the context of 2-substituted piperazines, this typically involves an intramolecular cyclization of a linear precursor.

Principle and Rationale: This approach builds the piperazine ring from an acyclic diamine precursor. For instance, a chiral 1,2-diamine can be reacted with a β-keto ester, followed by reductive cyclization to form the piperazine core.[9] This method offers excellent control over stereochemistry if chiral starting materials are used.

A related strategy involves the reductive cyclization of dioximes. This method can build the piperazine ring from primary amines by reacting them with α-haloketone precursors to form a dioxime, which is then hydrogenated over a catalyst like Palladium on carbon (Pd/C) or Raney Nickel to form the piperazine ring.[10]

Conceptual Workflow: Reductive Cyclization of a Diamine

G start 1-(m-Tolyl)ethane- 1,2-diamine step1 Reaction with protected glyoxal equivalent start->step1 intermediate Acyclic Di-imine Intermediate step1->intermediate step2 Catalytic Hydogenation (Reduction) intermediate->step2 product This compound step2->product

Caption: Conceptual workflow for piperazine synthesis via reductive cyclization.

Advantages and Disadvantages:

  • Advantages: This route provides an alternative for building the core structure and can be adapted for asymmetric synthesis to access specific enantiomers.[9]

  • Disadvantages: The required linear precursors, such as 1-(m-tolyl)ethane-1,2-diamine, may not be as readily available as the simple precursors used in the Buchwald-Hartwig approach, potentially requiring multi-step syntheses.

Part 3: Safety, Handling, and Purification

Safety Precautions:

  • Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. It should be handled in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

Purification:

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. The basicity of the piperazine nitrogen can cause streaking on the column; this is often mitigated by adding a small amount of a tertiary amine (e.g., 1-2% triethylamine) to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Conclusion

The synthesis of this compound is most efficiently achieved through modern palladium-catalyzed N-arylation methods, particularly the Buchwald-Hartwig amination. This approach offers high yields, operational simplicity, and utilizes readily available precursors like 2-methylpiperazine and m-bromotoluene. While alternative strategies based on ring cyclization exist and provide valuable mechanistic diversity, the C-N cross-coupling pathway remains the gold standard for its reliability and scalability. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important chemical intermediate.

References

Introduction: The Privileged Piperazine Scaffold and the Rise of Aryl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(m-Tolyl)piperazine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

In the landscape of medicinal chemistry, the piperazine ring stands out as a cornerstone—a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] This six-membered heterocycle, with its two opposing nitrogen atoms, imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability, which are critical for drug development.[1] Among the vast library of its derivatives, the N-arylpiperazines have garnered significant attention for their remarkable versatility and broad spectrum of pharmacological activities.[1][3]

This guide focuses specifically on the this compound moiety, a distinct subclass of arylpiperazines. The introduction of the meta-tolyl group creates a unique stereoelectronic profile that influences receptor interactions and metabolic stability. We will delve into the synthesis, diverse biological activities, and key structure-activity relationships of these derivatives. This document is designed to serve as a technical resource, providing not only a comprehensive overview of their therapeutic potential but also actionable experimental protocols for their evaluation.

Synthetic Strategies for this compound Derivatives

The synthesis of N-arylpiperazines, including the tolyl-substituted variants, can be achieved through several established methodologies. The most common approaches involve the formation of the crucial aryl-nitrogen bond. Key methods include palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and direct nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[4] Alternatively, the piperazine ring can be constructed from a suitable aniline precursor.[4]

A representative synthetic pathway for generating a library of this compound derivatives often begins with the coupling of a protected piperazine with an appropriate m-tolyl precursor, followed by deprotection and subsequent functionalization of the second nitrogen atom.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Functionalization A 2-Methylpiperazine C This compound Core A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) B m-Tolyl Halide (e.g., 3-Bromotoluene) B->C E Final Derivative C->E Base (e.g., K2CO3) Solvent (e.g., ACN) D Alkyl Halide / Acyl Chloride (R-X) D->E

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of a Representative N-Substituted this compound Derivative

This protocol outlines a common two-step process involving an initial N-arylation followed by N-alkylation. The causality behind these steps is rooted in selectively forming the more challenging C-N aryl bond first under controlled catalytic conditions, followed by a more straightforward alkylation on the remaining secondary amine.

Step 1: Synthesis of the 1-(m-Tolyl)piperazine Intermediate

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 1-(m-tolyl)piperazine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile (ACN) as the solvent.

  • Reagent Addition: Add the desired electrophile, for example, 1-bromo-3-chloropropane (1.2 eq), to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin Layer Chromatography (TLC). The choice of a polar aprotic solvent like ACN and heat facilitates the SN2 reaction.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure intermediate.

Step 2: Final Derivative Synthesis

  • Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add the final building block, such as a substituted benzoyl chloride (1.1 eq), and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) at 0°C to control the exothermic reaction.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification and Characterization: Purify the final compound by column chromatography or recrystallization. Characterize the structure and confirm its purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6]

Diverse Biological Activities and Pharmacological Profile

This compound derivatives exhibit a wide array of biological activities, primarily stemming from their ability to interact with key protein targets in the body, particularly within the central nervous system.

Central Nervous System (CNS) Activity

Arylpiperazines are renowned for their potent effects on the CNS, acting as ligands for various neurotransmitter receptors.[3][7] This interaction forms the basis for their therapeutic potential as antipsychotic, antidepressant, and anxiolytic agents.[1][7][8]

  • Mechanism of Action: These compounds primarily modulate monoaminergic systems by binding to serotonin (5-HT) and dopamine (D) receptors.[1][9] The 2-(m-tolyl) moiety, in particular, can influence the binding affinity and selectivity for specific receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7.[1][10][11][12]

  • Anxiolytic and Antidepressant Effects: Many derivatives act as agonists at the 5-HT1A receptor, a well-established target for treating anxiety and depressive disorders.[8] Agonism at this autoreceptor can enhance serotonergic neurotransmission, leading to therapeutic effects.

  • Antipsychotic Potential: Atypical antipsychotic activity is often achieved through a combination of D₂ receptor antagonism and 5-HT2A receptor antagonism.[1] The balance of affinities for these two receptors is critical for achieving clinical efficacy while minimizing extrapyramidal side effects.

G Ligand This compound Derivative (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Effector GIRK Channel Opening G_Protein->Effector cAMP ↓ cAMP AC->cAMP Neuron Neuronal Hyperpolarization (Reduced Firing) Effector->Neuron

Caption: Simplified 5-HT1A receptor signaling pathway.

Compound Class Target Receptor(s) Binding Affinity (Ki, nM) Potential Therapeutic Use
Arylpiperazine-Sulfonamide5-HT712 - 580[11]Antidepressant, Cognitive Disorders
Arylpiperazine-Imide5-HT1A / 5-HT7High affinity for 5-HT1A[10]Anxiolytic, Antidepressant
Coumarin-Piperazine Hybrid5-HT1A0.57 - 0.78[12]CNS Disorders
Table 1: Representative CNS Receptor Affinities for Piperazine Derivatives.
Anticancer Activity

A growing body of evidence highlights the potential of arylpiperazine derivatives as anticancer agents.[1][3] They exert cytotoxic effects against a range of cancer cell lines through multiple mechanisms.

  • Mechanism of Action: These compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, often at the G2/M phase, thereby preventing cancer cell proliferation.[1] Some derivatives have been shown to inhibit critical cell survival signaling pathways, such as the PI3K/Akt pathway, which is frequently overactivated in many cancers.[1]

  • Observed Efficacy: Studies have demonstrated the cytotoxic activity of piperazine derivatives against breast (MCF7), prostate (PC-3), and lung (A549) cancer cell lines.[13][14] The selectivity for cancer cells over normal cells is a key area of investigation.[14]

Derivative Type Cancer Cell Line Activity (IC₅₀, µM) Reference
1-(aryl)-4-(benzyl)piperazinePC-3 (Prostate)1.05 - 56.80[13]
4-acyl-2-substituted-piperazineMCF7 (Breast)< 50[14]
Thiouracil-piperazine hybridMCF7 (Breast)18.23 - 100[14]
Table 2: In Vitro Anticancer Activity of Selected Piperazine Derivatives.
Antimicrobial and Antifungal Activity

The piperazine scaffold is also a valuable pharmacophore for developing novel antimicrobial agents to combat infectious diseases and growing antibiotic resistance.[3][15][16]

  • Spectrum of Activity: Derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as various fungal species (Candida albicans, Aspergillus niger).[17]

  • Mechanism: The precise mechanisms can vary but often involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Derivative Class Microorganism Activity (MIC, µg/mL) Reference
Substituted PiperazineM. Tuberculosis0.1[15]
Benzimidazole-PiperazineS. aureus31.25 - 62.50[18]
Benzimidazole-PiperazineE. coli125.00 - 500.00[18]
Benzimidazole-PiperazineC. krusei62.50[18]
Table 3: Antimicrobial Activity of Selected Piperazine Derivatives.
Other Notable Biological Activities
  • Anthelmintic: The parent piperazine molecule is a known anthelmintic agent used to treat parasitic worm infections.[16] Its derivatives act by agonizing the inhibitory GABA receptor in helminths, causing paralysis and allowing the host to expel the parasite.[16][19]

  • Potassium Channel Inhibition: N-(m-Tolyl)piperazine has been identified as an inhibitor of potassium channels, which can lead to increased neuronal excitability.[20] This property makes it a useful pharmacological tool for studying the central nervous system.[20]

Experimental Methodologies for Biological Evaluation

To validate the biological activity of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols provide a self-validating system for quantifying pharmacological effects.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

G A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[1] Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[1]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Methodology:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[1] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and pharmacologically significant core for the development of new therapeutic agents. Derivatives have demonstrated a remarkable breadth of biological activity, with pronounced effects on the central nervous system, compelling anticancer properties, and promising antimicrobial potential. The structure-activity relationship studies reveal that subtle modifications to the core structure can significantly modulate potency and selectivity, offering a clear path for rational drug design.[3]

Future research should focus on lead optimization strategies to enhance target affinity and selectivity while improving pharmacokinetic and safety profiles.[3] Exploring novel hybrid molecules that combine the this compound core with other known pharmacophores could lead to multi-target directed ligands, a promising strategy for treating complex multifactorial diseases like Alzheimer's and certain cancers. The continued exploration of this chemical space is poised to yield next-generation therapeutics with significant clinical impact.

References

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted central nervous system (CNS) mechanism of action of 2-(m-Tolyl)piperazine (m-TPP). In the absence of extensive direct pharmacological data for m-TPP, this document synthesizes information from closely related arylpiperazine analogs, particularly meta-chlorophenylpiperazine (m-CPP), to construct a robust, data-driven hypothesis of its molecular targets and downstream effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the probable pharmacodynamics of m-TPP and outlining experimental strategies for its definitive characterization.

Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system.[1] Its structural rigidity and the ability to substitute at its two nitrogen atoms allow for the fine-tuning of pharmacological activity.[2] Arylpiperazines, in particular, have a well-documented history of interacting with a range of biogenic amine receptors, including serotonin (5-HT) and dopamine (D2) receptors, making them a cornerstone in the development of antipsychotics, antidepressants, and anxiolytics.[3][4] The nature and position of the substituent on the phenyl ring are critical determinants of receptor affinity and functional activity.[5]

This compound (m-TPP) belongs to this important class of compounds. While it is utilized as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders, detailed public-domain data on its specific mechanism of action is limited.[6] This guide, therefore, leverages the extensive knowledge base of its structural analogs to predict its pharmacological profile.

Predicted Pharmacodynamics of this compound

Based on the structure-activity relationships of arylpiperazines, m-TPP is predicted to be a multi-target ligand, primarily interacting with serotonin and dopamine receptor systems. The presence of the meta-tolyl group is expected to confer a distinct pharmacological profile compared to other substituted phenylpiperazines.

Primary Target Engagement: A Focus on Serotonin and Dopamine Receptors

The primary mechanism of action of m-TPP is likely centered on its interaction with several key CNS receptors.

Arylpiperazines are well-known for their affinity for various serotonin receptors. The close structural analog, m-CPP, is a non-selective serotonin receptor agonist with notable activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[7] It is highly probable that m-TPP shares a similar, though not identical, profile.

  • 5-HT1A Receptors: Many arylpiperazines exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists. This interaction is a key mechanism for many anxiolytic and antidepressant drugs.[8]

  • 5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and contributes to their improved side-effect profile.[4] The interaction of m-TPP at this receptor is a critical point of investigation.

  • 5-HT2C Receptors: Agonism at 5-HT2C receptors is associated with effects on mood, appetite, and reward pathways. m-CPP is a known 5-HT2C agonist.[7]

Interaction with dopamine receptors, particularly the D2 subtype, is a defining characteristic of many antipsychotic medications. Arylpiperazines often display antagonist or partial agonist activity at D2 receptors.[9] The affinity of m-TPP for D2 and other dopamine receptor subtypes (D3, D4) will be a crucial determinant of its potential therapeutic applications and side-effect profile.

Cross-reactivity with adrenergic receptors, particularly α1 and α2 subtypes, is common among arylpiperazines and can contribute to both therapeutic effects and side effects such as orthostatic hypotension.[10]

A summary of the predicted primary targets for m-TPP, with example binding affinities (Ki) from its close analog m-CPP where available, is presented in Table 1.

Table 1: Predicted Primary CNS Targets of this compound and Comparative Binding Affinities of m-CPP

Receptor TargetPredicted Interactionm-CPP Ki (nM) (for comparison)Reference
Serotonin
5-HT1APartial Agonist/Antagonist55[7]
5-HT2AAntagonist/Partial Agonist31[7]
5-HT2CAgonist1.3[7]
SERTInhibitor230[7]
Dopamine
D2Antagonist/Partial Agonist~100-500[9]
D3Antagonist/Partial Agonist~50-200
Adrenergic
α1AntagonistData not readily available
α2AntagonistData not readily available

Note: The Ki values for m-CPP are provided as a reference and the actual affinities of m-TPP may differ.

Downstream Signaling Pathways

The functional consequences of m-TPP binding to its primary targets will manifest through the modulation of intracellular signaling cascades.

The majority of the predicted targets for m-TPP are G-protein coupled receptors.

  • 5-HT1A Receptor Activation: As a Gi/o-coupled receptor, activation of 5-HT1A receptors by an agonist or partial agonist like m-TPP would lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This would also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

  • 5-HT2A Receptor Modulation: The 5-HT2A receptor is coupled to Gq/11. Antagonism of this receptor by m-TPP would block serotonin-induced activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This would attenuate downstream calcium release and protein kinase C (PKC) activation.

  • D2 Receptor Modulation: The D2 receptor is a Gi/o-coupled receptor. Antagonism or partial agonism by m-TPP would modulate the inhibition of adenylyl cyclase and affect downstream effectors such as GIRK channels and voltage-gated calcium channels.

The following diagram illustrates the predicted primary signaling pathways modulated by this compound.

2-m-Tolylpiperazine_Signaling_Pathways cluster_intracellular Intracellular Signaling 5HT1A 5-HT1A Receptor AC Adenylyl Cyclase 5HT1A->AC Inhibition GIRK ↑ GIRK Channel Activity 5HT1A->GIRK Activation 5HT2A 5-HT2A Receptor PLC Phospholipase C 5HT2A->PLC Blockade D2 D2 Receptor D2->AC Modulation of Inhibition mTPP This compound mTPP->5HT1A Partial Agonism (?) mTPP->5HT2A Antagonism (?) mTPP->D2 Antagonism/Partial Agonism (?) cAMP ↓ cAMP AC->cAMP IP3_DAG ↓ IP3 & DAG PLC->IP3_DAG Ca2 ↓ Ca²⁺ Release IP3_DAG->Ca2

Predicted primary signaling pathways of this compound.

In-Vivo Pharmacology and Behavioral Effects

The integrated effects of m-TPP at its various molecular targets are expected to translate into a distinct behavioral profile in preclinical models. Based on the pharmacology of related compounds, m-TPP may exhibit properties relevant to the treatment of psychosis, depression, and anxiety.

  • Antipsychotic-like Activity: A combination of D2 receptor antagonism/partial agonism and 5-HT2A receptor antagonism is the cornerstone of atypical antipsychotic activity. Behavioral models such as amphetamine- or phencyclidine-induced hyperlocomotion and prepulse inhibition of the startle reflex would be critical for assessing this potential.

  • Antidepressant and Anxiolytic-like Effects: Partial agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. The forced swim test, tail suspension test, and elevated plus maze are standard behavioral paradigms to evaluate these activities.

Experimental Methodologies for Characterization

To definitively elucidate the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

In Vitro Pharmacological Profiling

The initial step is to determine the affinity of m-TPP for a broad range of CNS targets. This is typically achieved through competitive radioligand binding assays.

Protocol 1: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2) or from rodent brain tissue known to be rich in the target receptor.

  • Assay Buffer Preparation: Prepare a suitable buffer specific for each receptor assay, containing appropriate salts and protease inhibitors.

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) with the cell membranes in the presence of increasing concentrations of unlabeled m-TPP.

  • Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of m-TPP that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

References

In vitro studies of 2-(m-Tolyl)piperazine effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of 2-(m-Tolyl)piperazine

Executive Summary

This guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound, a member of the arylpiperazine class of compounds. Arylpiperazines are a privileged scaffold in central nervous system (CNS) drug discovery, forming the core of numerous approved therapeutics that modulate serotonergic and dopaminergic systems.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a logical, technically detailed pathway for elucidating the compound's mechanism of action. We will move from primary target identification using receptor binding assays to functional characterization through second messenger and signaling pathway analysis, and finally to preliminary safety and selectivity profiling. The methodologies described herein are designed to build a robust pharmacological profile, explaining not only the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous investigation.

The Arylpiperazine Scaffold: A Cornerstone of Neuropharmacology

The arylpiperazine moiety is a recurring structural motif in drugs targeting the CNS. Its unique physicochemical properties and ability to present key pharmacophoric elements in a specific spatial orientation allow for potent and often selective interactions with G protein-coupled receptors (GPCRs), particularly those of the serotonin (5-HT) and dopamine (D) families.[3][4] Marketed drugs such as the anxiolytic buspirone (a 5-HT₁A partial agonist) and the antipsychotic aripiprazole (a D₂ partial agonist and 5-HT₂A antagonist) underscore the therapeutic importance of this chemical class.[1]

This compound, also known as 1-(3-Methylphenyl)piperazine[5], is a specific analog within this class. The initial step in characterizing any such novel compound is to define its interaction with its primary biological targets. This involves two fundamental questions: "Where does it bind?" and "What happens when it binds?"

Primary Target Identification and Affinity Profiling

To determine the specific receptors a compound interacts with and the strength of that interaction, radioligand binding assays are the gold standard.[6] These assays directly measure the affinity of a ligand for a receptor, providing a quantitative value (Kᵢ, or inhibition constant) that is crucial for understanding its potency and potential for on-target activity.

Experimental Workflow: Radioligand Competition Binding Assay

The principle of this assay is competition. The test compound, this compound, is incubated at various concentrations with a preparation of cell membranes expressing a specific receptor of interest (e.g., human D₂ receptor). Also in the mixture is a constant, known concentration of a "radioligand"—a molecule that binds to the same receptor and is labeled with a radioactive isotope (e.g., [³H]spiperone for the D₂ receptor). The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at increasing concentrations of the test compound, we can determine the test compound's affinity.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Cell Membranes (Expressing Target Receptor) incubation Incubate Components (Allow Competition for Binding) membranes->incubation radioligand Radioligand (e.g., [3H]Spiperone) radioligand->incubation test_compound This compound (Serial Dilutions) test_compound->incubation filtration Rapid Filtration (Separates Bound from Free Radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies Bound Radioactivity) filtration->scintillation analysis Calculate IC50 and Ki (Determine Affinity) scintillation->analysis

Figure 1. Workflow for a radioligand competition binding assay.

Protocol: Radioligand Competition Binding Assay for Dopamine D₂ Receptor
  • Membrane Preparation: Utilize membranes from HEK-293 cells stably expressing the human dopamine D₂ receptor.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Compound Dilution: Perform a serial dilution of this compound to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes.

    • 25 µL of the radioligand [³H]spiperone at a final concentration near its Kₑ value.

    • 25 µL of the test compound at each dilution.

    • Include wells for "total binding" (no test compound) and "non-specific binding" (excess of a known non-radioactive D₂ ligand, like haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Predicted Binding Profile of this compound
Receptorm-Trifluoromethylphenylpiperazine (TFMPP) Kᵢ (nM)m-chlorophenylpiperazine (mCPP) Kᵢ (nM)Predicted this compound Profile
5-HT₁A ~50-100~50-150Moderate to High Affinity
5-HT₁C/2C ~10-50~10-30High Affinity
5-HT₂A ~100-300~100-250Moderate Affinity
Dopamine D₂ >1000>1000Low to Moderate Affinity
SERT ~100-200~100-200Moderate Affinity
(Note: Kᵢ values are approximate and compiled from various sources for illustrative purposes. Actual values for this compound must be determined experimentally.)

This predicted profile suggests that this compound is likely a multi-target ligand, primarily interacting with the serotonin system.

Functional Characterization at Primary Targets

Establishing binding affinity is only the first step. A functional assay is required to determine the compound's effect upon binding. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or provide a submaximal response (partial agonist)? This is determined by measuring the downstream signaling events that occur after receptor engagement.[9]

Most serotonin and dopamine receptors signal through canonical G protein pathways: Gₛ (stimulatory), Gᵢ (inhibitory), and Gₑ (which activates phospholipase C).

G cluster_Gi Gi-Coupled (e.g., 5-HT1A, D2) cluster_Gq Gq-Coupled (e.g., 5-HT2A, 5-HT2C) Ligand_Gi Ligand Receptor_Gi Receptor Ligand_Gi->Receptor_Gi Binds Gi Gi Protein Receptor_Gi->Gi Activates AC_Gi Adenylate Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP Production AC_Gi->cAMP_Gi Decreases Ligand_Gq Ligand Receptor_Gq Receptor Ligand_Gq->Receptor_Gq Binds Gq Gq Protein Receptor_Gq->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Generates Ca Ca2+ Release IP3->Ca Increases

Figure 2. Simplified Gi and Gq GPCR signaling pathways.

Protocol: cAMP Assay for Gᵢ-Coupled Receptors (e.g., 5-HT₁A, D₂)

This assay measures the inhibition of cyclic AMP (cAMP), a key second messenger.

  • Cell Culture: Use CHO or HEK-293 cells stably expressing the human 5-HT₁A or D₂ receptor.

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound to the wells. To test for agonist activity, also add forskolin, a direct activator of adenylyl cyclase, to stimulate a baseline level of cAMP production.

    • To test for antagonist activity, pre-incubate with the test compound, then add a known agonist (e.g., 5-HT for the 5-HT₁A receptor).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonist activity, a decrease in the forskolin-stimulated signal indicates Gᵢ activation; calculate the EC₅₀. For antagonist activity, a rightward shift in the agonist's dose-response curve indicates competitive antagonism; calculate the IC₅₀ and subsequently the Kₑ.

Protocol: Calcium Flux Assay for Gₑ-Coupled Receptors (e.g., 5-HT₂C)

This assay measures the increase in intracellular calcium that results from Gₑ activation.

  • Cell Culture: Use cells stably expressing the human 5-HT₂C receptor.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye's fluorescence increases dramatically upon binding to free calcium.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will add the test compound dilutions to the wells while simultaneously reading the fluorescence.

  • Data Acquisition: Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium release.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot this response against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ for agonist activity.

Investigating Potential Off-Target & Secondary Effects

A thorough in vitro characterization must also investigate potential liabilities and secondary pharmacology to build a complete profile. For arylpiperazines, this includes assessing interaction with monoamine transporters and evaluating general cytotoxicity.

In Vitro Hepatotoxicity Assessment

Studies on other piperazine-based designer drugs have shown a potential for hepatotoxicity, often linked to the formation of reactive oxygen species and mitochondrial dysfunction.[10][11] A preliminary assessment of cytotoxicity in a relevant cell line is a prudent step.

Protocol: MTT Assay in HepG2 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Culture HepG2 cells, a human liver cancer cell line, in appropriate media.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 1 µM to 200 µM). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot percent viability against the log concentration of the compound. Calculate the CC₅₀, the concentration that reduces cell viability by 50%.

Summary and Future Directions

This guide outlines a logical and robust cascade for the initial in vitro characterization of this compound. By systematically progressing from binding affinity to functional activity and preliminary safety assessment, a foundational understanding of the compound's pharmacology can be established.

  • Binding assays will define the compound's affinity profile and identify its primary targets, which are predicted to be serotonin receptors.

  • Functional assays (cAMP, calcium flux) will elucidate the nature of its interaction at these targets, defining it as an agonist, antagonist, or partial agonist.

  • Secondary assays (e.g., MTT) will provide an early indication of potential cytotoxic liabilities.

The data generated from this workflow is essential for guiding further research, including more extensive selectivity screening against broader receptor panels, in vitro metabolism studies, and, ultimately, the design and justification of in vivo experiments to explore its therapeutic potential.

References

An In-Depth Technical Guide to the Receptor Binding Affinity Studies of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the investigation of the receptor binding affinity of 2-(m-Tolyl)piperazine, a prominent arylpiperazine scaffold with significant potential in neuropharmacology. While direct and exhaustive binding data for this specific molecule is not extensively published, this guide synthesizes the known pharmacology of the arylpiperazine class, outlines gold-standard experimental protocols, and presents data from structurally similar analogs to construct a predictive and actionable scientific resource. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel CNS-active compounds. This document provides detailed methodologies for in-vitro radioligand binding assays and an overview of complementary in-silico approaches, underpinned by a robust understanding of the underlying scientific principles.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Molecules incorporating this scaffold have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[2] this compound, as a specific analog, belongs to this versatile class and is a valuable building block in the synthesis of novel pharmaceuticals, especially those aimed at modulating neurological disorders.[3] Its structural features suggest a promiscuous pharmacology, with likely interactions across a range of monoaminergic receptors, including serotonergic, dopaminergic, and adrenergic systems.[2][4]

A thorough understanding of a compound's receptor binding profile is paramount in drug discovery. It elucidates the mechanism of action, predicts therapeutic efficacy, and anticipates potential off-target effects. This guide provides the scientific rationale and practical methodologies for characterizing the receptor binding affinity of this compound.

Predicted Molecular Targets and Pharmacological Context

Based on the extensive literature on arylpiperazines, this compound is predicted to exhibit affinity for the following G-protein coupled receptor (GPCR) families:

  • Serotonin (5-HT) Receptors: Arylpiperazines frequently demonstrate high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7.[5][6][7] Activity at these receptors is associated with therapeutic effects in depression, anxiety, and psychosis.

  • Dopamine (D) Receptors: The D2-like family of dopamine receptors (D2, D3, D4) are key targets for antipsychotic agents.[8][9] The arylpiperazine structure is a well-established pharmacophore for these receptors.

  • Adrenergic (α) Receptors: Significant affinity for α1- and α2-adrenergic receptors is a common feature of this compound class, which can contribute to both therapeutic effects and side-effect profiles (e.g., cardiovascular effects).[4][10]

The precise affinity profile dictates the compound's overall pharmacological effect. For instance, a high affinity for D2 and 5-HT2A receptors is characteristic of atypical antipsychotics.[9] Therefore, empirical determination of the binding constants (Ki) for this compound at these targets is a critical step in its pharmacological characterization.

In-Vitro Characterization: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays rely on the principle of competitive displacement of a high-affinity, radioactively labeled ligand ("radioligand") by the unlabeled test compound.

Causality Behind Experimental Design

The choice of assay format, radioligand, and experimental conditions is critical for generating reliable and reproducible data. A competition binding assay is the most efficient method for determining the inhibition constant (Ki) of a novel, unlabeled compound like this compound. The Ki value is an intrinsic measure of the compound's affinity for the receptor, independent of the radioligand and receptor concentration used in the assay.

Experimental Workflow: A Self-Validating System

The following diagram and protocol outline a robust workflow for determining the receptor binding affinity of this compound.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Cell Culture expressing Receptor of Interest B Membrane Homogenization A->B C Protein Quantification (e.g., BCA Assay) B->C D Incubate Membranes with: 1. Test Compound (varying conc.) 2. Radioligand (fixed conc.) 3. Buffer C->D E Incubate to Equilibrium D->E F Separate Bound from Free Ligand (Rapid Filtration) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Generate Competition Curve (% Inhibition vs. [Compound]) G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: Competition Binding Assay

This protocol is a general template and should be optimized for each specific receptor target.

I. Membrane Preparation:

  • Cell Culture: Culture a cell line stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells).

  • Harvesting: Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

II. Binding Assay:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and vehicle (e.g., DMSO).

    • Non-specific Binding (NSB): Assay buffer, radioligand, and a high concentration of a known, unlabeled competing ligand.

    • Test Compound: Assay buffer, radioligand, and varying concentrations of this compound (typically a 10-point dilution series).

  • Initiation: Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time must be determined empirically for each receptor-ligand system.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a buffer to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

Predictive Binding Profile of this compound Based on Analogs

Receptor SubtypeAnalog CompoundKi (nM)Reference
Dopamine
D2N-phenylpiperazine analog~50-60[11]
D3N-phenylpiperazine analog~1.4[11]
Serotonin
5-HT1A1-(2-Methoxyphenyl)piperazine analog~0.6[7]
5-HT2AN-phenylpiperazine analog~39.4[2]
5-HT2Cm-Chlorophenylpiperazine (mCPP)High Efficacy[12]
5-HT71-(2-Methoxyphenyl)piperazine analogHigh Affinity[6]
Adrenergic
α11-(2-Methoxyphenyl)piperazine analog~0.8[7]
α28-(1-piperazinyl)imidazo[1,2-a]pyrazineHigh Affinity[10]

This data suggests that this compound is likely to be a potent ligand at multiple serotonin and dopamine receptors, with a potentially high affinity for the 5-HT1A and D3 subtypes. The "m-tolyl" substitution, compared to other substitutions, may subtly alter the affinity and selectivity profile, which underscores the necessity of empirical testing.

Complementary Approaches: In-Silico Modeling

Computational methods can provide valuable insights into the potential binding modes and affinities of a ligand, complementing experimental data.

G A 3D Structure of Receptor Target (Crystal Structure or Homology Model) C Molecular Docking Simulation A->C B 3D Structure of This compound B->C D Predict Binding Pose and Score C->D E Identify Key Receptor-Ligand Interactions D->E F Refine SAR and Guide Experimental Design E->F

Caption: Workflow for in-silico molecular docking.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. The interaction of the protonated piperazine nitrogen with a conserved aspartate residue in the third transmembrane domain of monoamine GPCRs is a key anchoring point for this class of compounds.[2] Docking studies can help rationalize observed affinities and guide the design of new analogs with improved selectivity.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive analysis of the receptor binding affinity of this compound. The arylpiperazine scaffold is a rich source of CNS-active compounds, and a detailed understanding of the binding profile of this specific analog is essential for its potential development as a therapeutic agent. The primary recommended course of action is the empirical determination of its Ki values across a panel of relevant CNS receptors using the competitive radioligand binding assay protocol detailed herein. This experimental data, in conjunction with in-silico modeling, will provide a complete picture of its pharmacological profile, enabling informed decisions for future drug discovery and development efforts.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in centrally active therapeutic agents. Among these, 2-(m-Tolyl)piperazine represents a key structural motif, the exploration of which has paved the way for a deeper understanding of structure-activity relationships in various biological targets. This in-depth technical guide provides a comprehensive overview of the historical context of the discovery of 2-substituted arylpiperazines and details both classical and contemporary synthetic strategies for obtaining this compound. We will delve into the causality behind experimental choices, present detailed protocols, and explore the critical importance of isomeric purity in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important molecular scaffold.

Introduction: The Strategic Importance of the 2-Arylpiperazine Core

The piperazine ring is a versatile heterocyclic scaffold that has been extensively utilized in the design of therapeutic agents.[1][2] Its two nitrogen atoms provide handles for chemical modification, influencing physicochemical properties such as solubility and basicity, which in turn affect the pharmacokinetic profile of a drug candidate.[2] While N-arylpiperazines have a long history in drug discovery, the placement of the aryl group directly on the carbon skeleton of the piperazine ring, specifically at the 2-position, introduces a chiral center and a distinct three-dimensional architecture. This structural nuance can lead to profound differences in pharmacological activity, including receptor affinity and selectivity.[3]

The tolyl isomers, with their subtle electronic and steric differences, offer a fascinating case study in how minor structural modifications can impact biological outcomes. This compound, in particular, serves as a valuable building block in the synthesis of compounds targeting a range of biological systems.[4] This guide will illuminate the path of its discovery, not as a singular event, but as an evolution of synthetic organic chemistry.

Historical Perspective: Plausible Early Synthetic Routes

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, we can infer the likely early approaches based on the established chemistry for analogous 2-arylpiperazines, such as 2-phenylpiperazine.[5] These early methods were often multi-step, relying on classical condensation and reduction reactions.

One of the foundational methods for constructing the piperazine ring involves the reaction of an N-substituted ethylenediamine with a suitable two-carbon electrophile. A plausible early route to this compound would have likely involved the synthesis of a substituted ethylenediamine precursor.

The α-Amino Acid Approach

A logical and frequently employed strategy for the synthesis of chiral 2-substituted piperazines involves the use of readily available and optically pure α-amino acids as starting materials.[6]

Conceptual Workflow:

G start m-Tolyl Glycine Derivative step1 Reduction of Carboxylic Acid to Alcohol start->step1 step2 Conversion of Alcohol to Leaving Group (e.g., Tosylate) step1->step2 step3 Introduction of the Second Nitrogen (e.g., via Azide or Amine) step2->step3 step4 Reduction of Azide / Deprotection step3->step4 step5 Cyclization to form Piperazinone step4->step5 step6 Reduction of Piperazinone to Piperazine step5->step6 end This compound step6->end

Figure 1: Conceptual workflow for the synthesis of this compound from an amino acid derivative.

Detailed Protocol (Hypothetical Early Method):

  • Esterification and Protection: The synthesis would commence with an m-tolyl substituted glycine derivative. The carboxylic acid would be esterified, and the amino group protected with a suitable protecting group (e.g., benzyloxycarbonyl, Cbz).

  • Reduction: The ester would then be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride.

  • Activation: The resulting hydroxyl group would be activated by conversion to a good leaving group, such as a tosylate or mesylate.

  • Nucleophilic Substitution: The activated alcohol would undergo nucleophilic substitution with a nitrogen nucleophile, for instance, sodium azide, to introduce the second nitrogen atom.

  • Reduction and Deprotection: The azide would be reduced to a primary amine, and the N-protecting group removed.

  • Cyclization: The resulting diamine would then be cyclized, often via the formation of a piperazinone intermediate, which is subsequently reduced to the desired piperazine.

This approach, while lengthy, offers excellent control over stereochemistry, a critical consideration for pharmacologically active molecules.

The Grignard Reaction Approach

Another plausible early method involves the addition of an aryl Grignard reagent to a pyrazine precursor, followed by reduction.[7]

Conceptual Workflow:

G start 2-Halopyrazine step1 Grignard Reaction with m-Tolylmagnesium Bromide start->step1 step2 Formation of 2-(m-Tolyl)pyrazine step1->step2 step3 Reduction of the Pyrazine Ring step2->step3 end This compound step3->end

Figure 2: Conceptual workflow for the synthesis of this compound via a Grignard reaction.

Detailed Protocol (Hypothetical Early Method):

  • Grignard Reagent Formation: m-Bromotoluene is reacted with magnesium turnings in a suitable ether solvent to generate m-tolylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent is then added to a solution of a 2-halopyrazine (e.g., 2-chloropyrazine). This reaction may require a catalyst, such as a nickel-phosphine complex, to proceed efficiently.[7]

  • Reduction: The resulting 2-(m-tolyl)pyrazine is then reduced to the corresponding piperazine. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon or Raney nickel under hydrogen pressure.

This method is more direct but may suffer from lower yields and the formation of side products.

Modern Synthetic Strategies: Efficiency and Versatility

Advances in synthetic methodology have led to more efficient and versatile routes for the synthesis of 2-substituted piperazines. These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials. Photoredox catalysis has been successfully applied to the α-C-H arylation of piperazines.[8]

Conceptual Workflow:

G start N-Protected Piperazine step1 Photoredox-Catalyzed Reaction with an Aryl Halide start->step1 step2 Generation of an α-Amino Radical step1->step2 step3 Coupling with the Aryl Partner step2->step3 step4 Deprotection step3->step4 end 2-Arylpiperazine step4->end

Figure 3: Conceptual workflow for the photoredox-catalyzed C-H arylation of piperazine.

Detailed Protocol (Illustrative Modern Method):

  • Reaction Setup: An N-protected piperazine (e.g., N-Boc-piperazine) is mixed with an m-tolyl halide (e.g., m-iodotoluene), a photocatalyst (e.g., an iridium complex), and a suitable base in a degassed solvent.

  • Irradiation: The reaction mixture is irradiated with visible light, which excites the photocatalyst.

  • Radical Formation: The excited photocatalyst initiates a single-electron transfer process, leading to the formation of an α-amino radical on the piperazine ring.

  • Coupling and Rearomatization: This radical then couples with the aryl halide, and subsequent steps lead to the formation of the C-C bond and regeneration of the catalyst.

  • Deprotection: The protecting group is removed under appropriate conditions to yield the final product.

This method offers a highly efficient and atom-economical route to 2-arylpiperazines.

Asymmetric Synthesis from 1,2-Diamines

The development of methods for the asymmetric synthesis of 2,3-substituted piperazines from 1,2-diamines has also provided a valuable route to compounds like this compound.[9]

Detailed Protocol (Illustrative Modern Method):

  • Diamine Synthesis: An optically pure 1,2-diamine precursor is synthesized, often starting from an amino acid.

  • Annulation: This chiral diamine is then subjected to an annulation reaction to construct the piperazine ring. This can involve aza-Michael addition followed by intramolecular cyclization.[9]

This approach provides excellent control over the stereochemistry of the final product.

The Critical Role of Isomerism in Pharmacological Activity

The introduction of a substituent at the 2-position of the piperazine ring creates a stereocenter, leading to the existence of enantiomers. Furthermore, the position of the methyl group on the tolyl ring (ortho, meta, or para) results in positional isomers. Both types of isomerism can have a profound impact on the biological activity of the molecule.[3]

The spatial arrangement of the tolyl group in the (R)- and (S)-enantiomers of this compound will dictate how the molecule interacts with the binding pocket of a biological target. This can lead to significant differences in binding affinity, efficacy, and selectivity between the enantiomers. For instance, in the context of serotonin receptor ligands, the meta-position of a substituent on an arylpiperazine has been shown to be favorable for high affinity at the 5-HT1A receptor.[3]

Table 1: Comparison of Synthetic Approaches to 2-Arylpiperazines

MethodAdvantagesDisadvantages
α-Amino Acid Approach Excellent stereocontrol, readily available starting materials.Multi-step, can be lengthy.
Grignard Reaction More direct route.Potential for low yields and side products.
C-H Functionalization High efficiency, atom-economical.May require specialized catalysts and conditions.
Asymmetric Diamine Annulation Excellent stereocontrol.Synthesis of the chiral diamine can be complex.

Conclusion and Future Directions

The journey to understand and synthesize this compound is emblematic of the broader evolution of synthetic organic and medicinal chemistry. From inferred classical multi-step syntheses to modern, highly efficient catalytic methods, the approaches to constructing this valuable scaffold have become increasingly sophisticated. The recognition of the profound impact of isomerism on pharmacological activity underscores the need for precise and stereocontrolled synthetic methods. As our understanding of disease biology deepens, the 2-arylpiperazine scaffold, and specifically derivatives of this compound, will undoubtedly continue to be a fertile ground for the discovery of new and improved therapeutic agents. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel biological applications for this privileged structural motif.

References

Spectroscopic Characterization of 2-(m-Tolyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(m-Tolyl)piperazine is a disubstituted piperazine derivative with significant potential in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a wide array of pharmacologically active compounds, valued for its ability to interact with various biological targets. The introduction of a meta-tolyl group at the 2-position of the piperazine ring imparts specific stereochemical and electronic properties that can modulate its biological activity and pharmacokinetic profile. Accurate and comprehensive structural elucidation is a critical first step in the research and development of any new chemical entity. This guide provides a detailed overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound, offering both theoretical insights and practical, field-proven protocols.

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound. The methodologies and interpretations presented herein are designed to be self-validating, ensuring the scientific integrity of the data obtained.

Molecular Structure and Isomerism

A foundational understanding of the molecule's structure is paramount before delving into its spectroscopic data. This compound possesses a chiral center at the C2 position of the piperazine ring, meaning it can exist as a racemic mixture of two enantiomers. Furthermore, the piperazine ring typically adopts a chair conformation to minimize steric strain, leading to the possibility of different conformers. These structural nuances can influence the spectroscopic output, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the tolyl group, the protons of the piperazine ring, the methyl group, and the N-H protons. The chemical shifts are influenced by the electronic environment and spatial arrangement of the protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20t1HAr-H (H5')
~7.05 - 6.95m3HAr-H (H2', H4', H6')
~3.50dd1HC2-H
~3.20 - 2.80m6HPiperazine ring protons (C3-H₂, C5-H₂, C6-H₂)
~2.35s3HAr-CH₃
~1.80br s1H or 2HN-H

Interpretation and Causality:

  • Aromatic Region (δ 6.9-7.2 ppm): The protons on the meta-substituted tolyl group will appear in this region. The triplet at ~7.20 ppm is characteristic of the proton at the 5' position, flanked by two other aromatic protons. The remaining aromatic protons will appear as a multiplet.

  • Piperazine Ring Protons (δ 2.8-3.5 ppm): The protons on the piperazine ring are diastereotopic due to the chiral center at C2, leading to complex splitting patterns. The proton at C2 is expected to be a doublet of doublets due to coupling with the geminal and vicinal protons. The remaining piperazine protons will appear as a complex multiplet. The exact chemical shifts and multiplicities can be influenced by the ring conformation and the rate of nitrogen inversion.[1][2]

  • Methyl Protons (δ ~2.35 ppm): The methyl group on the tolyl ring will appear as a sharp singlet.

  • N-H Protons (δ ~1.80 ppm): The amine protons often appear as a broad singlet and their chemical shift can be highly variable depending on concentration, solvent, and temperature. Deuterium exchange with D₂O can be used to confirm this signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~145.0Ar-C (C1')
~138.0Ar-C (C3')
~128.5Ar-C (C5')
~127.0Ar-C (C6')
~125.0Ar-C (C4')
~122.0Ar-C (C2')
~55.0C2
~50.0C6
~46.0C3
~45.0C5
~21.5Ar-CH₃

Interpretation and Causality:

  • Aromatic Carbons (δ 122-145 ppm): Six distinct signals are expected for the six carbons of the tolyl ring. The quaternary carbons (C1' and C3') will have lower intensities.

  • Piperazine Ring Carbons (δ 45-55 ppm): The four carbons of the piperazine ring will give rise to four distinct signals due to the asymmetry introduced by the tolyl substituent.

  • Methyl Carbon (δ ~21.5 ppm): The methyl carbon of the tolyl group will appear as a single peak in the aliphatic region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak (CDCl₃: δ 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H Stretching
3100 - 3000Medium to WeakAromatic C-H Stretching
2950 - 2800Medium to StrongAliphatic C-H Stretching (piperazine and methyl)
1600, 1580, 1490Medium to StrongAromatic C=C Stretching
1450MediumC-H Bending (aliphatic)
1300 - 1100Medium to StrongC-N Stretching
800 - 700StrongAromatic C-H Out-of-Plane Bending (meta-substitution)

Interpretation and Causality:

  • N-H Stretching: The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.[3]

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the piperazine ring and the methyl group.[3]

  • Aromatic C=C Stretching: The sharp peaks in the 1600-1490 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the tolyl group.

  • C-N Stretching: The C-N stretching vibrations of the piperazine ring typically appear in the fingerprint region and can be complex.

  • Aromatic C-H Bending: The strong absorption bands in the 800-700 cm⁻¹ region are characteristic of the out-of-plane C-H bending for a meta-substituted aromatic ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for solids):

    • Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
176High[M]⁺˙ (Molecular Ion)
161Medium[M - CH₃]⁺
133High[M - C₃H₇N]⁺
118Medium[C₈H₈N]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺˙): The peak at m/z 176 corresponds to the molecular weight of this compound (C₁₁H₁₆N₂), confirming its elemental composition.[4][5]

  • Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for arylpiperazines involve cleavage of the piperazine ring and loss of substituents.[6]

    • Loss of a methyl group from the tolyl ring can lead to a fragment at m/z 161.

    • Cleavage of the piperazine ring can result in the formation of a stable fragment at m/z 133.

    • The formation of the tropylium ion at m/z 91 is a very common fragmentation for toluene-containing compounds.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for liquids or a heated probe for solids). For coupling with chromatography, a GC-MS or LC-MS system would be used.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions. Electrospray Ionization (ESI) is an alternative soft ionization technique that would primarily show the protonated molecule [M+H]⁺ at m/z 177.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized this compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MW Molecular Weight & Formula (from MS) MS->MW Provides FG Functional Groups (from IR) IR->FG Identifies CH_Framework C-H Framework & Connectivity (from NMR) NMR->CH_Framework Elucidates Structure Final Structure Confirmation MW->Structure FG->Structure CH_Framework->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide has outlined the expected spectroscopic data, the rationale behind the spectral features, and detailed experimental protocols for data acquisition. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental for any subsequent research and development activities involving this promising chemical entity.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unveiling the Therapeutic Promise of a Versatile Arylpiperazine Scaffold

Authored by: A Senior Application Scientist

Abstract

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics for central nervous system (CNS) disorders.[1][2] 2-(m-Tolyl)piperazine, a member of this esteemed chemical class, presents a compelling scaffold for the development of novel therapeutics. While direct pharmacological data on this specific molecule is nascent in publicly accessible literature, a robust analysis of its structural analogues allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets. This guide provides an in-depth exploration of these potential targets, grounded in the established pharmacology of arylpiperazines, and outlines a comprehensive framework for their experimental validation. We will delve into the likely interactions with key monoaminergic G-protein coupled receptors (GPCRs) and transporters, and propose detailed experimental workflows for researchers and drug development professionals to rigorously evaluate its therapeutic potential.

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a privileged structure in drug discovery, offering a versatile scaffold that can be readily modified to modulate pharmacological activity.[1] When coupled with an aryl group, the resulting arylpiperazine core frequently confers affinity for a range of monoaminergic receptors and transporters, which are pivotal in the pathophysiology of numerous psychiatric and neurological conditions.[2][3] The tolyl group in this compound, with its specific meta-methyl substitution, is anticipated to influence the steric and electronic properties of the molecule, thereby fine-tuning its interaction with target proteins. This guide will systematically explore the most probable therapeutic targets based on these structural features.

Putative Pharmacodynamics of this compound

Based on the extensive body of research on arylpiperazines, the primary therapeutic potential of this compound is likely mediated through its interaction with serotonergic and dopaminergic systems. A secondary interaction with adrenergic systems is also plausible.

Serotonergic System Modulation

The serotonin (5-HT) system is a critical regulator of mood, anxiety, and cognition. Arylpiperazines are well-documented ligands for several 5-HT receptor subtypes.[3]

  • 5-HT1A Receptors: Many arylpiperazines exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists.[4] This mechanism is a hallmark of anxiolytic and antidepressant drugs.[2] It is highly probable that this compound shares this characteristic.

  • 5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a key feature of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the likelihood of extrapyramidal side effects.[5] The interaction of arylpiperazines with this receptor is well-established.[6]

  • Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a first-line treatment for depression and anxiety disorders. Some arylpiperazines have been shown to interact with SERT.[3]

Dopaminergic System Modulation

The dopamine system is central to reward, motivation, and motor control. Dysregulation of dopaminergic signaling is implicated in psychosis, Parkinson's disease, and addiction.[7]

  • Dopamine D2 Receptors: The dopamine D2 receptor is the primary target for most antipsychotic medications.[8] Arylpiperazines frequently bind to D2 receptors, often with partial agonist or antagonist activity.[9][10] The nature of this interaction (agonist vs. antagonist) is a critical determinant of the compound's overall pharmacological profile.

Adrenergic System Modulation

The adrenergic system, through its α and β receptors, is involved in regulating arousal, attention, and mood.

  • α-Adrenergic Receptors: Some arylpiperazines, such as m-chlorophenylpiperazine (mCPP), have shown affinity for α-adrenergic receptors.[11] This interaction could contribute to the compound's overall side effect profile or potentially offer therapeutic benefits in conditions where adrenergic signaling is dysregulated.

  • Norepinephrine Transporter (NET): Inhibition of NET is a validated mechanism for the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).[12] The potential for this compound to interact with NET warrants investigation.

Prioritized Therapeutic Targets and Investigational Plan

Based on the analysis of the arylpiperazine scaffold, the following are the prioritized potential therapeutic targets for this compound:

PriorityTargetPredicted ActivityPotential Therapeutic Indication
High 5-HT1A Receptor Partial AgonistAnxiety, Depression
High Dopamine D2 Receptor Antagonist / Partial AgonistPsychosis
Medium 5-HT2A Receptor AntagonistPsychosis, Depression
Medium Serotonin Transporter (SERT) InhibitorDepression, Anxiety
Low α-Adrenergic Receptors Antagonist(Side effect liability or potential for cardiovascular indications)
Low Norepinephrine Transporter (NET) InhibitorDepression, ADHD
Experimental Workflow for Target Validation

The following workflow provides a systematic approach to validating the predicted therapeutic targets of this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Target Engagement & Efficacy A Synthesis and Purification of this compound B Primary Radioligand Binding Assays (5-HT1A, D2, 5-HT2A, SERT, α-Adrenergic, NET) A->B C Secondary Functional Assays (e.g., cAMP, Ca2+ flux, β-arrestin recruitment) B->C D Monoamine Transporter Uptake Assays (SERT, NET, DAT) B->D F Preclinical Behavioral Models (Anxiety, Depression, Psychosis) C->F D->F E Pharmacokinetic Profiling (ADME studies in rodents) E->F G In Vivo Neurochemical Studies (Microdialysis to measure neurotransmitter levels) F->G

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the prioritized targets.

Protocol: Competitive Radioligand Binding Assay for the 5-HT1A Receptor

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound (or a reference compound).

    • For determination of non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, partial agonist) and potency (EC50 or IC50) of this compound at the identified targets.

Protocol: cAMP Assay for 5-HT1A Receptor Agonism

  • Cell Culture:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound (or a reference agonist like 8-OH-DPAT) in the presence of forskolin (to stimulate adenylyl cyclase).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

G cluster_0 5-HT1A Receptor Signaling Cascade Ligand This compound (Potential Agonist) Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation Cell_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cell_Response

Caption: Hypothesized signaling pathway for this compound at the 5-HT1A receptor.

In Vivo Preclinical Models

Objective: To evaluate the therapeutic potential of this compound in animal models of CNS disorders.

Models of Anxiety
  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[13] An increase in the time spent in the open arms is indicative of anxiolytic activity.

  • Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[13] Anxiolytic compounds increase the time spent in the light compartment.

Models of Depression
  • Forced Swim Test (FST): In this model, rodents are placed in an inescapable cylinder of water.[14] A decrease in immobility time is interpreted as an antidepressant-like effect.

  • Tail Suspension Test (TST): Similar to the FST, this test induces a state of despair in mice by suspending them by their tails.[15] A reduction in the duration of immobility is indicative of antidepressant activity.

Models of Psychosis
  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.[16] Antipsychotic drugs can reverse deficits in PPI induced by psychostimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., MK-801).

  • Hyperlocomotion Induced by Psychostimulants: Dopamine agonists like amphetamine induce hyperactivity in rodents, which is considered a model of the positive symptoms of psychosis.[17] Effective antipsychotics block this hyperlocomotion.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with a high probability of interacting with key therapeutic targets in the central nervous system, particularly the 5-HT1A and dopamine D2 receptors. The structural alerts provided by its arylpiperazine core, combined with the extensive pharmacology of its analogues, provide a strong rationale for its investigation as a potential treatment for anxiety, depression, or psychosis. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous path for elucidating its precise mechanism of action and validating its therapeutic potential. Further studies should also focus on its pharmacokinetic properties, including blood-brain barrier penetration, and a thorough safety and toxicology assessment to pave the way for potential clinical development.

References

Methodological & Application

Synthesis of 1-(m-Tolyl)piperazine Hydrochloride: An Application and Protocol Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis of 1-(m-Tolyl)piperazine Hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. The synthesis leverages a palladium-catalyzed Buchwald-Hartwig amination for the selective mono-arylation of a protected piperazine core, followed by an efficient deprotection and salt formation. This document provides not only a step-by-step experimental protocol but also delves into the mechanistic rationale behind the chosen synthetic strategy, offering troubleshooting insights and detailed characterization data. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this important building block.

Introduction

N-arylpiperazines are a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics.[1][2] The specific substitution pattern on the aryl ring and the piperazine moiety allows for the fine-tuning of pharmacological activity. 1-(m-Tolyl)piperazine, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents.[1]

The synthesis of monosubstituted N-arylpiperazines presents a common challenge: preventing the undesired formation of the disubstituted product. To overcome this, a widely adopted and highly effective strategy involves the use of a protecting group on one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

This guide outlines a two-step synthesis commencing with the Buchwald-Hartwig amination of m-bromotoluene with N-Boc-piperazine. This palladium-catalyzed cross-coupling reaction is renowned for its efficiency and functional group tolerance in forming C-N bonds.[3][4] The subsequent step involves the deprotection of the Boc group using hydrochloric acid in an organic solvent, which concurrently forms the desired hydrochloride salt. This method is efficient, scalable, and yields a high-purity product suitable for further pharmaceutical development.

Overall Synthetic Scheme

Synthesis of 1-(m-Tolyl)piperazine Hydrochloride m_bromotoluene m-Bromotoluene intermediate N-Boc-1-(m-tolyl)piperazine m_bromotoluene->intermediate Buchwald-Hartwig Amination N_boc_piperazine N-Boc-piperazine N_boc_piperazine->intermediate Pd_catalyst Pd Catalyst Ligand, Base HCl_dioxane HCl in Dioxane product 1-(m-Tolyl)piperazine Hydrochloride intermediate->product Boc Deprotection & Salt Formation

Figure 1: Overall synthetic workflow for 1-(m-Tolyl)piperazine Hydrochloride.

Part 1: Synthesis of N-Boc-1-(m-tolyl)piperazine via Buchwald-Hartwig Amination

The first step of the synthesis involves the palladium-catalyzed C-N cross-coupling of m-bromotoluene with N-Boc-piperazine. The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines from aryl halides.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[3] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, particularly with less reactive aryl chlorides and bromides.[3]

Experimental Protocol

Materials:

  • m-Bromotoluene

  • N-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add N-Boc-piperazine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by m-bromotoluene (1.0 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-1-(m-tolyl)piperazine as a pure product.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NHR'R''(L_n) PdII_Aryl->PdII_Amine R'R''NH, Base Ligand_Exchange Ligand Exchange (Amine) PdII_Amine->Pd0 Product Release Product Ar-NR'R'' PdII_Amine->Product Reductive_Elimination Reductive Elimination Catalyst_Regen Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The reaction is initiated by the active Pd(0) catalyst which undergoes oxidative addition with the aryl halide (m-bromotoluene). The resulting Pd(II) complex then coordinates with the amine (N-Boc-piperazine). In the presence of a base, the amine is deprotonated, and subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4]

Part 2: Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions. Using a solution of hydrogen chloride in an organic solvent like dioxane or methanol is a common and effective method, often resulting in the precipitation of the desired hydrochloride salt.[6]

Experimental Protocol

Materials:

  • N-Boc-1-(m-tolyl)piperazine

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Methanol (optional, for dissolution)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the purified N-Boc-1-(m-tolyl)piperazine (1.0 equiv.) in a minimal amount of methanol or dioxane in a round-bottom flask.

  • Acidification: To the stirred solution, add 4 M HCl in 1,4-dioxane (3-5 equiv.) dropwise at room temperature.

  • Precipitation and Reaction: Stir the reaction mixture at room temperature. The hydrochloride salt of the deprotected piperazine will often precipitate out of the solution. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 1-3 hours).

  • Isolation: If a precipitate has formed, add anhydrous diethyl ether to the mixture to ensure complete precipitation. Collect the solid product by filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the final product, 1-(m-Tolyl)piperazine hydrochloride, under vacuum to a constant weight.

Quantitative Data Summary

ParameterStep 1: Buchwald-Hartwig AminationStep 2: Deprotection & Salt Formation
Starting Material m-BromotolueneN-Boc-1-(m-tolyl)piperazine
Reagents N-Boc-piperazine, Pd(OAc)₂, XPhos, NaOtBu4 M HCl in 1,4-Dioxane, Diethyl ether
Solvent Toluene1,4-Dioxane / Methanol
Temperature 100 °CRoom Temperature
Reaction Time 12-24 hours1-3 hours
Typical Yield 85-95%>95%
Purification Method Flash Column ChromatographyPrecipitation and Filtration

Characterization of 1-(m-Tolyl)piperazine Hydrochloride

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for 1-(m-Tolyl)piperazine hydrochloride.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm): 9.45 (br s, 2H, NH₂⁺), 7.18 (t, J = 7.8 Hz, 1H, Ar-H), 6.75-6.68 (m, 3H, Ar-H), 3.40-3.20 (m, 8H, piperazine-H), 2.28 (s, 3H, Ar-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm): 150.2, 138.6, 129.3, 119.8, 116.5, 113.2, 48.9 (2C), 43.8 (2C), 21.7.

2. Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will show characteristic absorptions for the amine salt and the aromatic ring.

  • Characteristic Peaks (cm⁻¹): 3400-2500 (broad, N-H stretch of amine salt), 1600-1450 (C=C stretching of the aromatic ring), ~3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch). The IR spectrum of piperazine dihydrochloride shows strong, broad absorptions in the high-frequency region characteristic of ammonium salts.[7][8]

3. Mass Spectrometry (MS)

  • ESI-MS: m/z = 177.1 [M+H]⁺ (for the free base). The mass spectrum will show the molecular ion peak for the free base, 1-(m-Tolyl)piperazine.[9]

Safety and Handling

  • m-Bromotoluene: Irritant. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Handle with care as they are precious metals and may have associated toxicity.

  • Sodium tert-butoxide: Corrosive and flammable solid. Handle in a glovebox or under an inert atmosphere.

  • 4 M HCl in Dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1-(m-Tolyl)piperazine Hydrochloride: May cause skin and eye irritation.[3] Standard laboratory safety precautions should be followed.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 1-(m-Tolyl)piperazine hydrochloride. The use of a Buchwald-Hartwig amination with a protected piperazine ensures high selectivity for the desired mono-arylated product. The subsequent deprotection and salt formation step is straightforward and high-yielding. The provided protocols, mechanistic insights, and characterization data offer a comprehensive resource for researchers in the field of pharmaceutical synthesis.

References

Application Notes & Protocols: Selective N-Alkylation of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-functionalized 2-arylpiperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of 2-(m-Tolyl)piperazine are of significant interest to researchers in drug development. The strategic introduction of alkyl groups onto the piperazine nitrogen atoms modulates the molecule's pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profile. This document provides a detailed guide for the selective N-alkylation of this compound, focusing on the more nucleophilic and sterically accessible N4 position. We present two robust and widely applicable protocols: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. This guide explains the mechanistic rationale behind each protocol, offers step-by-step experimental procedures, and includes troubleshooting advice to ensure successful synthesis for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Selective N4-Alkylation

The this compound scaffold possesses two distinct secondary amine nitrogens (N1 and N4). Direct alkylation without careful consideration of the substrate's inherent reactivity can lead to a mixture of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products, complicating purification and reducing the yield of the desired isomer.[3][4]

However, the electronic and steric environment of this compound provides a strong basis for achieving high regioselectivity:

  • Steric Hindrance: The bulky m-tolyl group at the C2 position significantly hinders access to the adjacent N1 nitrogen. Alkylating agents will preferentially approach the less encumbered N4 nitrogen.

  • Nucleophilicity: The N4 nitrogen is generally considered more nucleophilic and basic than the N1 nitrogen, which is influenced by the adjacent aryl substituent.

Consequently, reactions tend to favor the formation of the N4-alkylated product. The protocols detailed herein leverage this inherent selectivity to provide a direct route to N4-alkyl-2-(m-tolyl)piperazine derivatives.

Mechanistic Overview of N-Alkylation Strategies

Two primary methodologies are employed for the N-alkylation of secondary amines like piperazines: Direct Alkylation and Reductive Amination.[5]

Direct Alkylation with Alkyl Halides

This method involves a direct nucleophilic substitution (S_N2) reaction.[6] The lone pair of electrons on the piperazine nitrogen (N4) acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., R-Br, R-I) and displacing the halide leaving group.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIEA), is crucial. Its role is to neutralize the hydrohalic acid (H-X) formed during the reaction.[7][8] This prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal. They effectively dissolve the reagents and stabilize the transition state of the S_N2 reaction without interfering with the nucleophile.[8]

  • Over-alkylation: A primary drawback of this method is the potential for the newly formed tertiary amine product to be further alkylated, forming a quaternary ammonium salt.[3][9] This can often be mitigated by using a stoichiometric amount or a slight excess of the piperazine relative to the alkyl halide.

Reductive Amination

Reductive amination is a highly efficient and controlled method for forming C-N bonds, particularly for avoiding over-alkylation.[7][10] The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The secondary amine (this compound) reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form a transient iminium ion intermediate.

  • Reduction: A selective reducing agent, introduced into the reaction, reduces the iminium ion to the corresponding tertiary amine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[5][7] Its tolerance for mildly acidic conditions makes it ideal for one-pot procedures.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively solubilize the reactants.

  • Control: This method intrinsically avoids the formation of quaternary ammonium salts, making it a "cleaner" reaction compared to direct alkylation with reactive alkyl halides.[7]

Visualized Reaction Pathways

The following diagram illustrates the two primary synthetic routes for the N-alkylation of this compound.

N_Alkylation_Pathways sub_piperazine This compound prod_alkylated N4-Alkyl-2-(m-Tolyl)piperazine sub_piperazine->prod_alkylated Direct Alkylation (SN2 Reaction) Base (e.g., K2CO3) Solvent (e.g., ACN) sub_piperazine->prod_alkylated Reductive Amination Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCM) sub_alkyl_halide Alkyl Halide (R-X) sub_carbonyl Aldehyde / Ketone (R'=O) sub_alkyl_halide->prod_alkylated sub_carbonyl->prod_alkylated

Caption: Synthetic routes for N4-alkylation of this compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation using an Alkyl Bromide

This protocol describes the reaction of this compound with 1-bromobutane as a representative alkyl halide.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)Equivalents
This compoundC₁₁H₁₆N₂176.26-1.00 g5.671.0
1-BromobutaneC₄H₉Br137.021.27 g/mL0.65 mL5.961.05
Potassium CarbonateK₂CO₃138.21-1.57 g11.352.0
Acetonitrile (ACN)CH₃CN41.05-25 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.67 mmol) and potassium carbonate (1.57 g, 11.35 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (25 mL) to the flask.

  • Reagent Addition: Stir the suspension at room temperature and add 1-bromobutane (0.65 mL, 5.96 mmol) dropwise via syringe.

  • Reaction: Affix a reflux condenser and heat the reaction mixture to 80 °C (gentle reflux). Maintain stirring at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Work-up (Aqueous Extraction): a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in dichloromethane (DCM, 30 mL) and transfer to a separatory funnel. e. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure N-butyl-2-(m-tolyl)piperazine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the reaction of this compound with butyraldehyde.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)Equivalents
This compoundC₁₁H₁₆N₂176.26-1.00 g5.671.0
ButyraldehydeC₄H₈O72.110.817 g/mL0.61 mL6.241.1
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.94-1.80 g8.511.5
Dichloromethane (DCM)CH₂Cl₂84.93-30 mL--
Acetic Acid (optional)CH₃COOH60.051.05 g/mL1-2 drops-catalytic

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.00 g, 5.67 mmol) in anhydrous dichloromethane (30 mL).

  • Reagent Addition: Add butyraldehyde (0.61 mL, 6.24 mmol) to the solution. If desired, add 1-2 drops of glacial acetic acid to catalyze iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.80 g, 8.51 mmol) portion-wise over 10 minutes. Caution: Addition may cause slight effervescence.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[10]

  • Work-up (Quenching and Extraction): a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 25 mL). Stir vigorously until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography as described in Protocol 1.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of N-alkylated this compound.

Workflow start Start: Weigh Reagents setup Reaction Setup (Flask, Stir Bar, Solvent) start->setup addition Add Piperazine & Other Reagents (Base or Aldehyde) setup->addition alkylation Add Alkylating Agent (Alkyl Halide or NaBH(OAc)3) addition->alkylation reaction Stir Under Reaction Conditions (Heat or Room Temp) alkylation->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Reaction Incomplete workup Aqueous Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete concentrate Concentrate in vacuo workup->concentrate purify Purification (Column Chromatography) concentrate->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: Standard laboratory workflow for N-alkylation synthesis.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive reagents (e.g., wet solvent/reagents, old NaBH(OAc)₃). Insufficient heating (Protocol 1). Poor quality alkyl halide.Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reducing agents. Verify reaction temperature. Use a freshly distilled or new bottle of the alkyl halide.
Formation of Byproducts Protocol 1: Over-alkylation to form quaternary salt.[3] Protocol 2: Aldehyde self-condensation.Use a smaller excess of the alkylating agent or a slight excess of the piperazine. Ensure the aldehyde is added to the piperazine solution before the reducing agent.
Difficult Purification Product is highly polar. Streaking on TLC plate.For column chromatography, add 1-2% triethylamine or ammonia in methanol to the eluent to suppress tailing of the basic amine product on the acidic silica gel.
Product Lost in Work-up Product remains in the aqueous layer as a salt if the solution is acidic.During extraction, ensure the aqueous layer is basic (pH > 9) by adding a base like NaHCO₃ or NaOH solution to ensure the amine is in its free base form and soluble in the organic solvent.[7]

References

The Tolylpiperazine Scaffold: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Medicinal Chemist

Introduction: The Enduring Value of the Piperazine Moiety

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide range of biological targets and are amenable to chemical modification. The piperazine ring is a quintessential example of such a scaffold.[1][2] Its six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts a unique combination of properties: structural rigidity, a high polar surface area, and the capacity to act as both hydrogen bond donors and acceptors.[3] These characteristics frequently lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug candidates.[3][4]

Among the vast family of piperazine derivatives, 2-(m-Tolyl)piperazine stands out as a versatile and strategically valuable starting material. Its structure combines the beneficial properties of the piperazine core with an aryl group, providing a template for developing compounds targeting a multitude of biological systems, particularly within the central nervous system (CNS).[5][6] This guide serves as a comprehensive resource for researchers and drug development professionals, offering in-depth technical insights, field-proven protocols, and the causal reasoning behind experimental choices when utilizing this compound in medicinal chemistry campaigns.

Physicochemical Properties and Strategic Considerations

Before embarking on a synthetic campaign, it is crucial to understand the inherent properties of the this compound scaffold.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂[5]
Molecular Weight 176.26 g/mol [5]
Appearance Pale yellow to reddish yellow liquid[5]
Boiling Point 156 °C / 10 mmHg[5]
CAS Number 776269-51-3[7]

The tolyl group introduces lipophilicity, which can be crucial for crossing the blood-brain barrier, a key requirement for CNS-active drugs. The secondary amine at the N4 position is a prime handle for further chemical modification, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties. The N1 nitrogen, attached to the tolyl ring, is less nucleophilic, meaning that reactions will predominantly occur at the N4 position under standard conditions. This inherent regioselectivity is a significant advantage in synthetic planning.

Core Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone for the synthesis of ligands targeting monoamine neurotransmitter systems. Its structural similarity to known serotonergic and dopaminergic modulators, such as m-chlorophenylpiperazine (m-CPP), makes it an attractive starting point for developing novel agents for psychiatric and neurological disorders.[8][9]

Key Therapeutic Areas:

  • Antidepressants and Anxiolytics: Many piperazine-containing drugs, like Vortioxetine, modulate serotonin (5-HT) transporters and receptors.[2][10] The tolylpiperazine core can be elaborated to generate potent ligands for various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂C).[11]

  • Antipsychotics: The discovery of drugs like Clozapine highlights the importance of the piperazine moiety in developing agents that modulate dopamine (D₂/D₃) and serotonin receptors for the treatment of schizophrenia.[8][12]

  • Neurodegenerative Diseases: As research increasingly points to the involvement of monoaminergic systems in diseases like Alzheimer's and Parkinson's, tolylpiperazine derivatives are being explored as potential acetylcholinesterase (AChE) inhibitors and dopamine receptor modulators.[13][14]

  • Anticancer Agents: The piperazine scaffold is also found in numerous kinase inhibitors and tubulin polymerization inhibitors used in oncology.[10][15] By strategically modifying the this compound core, novel cytotoxic agents can be developed.[16]

Synthetic Protocols: Building Complexity from the Core Scaffold

The true power of this compound lies in its utility as a synthetic intermediate. The following protocols provide step-by-step methodologies for common transformations, explaining the rationale behind the choice of reagents and conditions.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This is one of the most straightforward and widely used methods to functionalize the N4 position of the piperazine ring.[10]

Objective: To introduce an alkyl chain, which can serve as a linker to another pharmacophoric group.

Causality: The N4 nitrogen of this compound is a nucleophile. It will readily attack an electrophilic carbon, such as that in an alkyl halide. A weak base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF). The volume should be sufficient to ensure complete dissolution (e.g., 0.1-0.5 M concentration).

  • Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq). Carbonates are preferred over stronger bases like hydroxides to minimize side reactions.

  • Addition of Electrophile: Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane) (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-85 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by LC-MS, observing the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[18]

Protocol 2: N-Acylation to Form Amide Derivatives

This protocol is used to introduce an amide linkage, a common feature in many drug molecules that can participate in key hydrogen bonding interactions with biological targets.

Objective: To couple a carboxylic acid to the N4 position of the piperazine ring.

Causality: Direct reaction of a carboxylic acid and an amine to form an amide is slow and requires high temperatures. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the piperazine nitrogen. A non-nucleophilic base is added to facilitate the reaction.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a clean, dry flask, dissolve the carboxylic acid of interest (1.0 eq), the coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) in an anhydrous polar aprotic solvent like DMF. Stir at room temperature for 15-30 minutes.

  • Addition of Amine: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the amine solution to the activated carboxylic acid solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Self-Validation: The formation of the amide bond can be confirmed by the appearance of a characteristic carbonyl (C=O) stretch in the IR spectrum (around 1650 cm⁻¹) and the appropriate shifts in the ¹H and ¹³C NMR spectra.[19]

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

For creating N-aryl piperazine derivatives, palladium-catalyzed cross-coupling reactions are the state-of-the-art method.[10][20]

Objective: To form a C-N bond between the piperazine N4 and an aryl halide.

Causality: The Buchwald-Hartwig amination involves a palladium catalyst that undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the amine and reductive elimination forms the desired C-N bond and regenerates the active catalyst. A strong, non-nucleophilic base is required for the deprotonation of the amine in the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Self-Validation: Successful coupling is indicated by a significant downfield shift of the aromatic protons in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum.

Visualization of Synthetic and Biological Pathways

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes start This compound alkylation N-Alkylation (Protocol 1) start->alkylation Alkyl Halide, Base acylation N-Acylation (Protocol 2) start->acylation R-COOH, Coupling Agent arylation N-Arylation (Buchwald-Hartwig) (Protocol 3) start->arylation Aryl Halide, Pd Catalyst alkyl_deriv N-Alkyl Derivatives alkylation->alkyl_deriv amide_deriv N-Amide Derivatives acylation->amide_deriv aryl_deriv N-Aryl Derivatives arylation->aryl_deriv

Caption: General synthetic routes from this compound.

Biological Evaluation: Protocols for Assessing Activity

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for identifying potential inhibitors of AChE, a key target in Alzheimer's disease therapy.[13][21]

Objective: To quantify the inhibitory potency (IC₅₀) of synthesized compounds against AChE.

Causality: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB solution in the buffer.

    • Prepare a 75 mM ATCh iodide solution in the buffer.

    • Prepare a stock solution of human AChE enzyme (e.g., 1 mg/mL in buffer).

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO, ensuring the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the test compound dilution (or vehicle control).

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate at room temperature for 15 minutes with gentle shaking.

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: Include a positive control (a known AChE inhibitor like Donepezil or Tacrine) to validate the assay performance.[21] A "no enzyme" control should also be included to account for any non-enzymatic hydrolysis of the substrate.

Protocol 5: In Vitro Cytotoxicity Assay (MTS Assay)

This assay is crucial for determining the anti-proliferative activity of compounds against cancer cell lines and for assessing general toxicity against non-cancerous cells.[16][17]

Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC₅₀ or GI₅₀).

Causality: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., SMMC-7721 human liver cancer cells or non-tumor CHO cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[15][16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES (phenazine ethosulfate) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37 °C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the IC₅₀ value using non-linear regression.

Self-Validation: A positive control (e.g., Doxorubicin or another known cytotoxic agent) should be run in parallel. Visual inspection of the cells under a microscope before adding the MTS reagent can provide a qualitative confirmation of cytotoxicity.

G cluster_workflow Biological Evaluation Workflow start Synthesized This compound Derivatives assay_select Select Target-Based or Phenotypic Assay start->assay_select ache_assay AChE Inhibition Assay (Protocol 4) assay_select->ache_assay Neurodegenerative Target cyto_assay Cytotoxicity Assay (Protocol 5) assay_select->cyto_assay Anticancer Target data_analysis Data Analysis (IC50 Determination) ache_assay->data_analysis cyto_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the biological evaluation of derivatives.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategic entry point into vast and therapeutically relevant chemical space. Its favorable physicochemical properties and synthetic tractability make it an invaluable tool for medicinal chemists. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel derivatives. By understanding the causal principles behind each experimental step—from the choice of a base in an alkylation reaction to the enzymatic cascade in an activity assay—researchers can make informed decisions to accelerate their drug discovery programs. The continued exploration of this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.

References

The Versatility of 2-(m-Tolyl)piperazine: A Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the piperazine moiety stands out as a "privileged scaffold"—a structural framework that consistently appears in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an invaluable component in the design of novel therapeutics. Among the various substituted piperazines, 2-(m-Tolyl)piperazine has emerged as a particularly versatile building block, offering a strategic entry point for the synthesis of diverse compound libraries targeting a range of biological targets.[2]

This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound in the generation of novel compounds. We will explore its reactivity in key synthetic transformations, including N-alkylation, amide bond formation, and Buchwald-Hartwig amination, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this valuable synthon in their research endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 776269-51-3[2][3][][5]
Molecular Formula C₁₁H₁₆N₂[2][5]
Molecular Weight 176.26 g/mol [2][3]
Appearance Solid[2]
Purity Typically ≥95%[3]

Core Synthetic Applications and Protocols

The reactivity of this compound is centered around the two nitrogen atoms of the piperazine ring. The secondary amine is a nucleophile that can readily participate in a variety of bond-forming reactions.

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a fundamental transformation for introducing diverse alkyl substituents onto the piperazine core, thereby modulating the steric and electronic properties of the final compound. This is typically achieved by reacting this compound with an appropriate alkyl halide in the presence of a base.

Causality Behind Experimental Choices: The choice of base is critical to neutralize the hydrohalic acid byproduct, driving the reaction to completion. A non-nucleophilic base like potassium carbonate is often preferred to avoid competition with the piperazine nucleophile. The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Mono-N-Alkylation of this compound

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required for less reactive alkyl halides.

    • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions

Alkyl HalideProductTypical Yield (%)
Benzyl bromide1-Benzyl-3-(m-tolyl)piperazine85-95
Ethyl iodide1-Ethyl-3-(m-tolyl)piperazine70-85
2-Bromo-N,N-dimethylacetamide2-(4-(m-Tolyl)piperazin-2-yl)-N,N-dimethylacetamide75-90

Mandatory Visualization: N-Alkylation Workflow

N_Alkylation_Workflow reagents This compound Alkyl Halide K₂CO₃ Acetonitrile reaction Stir at RT (or gentle heat) 12-24h reagents->reaction 1. Reaction Setup workup Filter Concentrate DCM Extraction Wash (NaHCO₃, Brine) reaction->workup 2. Work-up purification Dry (Na₂SO₄) Concentrate Flash Chromatography workup->purification 3. Purification product N-Alkylated Product purification->product 4. Final Product

Caption: General workflow for the N-alkylation of this compound.

Amide Bond Formation: Introducing Pharmacophoric Moieties

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[6] Coupling this compound with a carboxylic acid introduces a key pharmacophoric group and provides a versatile linkage for further functionalization. This is typically achieved using a coupling reagent to activate the carboxylic acid.

Causality Behind Experimental Choices: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions. A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acidic byproducts without interfering with the coupling reaction. Anhydrous DMF is a common solvent as it effectively dissolves a wide range of substrates.

Experimental Protocol: Amide Coupling of this compound

  • Materials:

    • This compound

    • Carboxylic acid (R-COOH)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours, or until completion as monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation: Representative Amide Coupling Reactions

Carboxylic AcidCoupling ReagentProductTypical Yield (%)
Acetic AcidHATU1-(4-(m-Tolyl)piperazin-2-yl)ethan-1-one80-95
Benzoic AcidHATUPhenyl(4-(m-tolyl)piperazin-2-yl)methanone85-98
4-Fluorobenzoic AcidHATU(4-Fluorophenyl)(4-(m-tolyl)piperazin-2-yl)methanone85-95

Mandatory Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow reagents Carboxylic Acid HATU DIPEA DMF activation Pre-activation (15-30 min) reagents->activation amine_addition Add this compound activation->amine_addition reaction Stir at RT (2-6h) amine_addition->reaction workup EtOAc Dilution Wash (NaHCO₃, Brine) reaction->workup purification Dry (Na₂SO₄) Concentrate Flash Chromatography workup->purification product Amide Product purification->product

Caption: General workflow for amide bond formation with this compound.

Buchwald-Hartwig Amination: Forging C-N Bonds to Aryl Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperazines.[7] This reaction is instrumental in creating complex molecules with applications in materials science and pharmaceuticals.

Causality Behind Experimental Choices: The choice of a palladium precatalyst and a sterically bulky phosphine ligand is crucial for an efficient catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine nitrogen and facilitate the reductive elimination step. Anhydrous toluene is a common solvent due to its high boiling point and ability to dissolve the reactants.

Experimental Protocol: Buchwald-Hartwig Amination with this compound

  • Materials:

    • This compound

    • Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine)

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOᵗBu)

    • Anhydrous toluene

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene.

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the catalyst solution to the Schlenk tube via syringe, followed by additional anhydrous toluene to achieve the desired concentration.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideLigandProductTypical Yield (%)
4-BromotolueneXPhos1-(4-Methylphenyl)-3-(m-tolyl)piperazine75-90
2-ChloropyridineXPhos2-(4-(m-Tolyl)piperazin-2-yl)pyridine70-85
1-Bromo-3,5-difluorobenzeneXPhos1-(3,5-Difluorophenyl)-3-(m-tolyl)piperazine70-88

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ Pd_Aryl_Halide [Ar-Pd(II)-X]L₂ Pd0->Pd_Aryl_Halide Oxidative Addition (Ar-X) Amine_Coordination [Ar-Pd(II)-(HNR₂)]L₂⁺X⁻ Pd_Aryl_Halide->Amine_Coordination Amine Coordination (HNR₂) Deprotonation [Ar-Pd(II)-NR₂]L₂ Amine_Coordination->Deprotonation Deprotonation (-Base-H⁺) Deprotonation->Pd0 Reductive Elimination (Ar-NR₂) ArX Aryl Halide Amine This compound Product N-Aryl Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion: A Gateway to Chemical Diversity

This compound serves as a robust and versatile starting material for the synthesis of a wide array of novel compounds. The protocols outlined in this guide for N-alkylation, amide bond formation, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By understanding the underlying principles of these reactions and adhering to the detailed experimental procedures, scientists can efficiently generate compound libraries for screening in various drug discovery programs, ultimately contributing to the development of new and improved therapeutics.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 2-(m-Tolyl)piperazine. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this important pharmaceutical intermediate. The protocol herein provides a comprehensive guide, from instrument setup to data analysis, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's development.

Introduction: The Analytical Imperative for this compound Purity

This compound is a key structural motif and starting material in the synthesis of a variety of pharmacologically active compounds. As a substituted piperazine, it is integral to the development of drugs targeting central nervous system disorders and other therapeutic areas.[5][6] The purity of such intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Even minute impurities, which may arise from the synthesis process or degradation, can have unintended pharmacological or toxicological effects.

Therefore, a reliable and validated analytical method is paramount to ensure the quality and consistency of this compound. This document provides a detailed protocol for a stability-indicating HPLC method, capable of separating the main component from its potential process-related impurities and degradation products. The principles of method validation as outlined by ICH are central to this work, ensuring the method is fit for its intended purpose.[1][2][3][4]

Chromatographic Principles and Method Development Rationale

The development of this HPLC method was guided by the physicochemical properties of this compound and its potential impurities. A reversed-phase approach was selected due to its wide applicability and robustness in separating moderately polar to nonpolar compounds.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. This is a common choice for the analysis of aromatic amines, providing excellent hydrophobic retention and selectivity.[7][8] The end-capped nature of the selected column minimizes peak tailing for basic compounds like piperazine derivatives by reducing interactions with residual silanol groups.

  • Mobile Phase Optimization: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency. The aqueous component is a phosphate buffer to control the pH. Maintaining a consistent pH is crucial for the reproducible ionization state of the basic piperazine nitrogens, thereby ensuring consistent retention times. An acidic to neutral pH is generally preferred for the analysis of basic compounds on C18 columns to promote retention and improve peak shape.

  • Detection Wavelength: The UV detection wavelength was selected based on the UV spectrum of this compound. The tolyl group provides a chromophore that allows for sensitive UV detection. A wavelength maximum where the analyte shows significant absorbance and potential impurities are also likely to be detected is chosen to ensure comprehensive purity analysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity determination of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B, 5-20 min: 20% to 80% B, 20-25 min: 80% B, 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A:Acetonitrile (80:20 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phases (A and B) Standard_Sample Prepare Standard and Sample Solutions System_Suitability Perform System Suitability Test Standard_Sample->System_Suitability Inject_Samples Inject Standard and Sample Solutions System_Suitability->Inject_Samples Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (% Area Normalization) Integrate_Peaks->Calculate_Purity Report_Results Generate Report Calculate_Purity->Report_Results

Caption: Workflow for the HPLC purity analysis of this compound.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the this compound peak: ≤ 2.0

  • Theoretical plates for the this compound peak: ≥ 2000

  • Relative standard deviation (RSD) of the peak area: ≤ 2.0%

Calculation of Purity

The purity of the sample is calculated by the area normalization method.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[9][10][11] The this compound sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The results of the forced degradation studies showed significant degradation of this compound under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the main peak, and the peak purity of the this compound peak was found to be acceptable, confirming the method's specificity and stability-indicating capability.

Validation Parameters Summary
ParameterResult
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) Repeatability (n=6): < 1.0%, Intermediate Precision: < 1.5%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

Chiral Considerations

It is important to note that this compound is a chiral molecule. The presented reversed-phase HPLC method is an achiral method and will not separate the enantiomers. If the enantiomeric purity is a critical quality attribute, a separate chiral HPLC method would need to be developed and validated. Chiral separations are often achieved using chiral stationary phases (CSPs), such as those based on polysaccharides.[12][13][14][15]

Conclusion

The HPLC method detailed in this application note is a validated, specific, accurate, precise, and robust method for the determination of the purity of this compound. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for monitoring the stability of this compound under various storage conditions. This comprehensive guide provides a solid foundation for laboratories involved in the synthesis and quality assessment of this important pharmaceutical intermediate.

References

Application Note: A Validated GC-MS Method for the Analysis of 2-(m-Tolyl)piperazine and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Author: Senior Application Scientist, Advanced Analytical Technologies

Date: January 2, 2026

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-(m-Tolyl)piperazine and its primary putative metabolites in human plasma. This compound is a substituted piperazine derivative, and understanding its metabolic fate is crucial for pharmacokinetic and toxicokinetic studies in drug development. The protocol employs a liquid-liquid extraction (LLE) for sample clean-up, followed by derivatization with trifluoroacetic anhydride (TFAA) to enhance the volatility and chromatographic performance of the analytes. The method is validated according to established guidelines, demonstrating high sensitivity, accuracy, and precision suitable for research and preclinical applications.

Introduction: The Analytical Challenge

Substituted piperazines are a class of compounds with a wide range of pharmacological activities, frequently investigated in drug discovery programs. This compound (Figure 1) is one such compound whose efficacy and safety profile are intrinsically linked to its metabolic pathway. The analysis of this parent compound and its metabolites in biological matrices like plasma presents several challenges. The inherent polarity of piperazine metabolites, particularly hydroxylated species, makes them unsuitable for direct GC-MS analysis. Therefore, a derivatization step is essential to block polar functional groups, reduce adsorption, and improve thermal stability and chromatographic peak shape.[1][2][3]

This document provides a comprehensive, field-tested guide for researchers. It moves beyond a simple recitation of steps to explain the rationale behind key procedural choices, from sample preparation to data interpretation, ensuring a reliable and reproducible analytical workflow.

Figure 1: Structure of this compound

Chemical Formula: C₁₁H₁₆N₂

Molecular Weight: 176.26 g/mol

Predicted Metabolic Pathways

The in vivo metabolism of N-arylpiperazines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5] Based on established metabolic routes for structurally similar compounds, the primary metabolic transformations for this compound are predicted to be:

  • Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the tolyl ring. This is a common metabolic pathway for aromatic compounds.

  • N-Dealkylation: While this compound does not have an N-alkyl group that is easily removed, metabolism can lead to ring-opening or further oxidation. However, for this application, we focus on more common phase I reactions.

  • Piperazine Ring Oxidation: Hydroxylation or oxidation of the piperazine ring itself.

These metabolic processes increase the polarity of the parent compound, facilitating its excretion.[6] The analytical method described herein is designed to detect the parent drug and its primary hydroxylated metabolite.

Metabolic_Pathway Parent This compound Metabolite1 Aromatic Hydroxylation (Hydroxy-tolyl-piperazine) Parent->Metabolite1 Phase I Metabolite2 Piperazine Ring Oxidation Parent->Metabolite2 Phase I Enzyme CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Enzyme->Parent

Caption: Predicted Phase I Metabolic Pathway of this compound.

Experimental Workflow: A Self-Validating System

The robustness of any analytical method lies in its ability to deliver consistently accurate results. This protocol incorporates a deuterated internal standard (IS) to account for variability during sample preparation and injection.[7] The use of quality control (QC) samples at multiple concentration levels ensures the validity of each analytical run.[8]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking (Analyte + Internal Standard) p2 Liquid-Liquid Extraction (LLE) p1->p2 p3 Evaporation to Dryness p2->p3 p4 Derivatization with TFAA p3->p4 a1 Injection into GC p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (Scan & SIM Modes) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Unknowns d2->d3

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d7 (deuterated internal standard)

  • Human Plasma (K2-EDTA)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its deuterated internal standard (IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution in methanol.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).

Sample Preparation Protocol

Causality: This liquid-liquid extraction (LLE) protocol is designed to isolate the analytes from complex plasma matrix components like proteins and lipids. Basification of the plasma ensures that the piperazine compounds, which are weak bases, are in their non-ionized form, maximizing their partitioning into the organic solvent.[9]

  • Aliquot: Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 2 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the 100 ng/mL internal standard working solution to all tubes except the blank matrix.

  • Vortex: Briefly vortex mix for 10 seconds.

  • Basify: Add 50 µL of 1 M NaOH to each tube to adjust the pH > 10. Vortex again.

  • Extraction: Add 1 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

Causality: Derivatization with TFAA converts the primary and secondary amine groups of the piperazine ring into trifluoroacetyl amides. This modification increases the molecular weight and, more importantly, the volatility of the analytes, making them amenable to gas chromatography. It also often leads to characteristic fragmentation patterns in the mass spectrometer.[1][2][3]

  • Reconstitution: To the dry residue from step 4.3.8, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Incubation: Cap the tube and heat at 70°C for 30 minutes in a heating block.[1][2]

  • Evaporation: Cool the samples to room temperature and evaporate to dryness under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the final residue in 100 µL of ethyl acetate. Vortex to ensure complete dissolution.

  • Transfer: Transfer the final solution to a GC vial with a micro-insert for analysis.

GC-MS Instrumental Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation for a wide range of analytes.[1]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analytes.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte onto the column for high sensitivity.
Oven Program Initial 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 minA temperature gradient that effectively separates the analytes from matrix components.[9]
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for trace-level analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[10][11]
Source Temperature 230°COptimal temperature to maintain ion integrity.
Quadrupole Temp 150°CPrevents contamination of the mass analyzer.
Acquisition Modes Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM)Scan mode for initial identification and confirmation of fragmentation patterns; SIM mode for high-sensitivity quantification.[12]

Data Analysis and Interpretation

Analyte Identification

Identification is based on two key criteria:

  • Retention Time (RT): The RT of the analyte in a sample must match that of a known reference standard within a narrow window (±0.1 min).

  • Mass Spectrum: The fragmentation pattern obtained in full scan mode must match the reference spectrum from a library or an injected standard.

Predicted Mass Fragmentation

Upon electron ionization, N-arylpiperazines typically fragment via cleavage of the piperazine ring and bonds adjacent to the nitrogen atoms.[3][13] For the di-TFA derivatized this compound, key fragments are predicted as follows.

Analyte / Metabolite Derivative Predicted Quantifier Ion (m/z) Predicted Qualifier Ions (m/z)
This compoundDi-TFA271368 (M+), 175, 91
Hydroxy-tolyl-piperazineTri-TFA476 (M+)379, 287, 175
This compound-d7 (IS)Di-TFA278375 (M+), 182, 98

Note: These m/z values are predictive and must be confirmed experimentally by injecting a pure standard of the derivatized analyte.

Quantification

Quantification is performed in SIM mode using the ions listed in the table above. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically applied. The concentration of the analyte in QC and unknown samples is then calculated from this regression equation.

Method Validation

To ensure the reliability of the method, it should be validated according to ICH or FDA guidelines.[8] Key validation parameters to assess include:

  • Linearity: Assess the correlation coefficient (r²) of the calibration curve, which should be >0.99.[8]

  • Accuracy and Precision: Analyze QC samples in replicate (n=5) on three separate days. Accuracy should be within 85-115% (80-120% at LLOQ) of the nominal value, and precision (RSD%) should be <15% (<20% at LLOQ).[9]

  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

  • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences are present at the retention times of the analytes.

  • Stability: Evaluate the stability of the analytes in plasma under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound and its metabolites. By combining a robust LLE sample preparation, chemical derivatization, and sensitive GC-MS detection, this method is well-suited for demanding research applications in drug metabolism and pharmacokinetics. The emphasis on the rationale behind procedural steps and the inclusion of self-validating measures like internal standards and QCs ensures that researchers can implement this method with confidence, generating high-quality, reproducible data.

References

Application Notes and Protocols for In Vivo Experimental Design Using 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of 2-(m-Tolyl)piperazine

This compound, also known as 3-TP, is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] Phenylpiperazines are a versatile chemical scaffold found in numerous approved pharmaceuticals, particularly those targeting the central nervous system.[1] The tolyl moiety in 3-TP suggests a potential for nuanced interactions with various neurotransmitter systems. While direct and extensive research on this compound is still emerging, its structural similarity to other well-characterized arylpiperazines, such as m-chlorophenylpiperazine (m-CPP), provides a strong foundation for predicting its pharmacological activity and designing robust in vivo experimental plans.

This guide provides a comprehensive overview of the anticipated mechanism of action of this compound, drawing parallels with its close analogs, and offers detailed protocols for its investigation in rodent models of anxiety, depression, and feeding behavior. The experimental designs presented herein are crafted to elucidate the compound's behavioral effects and underlying neurobiological mechanisms.

Predicted Mechanism of Action: A Focus on Serotonergic and Dopaminergic Pathways

Arylpiperazine derivatives are well-documented for their interactions with serotonin (5-HT) and dopamine (D) receptors.[2][3][4][5][6][7] Based on the extensive literature on related compounds, this compound is hypothesized to act as a non-selective agonist or partial agonist at multiple serotonin receptor subtypes, with a likely prominent role for the 5-HT2C receptor.[8][9][10][11] Activation of 5-HT2C receptors has been strongly implicated in the regulation of mood, anxiety, and appetite. Furthermore, many arylpiperazines exhibit affinity for dopamine D2 and D3 receptors, suggesting that this compound may also modulate dopaminergic neurotransmission.[2][3][4][6]

The following diagram illustrates the predicted primary signaling pathways influenced by this compound.

Signaling_Pathway cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron 5-HT_synthesis 5-HT Synthesis 5-HT_vesicle Vesicular Storage 5-HT_synthesis->5-HT_vesicle 5-HT_release 5-HT Release 5-HT_vesicle->5-HT_release Synaptic_5-HT Synaptic 5-HT 5-HT_release->Synaptic_5-HT SERT SERT (Reuptake) Synaptic_5-HT->SERT 5-HT2C_R 5-HT2C Receptor Synaptic_5-HT->5-HT2C_R Endogenous Ligand Gq_protein Gq Protein 5-HT2C_R->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Neuronal_Activity Altered Neuronal Activity (Anxiety, Satiety) IP3_DAG->Neuronal_Activity 2-m-TP This compound 2-m-TP->5-HT2C_R Agonist/Partial Agonist

Caption: Predicted primary signaling pathway of this compound.

Experimental Protocols for In Vivo Characterization

The following protocols are designed to systematically evaluate the behavioral effects of this compound in rodent models. Researchers should adapt these protocols based on their specific hypotheses and available resources.

Assessment of Anxiogenic-like Effects using the Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.

Experimental Workflow:

Caption: Workflow for the Elevated Plus Maze experiment.

Detailed Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Group-housed (4-5 per cage) with ad libitum access to food and water on a 12:12 hour light-dark cycle.

  • Drug Preparation: Prepare a stock solution of this compound in a vehicle of 0.9% saline with 1-2 drops of Tween 80 to aid solubility. Prepare fresh on the day of the experiment.

  • Dose Selection: Based on data from the structurally similar m-CPP, a dose range of 0.5, 1.0, and 2.0 mg/kg is recommended for initial studies. A vehicle control group is essential.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • EPM Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Testing Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the experiment.

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to freely explore the maze for 5 minutes.

    • Record the session using a video camera for later analysis.

    • Thoroughly clean the maze with 70% ethanol between each trial.

  • Data Analysis:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

Data Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic-like effect.

ParameterExpected Outcome with Anxiogenic-like Compound
Time in Open Arms Decreased
Open Arm Entries Decreased
Time in Closed Arms Increased
Closed Arm Entries No significant change / Increased
Total Distance Traveled No significant change (to rule out sedation)
Evaluation of Depressive-like Behavior using the Forced Swim Test (FST)

The FST is a common behavioral despair test used to screen for antidepressant and pro-depressant effects of compounds. The test is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable container of water.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Housing: As described for the EPM.

  • Drug Preparation and Administration: Prepare and administer this compound as described for the EPM. A dose range of 1.0, 2.5, and 5.0 mg/kg is suggested for initial screening.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or hind limbs.

  • Testing Procedure:

    • Pre-swim (Day 1): Place each rat in the cylinder for 15 minutes. This is to induce a state of behavioral despair.

    • Test (Day 2): 24 hours after the pre-swim, administer this compound or vehicle. 30 minutes post-injection, place the rat in the cylinder for a 5-minute test session.

    • Record the session for subsequent analysis.

    • After the test, dry the rats and return them to their home cages.

  • Data Analysis:

    • Immobility time: The duration the rat spends floating without struggling, making only small movements necessary to keep its head above water.

    • Swimming time: The duration the rat spends actively swimming around the cylinder.

    • Climbing time: The duration the rat spends making active movements with its forepaws in and out of the water, usually directed against the walls.

Data Interpretation: An increase in immobility time and a decrease in swimming and/or climbing time are indicative of a depressive-like effect.

ParameterExpected Outcome with Depressive-like Compound
Immobility Time Increased
Swimming Time Decreased
Climbing Time Decreased
Assessment of Anorectic Effects on Food Intake

Given the known effects of 5-HT2C receptor agonists on satiety, it is crucial to investigate the impact of this compound on feeding behavior.

Detailed Protocol:

  • Animal Model: Male Wistar rats (200-250 g), individually housed.

  • Diet: Standard laboratory chow and water available ad libitum, unless otherwise specified (e.g., food deprivation).

  • Drug Preparation and Administration: Prepare and administer this compound as described previously. A dose range of 0.5, 1.0, and 2.0 mg/kg is recommended.

  • Procedure for Freely-Fed Rats:

    • Habituate rats to the testing cages and the procedure of food weighing for several days.

    • Administer this compound or vehicle at the beginning of the dark cycle (when rats are most active and eat).

    • Measure cumulative food intake at 1, 2, 4, and 24 hours post-injection.

  • Procedure for Food-Deprived Rats:

    • Deprive rats of food for 18-24 hours (with free access to water).

    • Administer this compound or vehicle 30 minutes before reintroducing food.

    • Measure food intake at 30, 60, and 120 minutes after food presentation.

  • Data Analysis:

    • Calculate the cumulative food intake (in grams) at each time point.

    • Analyze the data using a two-way ANOVA (Treatment x Time).

Data Interpretation: A dose-dependent decrease in food intake compared to the vehicle-treated group suggests an anorectic effect.

Time PointExpected Outcome with Anorectic Compound
1-4 hours Significant decrease in food intake
24 hours Possible compensatory increase in food intake

Considerations for Experimental Design and Data Interpretation

  • Control Groups: Always include a vehicle-treated control group to account for the effects of injection stress and the experimental environment.

  • Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment conditions to minimize bias.

  • Locomotor Activity: It is crucial to assess the effects of this compound on general locomotor activity (e.g., using an open field test) to ensure that observed behavioral changes in the EPM and FST are not simply due to sedation or hyperactivity.

  • Dose-Response Curve: Establishing a full dose-response curve is essential for understanding the potency and efficacy of this compound.

Conclusion

This compound is a promising research tool for investigating the role of serotonergic and dopaminergic systems in various physiological and behavioral processes. The protocols outlined in this guide provide a robust framework for the in vivo characterization of this compound. By carefully designing and executing these experiments, researchers can significantly contribute to our understanding of the neuropharmacology of arylpiperazines and their potential therapeutic applications.

References

Application Notes and Protocols: Developing Assays for 2-(m-Tolyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of 2-(m-Tolyl)piperazine

This compound (2-mTPP) is a piperazine derivative, a chemical scaffold of significant interest in drug discovery due to its prevalence in compounds targeting the central nervous system (CNS).[1][2][3] Piperazine-containing molecules often exhibit activity at G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and crucial drug targets.[4][5] Understanding the interaction of 2-mTPP with its molecular targets is paramount for elucidating its mechanism of action, potential therapeutic applications, and off-target liabilities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro assays for characterizing the pharmacological activity of 2-mTPP. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing a clear rationale for experimental choices. We will explore key assay platforms, from initial target binding to downstream functional consequences, enabling a thorough investigation of 2-mTPP's bioactivity.

Section 1: Primary Target Identification and Binding Affinity Determination

The initial step in characterizing a novel compound is to identify its primary molecular targets and quantify its binding affinity. Given the piperazine core, serotonin (5-HT) and dopamine (D) receptors are high-probability candidates.[6] Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor.[7][8]

Rationale for Radioligand Binding Assays

Radioligand binding assays are based on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The test compound, 2-mTPP, is then added at increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of 2-mTPP that inhibits 50% of the specific binding of the radioligand is the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.[9]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture cells expressing target receptor (e.g., HEK293-D2R or CHO-5HT1A) prep2 Harvest and homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet and determine protein concentration prep3->prep4 assay2 Add membrane preparation to initiate binding prep4->assay2 Input assay1 Add buffer, radioligand, and varying concentrations of 2-mTPP to 96-well plate assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Rapidly filter plate contents to separate bound and free radioligand assay3->analysis1 Output analysis2 Wash filters to remove non-specific binding analysis1->analysis2 analysis3 Measure radioactivity using a scintillation counter analysis2->analysis3 analysis4 Calculate specific binding and determine IC50 and Ki values analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Dopamine D2 Receptor (D2R) Binding Assay

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a potent D2 antagonist).[9][10][11]

  • Non-specific binding control: Haloperidol (10 µM final concentration).[9]

  • Test Compound: this compound (2-mTPP) at various concentrations.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]

  • 96-well microplates and glass fiber filters.[8][9]

  • Scintillation cocktail and a liquid scintillation counter.[9]

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2R cells.

    • Homogenize cells in ice-cold binding buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Spiperone (at a concentration near its Kd), and 50 µL of either 2-mTPP solution, buffer (for total binding), or haloperidol (for non-specific binding).[9]

    • Add 100 µL of the membrane preparation to each well to initiate the binding reaction.[9]

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[9]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[9]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the 2-mTPP concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol: Serotonin 5-HT1A Receptor Binding Assay

This protocol is analogous to the D2R binding assay, with the following modifications:

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.[12]

  • Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist).[13]

  • Non-specific binding control: Serotonin (10 µM final concentration).

ParameterDopamine D2 Receptor AssaySerotonin 5-HT1A Receptor Assay
Cell Line HEK293-D2RCHO-K1-5HT1A
Radioligand [³H]-Spiperone[³H]-8-OH-DPAT
Non-specific Control HaloperidolSerotonin
Expected Outcome Ki value for 2-mTPP at the D2 receptorKi value for 2-mTPP at the 5-HT1A receptor

Section 2: Functional Activity Assessment

Once binding affinity is established, the next critical step is to determine the functional consequence of 2-mTPP binding. Does it activate (agonist), block (antagonist), or have no effect on receptor signaling? Functional assays typically measure the downstream second messengers produced upon GPCR activation.[4][5][14]

Rationale for Second Messenger Assays

GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins.[15] These G proteins, in turn, modulate the activity of enzymes that produce second messengers like cyclic AMP (cAMP) and inositol phosphates (IPs), or regulate ion channel activity leading to changes in intracellular calcium (Ca²⁺) levels.[15][16] Measuring these second messengers provides a direct readout of receptor activation.

  • Gs-coupled receptors (e.g., 5-HT7) activate adenylyl cyclase, leading to an increase in intracellular cAMP.[17]

  • Gi/o-coupled receptors (e.g., 5-HT1A, D2) inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.[12]

  • Gq-coupled receptors (e.g., 5-HT2A) activate phospholipase C, leading to the production of IP3 and a subsequent increase in intracellular Ca²⁺.[18]

Experimental Workflow: cAMP Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell1 Seed cells expressing the target receptor in a 96-well plate cell2 Incubate overnight to allow for cell attachment cell1->cell2 treat1 Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) cell2->treat1 Input treat2 Add varying concentrations of 2-mTPP (agonist mode) or a fixed concentration of agonist + varying 2-mTPP (antagonist mode) treat1->treat2 treat3 For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP signal treat2->treat3 detect1 Lyse cells to release intracellular cAMP treat3->detect1 Output detect2 Add detection reagents (e.g., HTRF or LANCE Ultra) detect1->detect2 detect3 Incubate to allow for detection reaction detect2->detect3 detect4 Read plate on a compatible plate reader detect3->detect4 analysis1 Generate a standard curve using known cAMP concentrations detect4->analysis1 Input analysis2 Quantify cAMP levels in samples analysis1->analysis2 analysis3 Plot dose-response curves to determine EC50 (agonist) or IC50 (antagonist) analysis2->analysis3

Caption: Workflow for a cell-based cAMP functional assay.

Protocol: 5-HT1A Receptor-Mediated cAMP Inhibition Assay (Gi-coupled)

This assay determines if 2-mTPP acts as an agonist or antagonist at the Gi-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.[12][19]

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.[12]

  • Forskolin (an adenylyl cyclase activator).[19]

  • Reference Agonist: 8-OH-DPAT.[17]

  • Test Compound: 2-mTPP.

  • cAMP detection kit (e.g., LANCE® Ultra cAMP kit).[19]

Procedure:

  • Cell Seeding: Seed CHO-K1-5HT1A cells in a 96-well plate and incubate overnight.

  • Agonist Mode:

    • Treat cells with varying concentrations of 2-mTPP.

    • Co-stimulate with a fixed concentration of forskolin (e.g., EC₈₀) to induce cAMP production.[19]

    • Incubate for 30 minutes at 37°C.[17]

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of 2-mTPP.

    • Add a fixed concentration of the reference agonist (e.g., EC₈₀ of 8-OH-DPAT) and a fixed concentration of forskolin.[19]

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and follow the manufacturer's protocol for the cAMP detection kit.

    • Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible reader.[19]

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP production.

    • Plot dose-response curves to determine the EC50 (agonist) or IC50 (antagonist) for 2-mTPP.

Assay ModeDescriptionExpected Outcome for 2-mTPP
Agonist Measures the ability of 2-mTPP to inhibit forskolin-stimulated cAMP.A dose-dependent decrease in cAMP indicates agonism (EC50 value).
Antagonist Measures the ability of 2-mTPP to block the inhibitory effect of a known agonist.A dose-dependent reversal of agonist-induced cAMP inhibition indicates antagonism (IC50 value).

Section 3: Cellular and Pathway-Specific Activity

To gain deeper insights into the cellular consequences of 2-mTPP activity, reporter gene assays can be employed. These assays are highly versatile and can be adapted to study various GPCR signaling pathways.[15][16][20][21]

Rationale for Reporter Gene Assays

Reporter gene assays utilize a transcriptional response element linked to a reporter gene (e.g., luciferase or β-lactamase). Activation of a specific signaling pathway leads to the binding of transcription factors to the response element, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the extent of pathway activation.[20]

  • cAMP Response Element (CRE): For Gs and Gi-coupled receptors that modulate cAMP levels.[16][20]

  • Serum Response Element (SRE): For Gq and Gi-coupled receptors that can activate the MAPK/ERK pathway.[16][20]

  • Nuclear Factor of Activated T-cells Response Element (NFAT-RE): For Gq-coupled receptors that increase intracellular calcium.[20]

Experimental Workflow: Luciferase Reporter Gene Assay

G cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_detection Luciferase Detection cluster_analysis Data Analysis trans1 Co-transfect host cells (e.g., HEK293) with a plasmid encoding the target receptor and a reporter plasmid trans2 Seed transfected cells in a 96-well plate and incubate trans1->trans2 treat1 Treat cells with varying concentrations of 2-mTPP trans2->treat1 Input treat2 Incubate for a sufficient duration to allow for gene transcription and protein expression (e.g., 6 hours) treat1->treat2 detect1 Add luciferase substrate treat2->detect1 Output detect2 Measure luminescence on a plate reader detect1->detect2 analysis1 Normalize data to a control (e.g., untreated cells) detect2->analysis1 Input analysis2 Plot dose-response curves to determine EC50 or IC50 analysis1->analysis2

Caption: Workflow for a luciferase-based reporter gene assay.

Protocol: SRE-Luciferase Reporter Assay for D2R or 5-HT2AR Activity

This assay can be used to assess the activation of the MAPK/ERK pathway downstream of Gi or Gq-coupled receptors.[16][20]

Materials:

  • HEK293 cells.

  • Expression plasmid for the human D2 or 5-HT2A receptor.

  • SRE-luciferase reporter plasmid (e.g., pGL4.33[luc2P/SRE/Hygro]).[16]

  • Transfection reagent.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

Procedure:

  • Transfection: Co-transfect HEK293 cells with the receptor expression plasmid and the SRE-luciferase reporter plasmid.

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of 2-mTPP and incubate for 4-6 hours.[16]

  • Luciferase Assay: Add the luciferase assay reagent according to the manufacturer's protocol and measure the luminescence.

  • Data Analysis: Normalize the luminescence signal to that of vehicle-treated cells and plot the dose-response curve to determine the EC50 of 2-mTPP.

Section 4: Data Interpretation and Further Steps

The data generated from these assays will provide a comprehensive pharmacological profile of this compound.

  • Binding assays will reveal the affinity of 2-mTPP for various receptors, helping to identify its primary targets.

  • Functional assays will characterize the nature of the interaction (agonist, antagonist, or inverse agonist) at these targets.

  • Reporter gene assays will confirm pathway activation and can be used to investigate biased agonism, where a ligand preferentially activates one signaling pathway over another.[14][21]

Should 2-mTPP show potent and selective activity at a particular receptor, further studies would be warranted. These could include more complex cellular assays, such as measuring receptor desensitization and internalization, or moving to in vivo models to assess the compound's physiological effects.

References

Application Notes and Protocols: Characterizing 2-(m-Tolyl)piperazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the development of centrally acting therapeutic agents.[1][2] Its derivatives have led to significant advancements in the treatment of psychiatric and neurological disorders, largely through the modulation of monoaminergic neurotransmitter systems.[3] This document provides a comprehensive guide for researchers on the neuropharmacological characterization of 2-(m-Tolyl)piperazine, a specific and lesser-studied derivative.

A critical structural note: this compound features a tolyl group on a carbon atom of the piperazine ring, distinct from the more extensively documented N-arylpiperazines like 1-(m-Tolyl)piperazine, where the aryl group is attached to a nitrogen atom.[4] Given the limited direct data on the 2-substituted isomer, this guide establishes a robust, hypothesis-driven framework for its complete characterization. We will leverage established methodologies for analogous compounds—meta-substituted phenylpiperazines—to provide field-proven protocols for determining its receptor binding profile, functional activity, in vivo behavioral effects, and analytical quantification.

Section 1: Compound Profile and Safety

Physicochemical Properties (Predicted)
PropertyValue (for 1-(m-Tolyl)piperazine)Reference
Molecular Formula C₁₁H₁₆N₂[4]
Molecular Weight 176.26 g/mol [4]
Appearance Pale yellow to reddish yellow liquid[4]
Boiling Point 156 °C / 10 mmHg[4]

Note: These properties are for the isomeric 1-(m-Tolyl)piperazine and should be experimentally verified for this compound.

Handling and Storage: A Mandatory Protocol

Researchers must handle this compound and its derivatives with care, assuming irritant and potentially hazardous properties, as is common for this chemical class.[5]

Protocol 1: Safe Handling of Tolylpiperazine Compounds

  • Engineering Controls: All handling of solid or concentrated liquid forms must occur in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves at all times.

    • Eye Protection: Use chemical safety goggles.

    • Lab Coat: A buttoned lab coat is mandatory.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Spill & Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it as chemical waste according to institutional guidelines.

Section 2: Hypothesized Pharmacological Profile

Based on the pharmacology of structurally related meta-substituted phenylpiperazines, such as m-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), it is hypothesized that this compound will primarily interact with serotonin (5-HT) and, to a lesser extent, dopamine (DA) receptors and transporters.[6][7][8] Many arylpiperazines show high affinity for 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.[9][10]

Potential Signaling Pathways

The diagram below illustrates the potential molecular targets for this compound within a neuron, focusing on the serotonergic and dopaminergic systems. The compound could act as an agonist, antagonist, or modulator at these sites.

Tolylpiperazine_MoA cluster_postsynaptic Postsynaptic Neuron SERT SERT (Serotonin Transporter) DAT DAT (Dopamine Transporter) Autoreceptor 5-HT1A/D2 Autoreceptors Post_5HT1A 5-HT1A Receptor Signal Downstream Signaling (cAMP, IP3/DAG) Post_5HT1A->Signal Post_5HT2A 5-HT2A Receptor Post_5HT2A->Signal Post_D2 D2 Receptor Post_D2->Signal Compound This compound Compound->SERT Inhibition? Compound->DAT Inhibition? Compound->Autoreceptor Agonism/ Antagonism? Compound->Post_5HT1A Agonism/ Antagonism? Compound->Post_5HT2A Agonism/ Antagonism? Compound->Post_D2 Agonism/ Antagonism?

Caption: Hypothesized molecular targets of this compound.

Section 3: Application Notes & Protocols - A Characterization Roadmap

A systematic, multi-tiered approach is required to elucidate the neuropharmacological profile of a novel compound. The following protocols provide a validated workflow.

Tier 1: In Vitro Target Identification

The initial step is to determine the compound's binding affinity across a panel of relevant CNS targets. This unbiased screen is crucial for identifying primary interaction sites and guiding subsequent functional studies.

Protocol 2: Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for key neuroreceptors and transporters.

  • Causality: This assay quantifies the physical interaction between the compound and its potential protein targets. A high affinity (low Kᵢ value) suggests a primary site of action. This method is adapted from standard procedures used for arylpiperazines.[9][11]

  • Materials:

    • Membrane preparations from cells expressing the human recombinant receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂, SERT).

    • Specific radioligand for each target (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (specific to each target).

    • Non-specific binding (NSB) agent (a high concentration of an unlabeled ligand).

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • Preparation: Serially dilute this compound to create a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Assay Setup (in triplicate): To each well of the 96-well plate, add:

      • Assay Buffer

      • Radioligand (at a concentration near its Kₔ)

      • Vehicle (for total binding), NSB agent (for non-specific binding), or diluted this compound.

      • Receptor membrane preparation.

    • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

  • Self-Validation: The inclusion of total binding and non-specific binding controls is essential. The results should yield a classic sigmoidal competition curve, and the calculated Kᵢ for a known standard compound should match literature values.

Table 1: Example CNS Target Panel for Initial Screening

Receptor/TransporterRadioligand ExampleFunction/Relevance
Serotonin 5-HT₁ₐ [³H]-8-OH-DPATAnxiolysis, Antidepressant
Serotonin 5-HT₂ₐ [³H]-KetanserinAntipsychotic, Psychedelic
Serotonin Transporter (SERT) [³H]-CitalopramAntidepressant (SSRI target)
Dopamine D₂ [³H]-SpiperoneAntipsychotic, Motor control
Dopamine D₃ [³H]-7-OH-DPATCognition, Motivation
Dopamine Transporter (DAT) [³H]-WIN 35,428Stimulant target
Sigma-1 (σ₁) [³H]-(+)-PentazocineNeuroprotection, Cognition
Tier 2: In Vivo Behavioral Profiling

Once primary targets are identified, in vivo studies are necessary to understand the compound's integrated physiological and behavioral effects.

Protocol 3: Mouse Locomotor Activity Assay

  • Objective: To assess whether this compound has stimulant, depressant, or no effect on spontaneous movement.

  • Causality: Changes in locomotor activity are a primary indicator of CNS effects. Increased activity may suggest a stimulant-like profile (e.g., dopamine or norepinephrine release/reuptake inhibition), while decreased activity can indicate sedative effects. This is a standard first-pass behavioral test for novel psychoactive compounds.[12]

  • Materials:

    • Male C57BL/6 mice.

    • Open field arenas equipped with infrared beam grids for automated tracking.

    • This compound solution in a suitable vehicle (e.g., saline with 5% Tween-80).

    • Vehicle control.

    • Positive controls (e.g., amphetamine for hyperlocomotion, diazepam for hypolocomotion).

  • Methodology:

    • Habituation: Place mice individually into the open field arenas and allow them to habituate for 30-60 minutes.

    • Dosing: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally), vehicle, or a positive control. A dose-response study is critical.

    • Data Acquisition: Immediately return the mice to the arenas and record locomotor activity (e.g., total distance traveled, beam breaks) in 5-minute bins for 60-120 minutes.

    • Data Analysis:

      • Analyze the data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests (e.g., Dunnett's) to compare dose groups to the vehicle control at each time point.

      • Calculate the total distance traveled over the entire session and compare groups using a one-way ANOVA.

  • Self-Validation: The vehicle group should show a typical habituation curve (high initial activity that decreases over time). The positive controls (amphetamine and diazepam) must produce their expected effects on locomotion to validate the assay's sensitivity.

Tier 3: In Vivo Neurochemical Confirmation

To directly link behavioral effects with neurochemical changes, in vivo microdialysis is the gold standard.

Protocol 4: In Vivo Microdialysis in the Prefrontal Cortex

  • Objective: To measure extracellular levels of serotonin and dopamine in the prefrontal cortex of awake, freely moving rats following administration of this compound.

  • Causality: This technique provides direct evidence of a compound's effect on neurotransmitter release and reuptake in a specific brain region, confirming the mechanisms suggested by in vitro data. For example, a SERT inhibitor would be expected to increase extracellular 5-HT.[12]

  • Materials:

    • Adult male Sprague-Dawley rats.

    • Stereotaxic surgery equipment.

    • Guide cannulae and microdialysis probes.

    • Syringe pump, liquid swivel, and fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • HPLC system with electrochemical detection (HPLC-ED) for monoamine analysis.

  • Methodology:

    • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the medial prefrontal cortex (mPFC). Allow animals to recover for 5-7 days.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Basal Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min). After a stabilization period, collect 3-4 baseline samples (e.g., 20 minutes each).

    • Administration: Administer this compound or vehicle (i.p. or s.c.).

    • Post-Dose Collection: Continue collecting dialysate fractions for at least 2-3 hours post-administration.

    • Analysis: Analyze the dialysate samples for serotonin and dopamine content using HPLC-ED.

    • Data Analysis:

      • Quantify the concentration of each neurotransmitter in the samples.

      • Express the post-drug levels as a percentage of the average basal level for each animal.

      • Compare the time course of neurotransmitter changes between the drug and vehicle groups using a two-way repeated measures ANOVA.

  • Self-Validation: Basal neurotransmitter levels must be stable before drug administration. At the end of the experiment, probe placement should be histologically verified.

Section 4: Comprehensive Workflow and Data Visualization

The entire characterization process can be visualized as a logical progression from initial screening to in-depth mechanistic studies.

Research_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetics & Analytics Binding Protocol 2: Radioligand Binding Screen (>20 CNS Targets) Functional Functional Assays (e.g., Ca2+ Mobilization, cAMP) on Primary Hits Binding->Functional Identifies Primary Targets Behavior Protocol 3: Locomotor Activity (Stimulant/Sedative Profile) Functional->Behavior Informs Dose Selection Neurochem Protocol 4: In Vivo Microdialysis (Neurotransmitter Levels) Behavior->Neurochem Provides Behavioral Context Neurochem->Behavior Confirms Mechanism Analytics Analytical Method Dev. (HPLC or GC-MS for Quantification) PK PK Studies (Brain Penetration, Half-life) Analytics->PK PK->Behavior Informs Dosing Regimen Start This compound Start->Binding Start->Analytics

Caption: A comprehensive workflow for neuropharmacological characterization.

Table 2: Example Data Summary for a Novel Compound

Assay TypeTargetResult (Hypothetical)Interpretation
Binding 5-HT₁ₐ ReceptorKᵢ = 15 nMHigh affinity; likely a primary target.
Binding SERTKᵢ = 250 nMModerate affinity; possible secondary target.
Binding D₂ ReceptorKᵢ > 1000 nMLow affinity; not a primary dopamine target.
Functional 5-HT₁ₐ ReceptorEC₅₀ = 45 nM (cAMP)Potent partial agonist activity.
Behavioral Locomotor Activity↓ 40% at 10 mg/kgSedative/anxiolytic-like effect at higher doses.
Neurochemical mPFC Microdialysis↓ 5-HT release by 50%Consistent with 5-HT₁ₐ autoreceptor agonism.

References

Determining the Binding Affinity of 2-(m-Tolyl)piperazine at the Human Dopamine D2 Receptor using a Competitive Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Advanced Pharmacology Division

Abstract

This application note provides a detailed, field-proven protocol for determining the binding affinity (Ki) of the novel compound 2-(m-Tolyl)piperazine for the human dopamine D2 receptor. The methodology employs a competitive radioligand binding assay, a cornerstone technique in drug discovery for characterizing ligand-receptor interactions.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from the underlying scientific principles to in-depth, step-by-step experimental procedures and data analysis. The protocol is optimized for membranes derived from Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor, utilizing [³H]-Spiperone as the radioligand.

Introduction: The Scientific Rationale

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents.[2][3][4][5] Arylpiperazine derivatives, in particular, have demonstrated significant affinity for a range of G-protein coupled receptors (GPCRs), most notably serotonergic and dopaminergic receptors.[2][3][4][5] this compound is a key pharmacophore whose interaction with specific receptor subtypes is of considerable interest for the development of novel therapeutics for neurological and psychiatric disorders.

The dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a primary target for antipsychotic and antiparkinsonian drugs.[2] Characterizing the affinity of new chemical entities like this compound for the D2 receptor is a critical step in preclinical drug development. Radioligand binding assays are the gold standard for quantifying these interactions due to their sensitivity, specificity, and reproducibility.[1]

This protocol details a competitive binding experiment. The underlying principle is the competition between a fixed concentration of a high-affinity radiolabeled ligand ([³H]-Spiperone) and varying concentrations of an unlabeled test compound (this compound) for binding to the D2 receptor. By measuring the displacement of the radioligand by the test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). This value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which is an intrinsic measure of its binding affinity.

Materials and Reagents

Reagent Supplier Catalogue # Storage
HEK293 cells expressing human D2 receptorATCCCRL-11268Liquid Nitrogen
[³H]-Spiperone (Specific Activity: 60-120 Ci/mmol)PerkinElmerNET565-20°C
(+)-Butaclamol hydrochlorideSigma-AldrichB129Room Temperature
This compoundSigma-AldrichM34005Room Temperature
Tris-HClSigma-AldrichT5941Room Temperature
MgCl₂Sigma-AldrichM8266Room Temperature
EDTASigma-AldrichE9884Room Temperature
NaClSigma-AldrichS9888Room Temperature
KClSigma-AldrichP9333Room Temperature
CaCl₂Sigma-AldrichC1016Room Temperature
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Polyethylenimine (PEI)Sigma-AldrichP3143Room Temperature
Scintillation Cocktail (e.g., Ultima Gold)PerkinElmer6013329Room Temperature
Pierce™ BCA Protein Assay KitThermo Fisher232254°C

Detailed Experimental Protocols

Part 1: Preparation of Cell Membranes

A high-quality membrane preparation is crucial for a successful binding assay. This protocol is for preparing crude membrane fractions from HEK293 cells stably expressing the human dopamine D2 receptor.

Buffers Required:

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 at 4°C. Add protease inhibitors (e.g., cOmplete™, Roche) immediately before use.

  • Resuspension Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.

  • Storage Buffer: 50 mM Tris-HCl, 10% (w/v) sucrose, pH 7.4.

Step-by-Step Protocol:

  • Cell Culture and Harvest: Culture HEK293-D2 cells to ~90% confluency. Harvest the cells by scraping into ice-cold PBS.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a Polytron on ice.

  • First High-Speed Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Resuspension Buffer and centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Final Resuspension and Storage: Resuspend the final pellet in Storage Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquoting and Storage: Aliquot the membrane suspension and store at -80°C until use.

G cluster_0 Cell Culture & Harvest cluster_1 Lysis & Homogenization cluster_2 Membrane Isolation & Storage a Culture HEK293-D2 Cells b Scrape and Collect in PBS a->b c Centrifuge at 1,000 x g b->c d Resuspend in Lysis Buffer c->d e Homogenize on Ice d->e f Centrifuge at 20,000 x g e->f g Wash Pellet f->g h Final Resuspension g->h i Quantify Protein (BCA) h->i j Aliquot and Store at -80°C i->j

Caption: Workflow for D2 Receptor Membrane Preparation.

Part 2: Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format. It is essential to perform all additions on ice.

Buffers and Solutions:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand Stock: [³H]-Spiperone diluted in Assay Buffer to a concentration that will yield a final assay concentration equal to its Kd (approximately 0.1-0.3 nM). The exact concentration should be determined in a preliminary saturation binding experiment.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO), and then create serial dilutions in Assay Buffer.

  • Non-Specific Binding (NSB) Control: 10 µM (+)-Butaclamol in Assay Buffer.

Assay Plate Setup:

Well Type Contents
Total Binding Assay Buffer + [³H]-Spiperone + Membranes
Non-Specific Binding (+)-Butaclamol + [³H]-Spiperone + Membranes
Test Compound This compound dilutions + [³H]-Spiperone + Membranes

Step-by-Step Protocol:

  • Plate Preparation: To the appropriate wells of a 96-well plate, add:

    • 25 µL of Assay Buffer (for Total Binding)

    • 25 µL of 10 µM (+)-Butaclamol (for NSB)

    • 25 µL of each this compound dilution.

  • Radioligand Addition: Add 25 µL of the diluted [³H]-Spiperone to all wells.

  • Initiate Binding: Add 200 µL of the thawed and diluted membrane preparation (typically 10-50 µg of protein per well) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through a GF/B filter plate (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

G cluster_0 Plate Setup cluster_1 Binding Reaction cluster_2 Detection a Add Buffers/Compounds b Add [³H]-Spiperone a->b c Add D2 Membranes b->c d Incubate (60-90 min) c->d e Rapid Filtration d->e f Wash Filters e->f g Scintillation Counting f->g

Caption: Competitive Binding Assay Workflow.

Data Analysis and Interpretation

The raw data will be in counts per minute (CPM). The goal is to determine the Ki of this compound.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound. The resulting curve should be sigmoidal.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using GraphPad Prism or a similar software) to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following quality control measures are essential:

  • Saturation Binding: A preliminary saturation binding experiment using increasing concentrations of [³H]-Spiperone should be performed to determine its Kd and the Bmax (receptor density) for the prepared membranes. This validates the quality of the receptor preparation and provides the necessary Kd value for the Cheng-Prusoff correction.

  • Ligand Depletion: Ensure that the total amount of radioligand bound does not exceed 10% of the total radioligand added to the assay. If it does, the concentration of receptor in the assay should be reduced.

  • Data Quality: The specific binding should ideally be at least 80% of the total binding. High non-specific binding can obscure the results and indicates a need for assay optimization.

Conclusion

This application note provides a robust and reliable protocol for determining the binding affinity of this compound for the human dopamine D2 receptor. By following these detailed steps, researchers can obtain high-quality, reproducible data that is crucial for the pharmacological characterization of this and other novel compounds. The principles and techniques described herein are broadly applicable to the study of other ligand-receptor interactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(m-Tolyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Mono-Arylation

The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the N-arylation of a piperazine core. The principal challenge lies in achieving selective mono-arylation while avoiding the formation of the undesired N,N'-bis(m-tolyl)piperazine byproduct. The most common and effective method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for forming C-N bonds.[1][2][3] This guide focuses on optimizing this reaction to maximize yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why is my yield of this compound consistently low?

A low yield can stem from several factors, often related to an inefficient catalytic cycle or suboptimal reaction conditions. Let's break down the potential causes and solutions.

Causality: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][4] A bottleneck in any of these steps will result in low conversion and poor yield.

Troubleshooting Workflow:

Start Low Yield Detected Catalyst 1. Evaluate Catalyst System (Pd Source & Ligand) Start->Catalyst Base 2. Assess Base (Strength & Solubility) Catalyst->Base If no improvement Success Yield Improved Catalyst->Success Resolved Stoichiometry 3. Check Stoichiometry (Piperazine Excess) Base->Stoichiometry If no improvement Base->Success Resolved Conditions 4. Verify Conditions (Solvent, Temp, Time) Stoichiometry->Conditions If no improvement Stoichiometry->Success Resolved Conditions->Success Resolved

Caption: Troubleshooting logic for low yield.

Potential Causes & Solutions:

  • Inactive or Inefficient Catalyst System:

    • The Problem: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. Using a suboptimal ligand for your specific aryl halide (m-bromotoluene vs. m-chlorotoluene) is a common pitfall.

    • The Solution: For aryl bromides, ligands like BINAP or DPPF can be effective.[4] However, for the less reactive and often more cost-effective m-chlorotoluene, more electron-rich and bulky ligands such as XPhos or RuPhos are generally required to promote the rate-limiting oxidative addition step.[5] Ensure the catalyst and ligand are handled under an inert atmosphere (e.g., Nitrogen or Argon) as they can be sensitive to air.

  • Incorrect Base Selection or Activity:

    • The Problem: The base's role is to deprotonate the piperazine, making it a more active nucleophile. An insufficiently strong base, poor solubility, or deactivation by water will stall the reaction.

    • The Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are standard for this reaction.[5] NaOt-Bu is very strong but also extremely sensitive to moisture. Ensure you are using a fresh, dry batch. K₃PO₄ is a milder, easier-to-handle alternative that can be effective. The base must have some solubility in the reaction solvent to be effective.[5]

  • Suboptimal Reaction Conditions:

    • The Problem: Incorrect temperature, reaction time, or the presence of contaminants can drastically reduce yield.

    • The Solution:

      • Solvent: Toluene, dioxane, and THF are common solvents.[1][5] Crucially, they must be anhydrous . Water will deactivate the strong base and interfere with the catalyst.

      • Temperature: These reactions typically require heating, often in the range of 80-110 °C.[4] A temperature that is too low will result in a slow or incomplete reaction.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to determine when it has reached completion. Insufficient time leads to incomplete conversion, while excessively long times at high temperatures can lead to byproduct formation or catalyst decomposition.

Q2: How can I prevent the formation of the N,N'-bis(m-tolyl)piperazine byproduct?

This is the most significant selectivity challenge. Since piperazine has two reactive secondary amine sites, double arylation is a common side reaction.

Causality: The relative rates of the first and second arylation reactions determine the product distribution. If the concentration of the aryl halide is high relative to piperazine, or if the mono-arylated product is highly reactive, bis-arylation will be favored.

Strategies for Maximizing Mono-arylation:

StrategyMechanism of ActionKey Considerations
Use Excess Piperazine By Le Châtelier's principle, a high concentration of piperazine statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the already-substituted product.A 3 to 10-fold excess is common. In some cases, piperazine can even be used as the solvent.[5][6]
Slow Addition of Aryl Halide Maintaining a low instantaneous concentration of the electrophile (m-tolyl halide) ensures it is more likely to encounter an abundant, unreacted piperazine molecule.Use a syringe pump to add a solution of the m-tolyl halide over several hours.
Use Mono-Protected Piperazine Using a starting material like N-Boc-piperazine physically blocks one of the nitrogen atoms, forcing mono-arylation exclusively.This is the most robust method for achieving high selectivity.[5][7] It requires an additional deprotection step (e.g., with trifluoroacetic acid or HCl) after the coupling reaction, which adds to the overall synthesis time.
Q3: I'm struggling to purify my final product. What are the best practices?

This compound is a basic, polar amine, which can make purification challenging.

Causality: The basic nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing during column chromatography.[8] The product's polarity can also complicate extractions.

Recommended Purification Workflow:

Start Crude Reaction Mixture Quench Quench Reaction (e.g., with water or NH4Cl) Start->Quench Dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) Quench->Dilute AcidWash Wash with Dilute Acid (1M HCl) (Product moves to aqueous layer) Dilute->AcidWash Separate Separate Layers AcidWash->Separate OrganicWaste Organic Layer (Contains non-basic impurities) Separate->OrganicWaste Discard AqueousProduct Aqueous Layer (Contains protonated product) Separate->AqueousProduct Basify Basify Aqueous Layer (e.g., with NaOH) to pH > 12 AqueousProduct->Basify Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Basify->Extract Dry Dry Organic Layer (Na2SO4), Filter, and Concentrate Extract->Dry End Purified this compound Dry->End

Caption: Acid-base extraction workflow for purification.

  • Acid-Base Extraction: This is the most effective and scalable method.

    • After the reaction, quench carefully and dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Carefully basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.

    • Extract the now deprotonated, free-base product back into an organic solvent (EtOAc or DCM).

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Crystallization as a Salt: If the free base is an oil, you can often purify it by forming a crystalline salt. Dissolve the crude product in a suitable solvent (e.g., isopropanol or ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt, which can then be collected by filtration.[9][10]

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for this compound? The most prevalent and modern method is the Palladium-catalyzed Buchwald-Hartwig amination between piperazine (or a mono-protected derivative) and an m-tolyl halide, such as m-bromotoluene or m-chlorotoluene.[2][3][11] This method has largely replaced older, harsher techniques like the Ullmann condensation due to its milder conditions, higher functional group tolerance, and broader substrate scope.[2]

Q5: Which aryl halide should I use: m-chlorotoluene, m-bromotoluene, or m-iodotoluene? The choice depends on a balance of reactivity and cost.

  • Reactivity: Aryl Iodide > Aryl Bromide > Aryl Chloride.

  • Cost: Aryl Chloride < Aryl Bromide < Aryl Iodide.

  • Recommendation: m-Bromotoluene often provides the best compromise. It is significantly more reactive than the chloride, allowing for a wider range of catalyst systems to be used effectively, but is typically less expensive than the iodide.[11] Aryl chlorides are attractive for large-scale synthesis due to their low cost, but their lower reactivity necessitates the use of more specialized (and often more expensive) catalyst systems with bulky, electron-rich ligands.[4][5]

Q6: What key safety precautions should I take?

  • Palladium Catalysts: These are heavy metal compounds and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere in a well-ventilated fume hood.

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work within a fume hood.

Q7: Is it better to use mono-protected N-Boc-piperazine? For achieving the highest possible selectivity for the mono-arylated product, especially when optimizing for purity and avoiding difficult separations, using N-Boc-piperazine is the superior strategy.[5][7] While it introduces an extra deprotection step, the clean nature of the coupling reaction often saves significant time and effort in purification, leading to a higher overall isolated yield of the desired product.

References

Technical Support Center: Navigating the Purification of 2-(m-Tolyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(m-Tolyl)piperazine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles that govern purification strategies. Our goal is to empower you with the expertise to overcome common and complex purification challenges, ensuring the integrity and purity of your compounds.

I. Foundational Challenges in Purifying this compound Derivatives

The unique physicochemical properties of the this compound scaffold present a specific set of purification hurdles. Understanding these at the outset is critical for developing a robust purification strategy.

Q1: What are the primary physicochemical properties of this compound derivatives that complicate their purification?

A1: The purification challenges associated with this compound derivatives stem from a combination of the inherent characteristics of the piperazine ring and the influence of the m-tolyl substituent.

  • High Basicity and Polarity: The two nitrogen atoms in the piperazine ring (pKa values typically around 5.3 and 9.7) make these compounds highly basic and polar. This leads to strong interactions with silica gel in normal-phase chromatography, often resulting in significant peak tailing and poor separation. In reverse-phase HPLC, their high polarity can cause insufficient retention.[1]

  • Hygroscopicity: Piperazine derivatives are known to readily absorb moisture from the atmosphere, which can complicate accurate weighing and lead to inconsistencies in analytical results.[1]

  • Propensity for Salt and Hydrate Formation: The basic nitrogen atoms readily form salts with acidic entities and can also form hydrates. While this can be leveraged for purification through crystallization, it can also introduce variability in the physical form of the material.[1]

  • Increased Lipophilicity from the m-Tolyl Group: The m-tolyl group introduces a significant non-polar character to the molecule. This duality of a polar piperazine core and a lipophilic aromatic substituent can lead to complex solubility profiles, making the choice of an appropriate solvent for chromatography or crystallization non-trivial.

  • Potential for a Chiral Center: The presence of the m-tolyl group at the 2-position of the piperazine ring creates a chiral center, meaning the molecule can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to separate these enantiomers, which requires specialized chiral separation techniques.[2]

Q2: What are the most common impurities I should expect from the synthesis of this compound derivatives?

A2: The nature of impurities is highly dependent on the synthetic route employed. Common methods for creating N-aryl piperazines, which can be adapted for this compound, include Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).[3]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial amine and aryl halide.

  • Catalyst Residues: For palladium-catalyzed reactions like the Buchwald-Hartwig coupling, residual palladium can contaminate the final product and must be removed, especially for pharmaceutical applications.

  • Over-alkylation or Over-arylation Products: If the piperazine nitrogen atoms are not appropriately protected, side reactions can lead to di-substituted products.

  • Homocoupling Products: In coupling reactions, the formation of biaryl compounds from the aryl halide starting material can occur.

  • Solvent Adducts: Solvents used in the reaction or purification can sometimes form adducts with the final product.

  • Structurally Similar Byproducts: Depending on the specific precursors, side reactions can generate impurities that are structurally very similar to the desired product, making them particularly challenging to separate by standard chromatographic or crystallization methods.[1]

II. Troubleshooting Guide for Chromatographic Purification

Column chromatography is a workhorse technique for the purification of organic compounds. However, the properties of this compound derivatives can make optimizing this technique challenging.

Q3: I am observing severe peak tailing during silica gel chromatography of my this compound derivative. What is causing this and how can I fix it?

A3: Severe peak tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel surface. The lone pairs on the nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the silica surface.

To mitigate this, you can:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks. Ammonium hydroxide can also be used.[4]

  • Use a Deactivated Stationary Phase: Consider using a stationary phase that has been end-capped to reduce the number of free silanol groups. Alternatively, alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Salt Formation and Purification: Sometimes, it is easier to purify the compound as a salt (e.g., hydrochloride salt). The salt is less likely to interact strongly with the silica gel. After purification, the free base can be regenerated.

Here is a decision-making workflow for addressing peak tailing:

G cluster_0 Diastereomeric Salt Crystallization Workflow racemic Racemic this compound reaction Reaction in a suitable solvent racemic->reaction chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->reaction diastereomers Mixture of Diastereomeric Salts (R,R) and (S,R) reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer Crystallizes crystallization->less_soluble more_soluble More Soluble Diastereomer Remains in Solution crystallization->more_soluble filtration Filtration less_soluble->filtration liberation Liberation of Free Base (Addition of Base) filtration->liberation pure_enantiomer Enantiomerically Pure This compound liberation->pure_enantiomer

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(m-Tolyl)piperazine. This resource is tailored for researchers, scientists, and drug development professionals encountering solubility hurdles during their in vitro experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to provide direct, actionable advice and a deep understanding of the underlying physicochemical principles.

Understanding the Molecule: Physicochemical Properties of this compound

A foundational understanding of this compound's properties is the first step in troubleshooting solubility issues. As a substituted arylpiperazine, its solubility is governed by a balance between the hydrophilic piperazine ring and the lipophilic tolyl group.

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₁₆N₂-
Molecular Weight 176.26 g/mol -
Synonym 1-(3-Methylphenyl)piperazineImportant for literature and database searches.
Predicted pKa 9.05 ± 0.10[1]The piperazine moiety is basic. At physiological pH (~7.4), a significant portion of the molecules will be protonated and thus more soluble. Solubility is expected to increase at lower pH.
Predicted XLogP3 2.5This value indicates a moderate lipophilicity, suggesting that the compound is likely to have low aqueous solubility.
Aqueous Solubility Reported as insoluble in water.Direct dissolution in aqueous buffers is not a viable approach.

Frequently Asked Questions (FAQs)

Q1: My this compound, fully dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. Why is this happening?

This is a classic case of "solvent shock." this compound is readily soluble in the organic solvent Dimethyl Sulfoxide (DMSO), but its inherent lipophilicity makes it poorly soluble in aqueous environments. When the DMSO stock is introduced to the aqueous buffer, the DMSO concentration plummets, and the water molecules are unable to keep the compound in solution, causing it to precipitate or "crash out."

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q3: I've tried lowering the concentration of this compound, but I'm still seeing inconsistent results in my assay. Could this be a solubility issue?

Yes, even if you don't see visible precipitation, the compound may be forming aggregates at concentrations above its kinetic solubility limit. These aggregates can lead to lower-than-expected compound activity and poor reproducibility in dose-response curves.[2] It is essential to determine the kinetic solubility of this compound in your specific assay buffer.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

This guide provides a step-by-step workflow for systematically addressing the solubility of this compound.

Solubilization_Workflow start Start: Insoluble Compound This compound solubility_check Determine Kinetic Solubility in Assay Buffer start->solubility_check ph_adjustment pH Adjustment Strategy solubility_check->ph_adjustment Precipitation Observed soluble Proceed with Assay solubility_check->soluble Soluble at Desired Conc. cosolvent Co-solvent Optimization ph_adjustment->cosolvent Inadequate Solubility ph_adjustment->soluble Solubilized advanced Advanced Formulation (e.g., Cyclodextrin) cosolvent->advanced Still Insoluble cosolvent->soluble Solubilized advanced->soluble Solubilized

Caption: A systematic workflow for troubleshooting the solubility of this compound.

Guide 2: pH Adjustment for Enhanced Solubility

Leveraging the basic nature of the piperazine ring is a primary strategy for improving the aqueous solubility of this compound. By lowering the pH of the aqueous medium, the piperazine nitrogens become protonated, increasing the compound's polarity and, consequently, its solubility.[3]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Dilute into buffers: Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration (ensure the final DMSO concentration is consistent and below 0.5%).

  • Equilibrate and observe: Gently mix and incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Assess solubility: Visually inspect for precipitation or use a nephelometer to quantify turbidity.

pH_Effect_on_Solubility compound This compound (Free Base) (Lipophilic) pKa ~ 9.05 protonated Protonated this compound (Hydrophilic) compound:pKa->protonated Lower pH (add H+) protonated->compound:pKa Higher pH (remove H+)

Caption: The effect of pH on the ionization and solubility of this compound.

Guide 3: The Use of Co-solvents

When pH adjustment alone is insufficient or not compatible with the experimental system, the use of a co-solvent can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.

Commonly Used Co-solvents for In Vitro Assays:

  • Ethanol: Can be used in many cell-based assays, but its concentration must be carefully controlled to avoid cytotoxicity.

  • Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective solubilizing agents.

  • Propylene Glycol: Another commonly used co-solvent with a good safety profile in many in vitro systems.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions: Prepare a high-concentration stock of this compound in 100% DMSO.

  • Prepare co-solvent mixtures: Create a range of assay buffers containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% ethanol).

  • Dilute and assess: Add the DMSO stock to the co-solvent-containing buffers and assess for precipitation as described in the pH adjustment protocol.

  • Vehicle control is critical: Always run a parallel experiment with the vehicle (buffer + co-solvent + DMSO) to account for any effects of the co-solvents on the assay readout.

Guide 4: Determining Kinetic Solubility

Kinetic solubility is the concentration at which a compound, introduced from a DMSO stock, precipitates out of an aqueous solution under a specific set of conditions (e.g., time, temperature, buffer composition).[4] Knowing this value is crucial to ensure that the compound is fully dissolved at the concentrations used in your assay.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Prepare a serial dilution: In a 96-well plate, perform a serial dilution of your this compound DMSO stock solution.

  • Add assay buffer: Add your specific assay buffer to all wells.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours).

  • Measure precipitation: Read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from any precipitate.

  • Determine the kinetic solubility limit: The highest concentration that does not show a significant increase in light scattering compared to the vehicle control is considered the kinetic solubility limit.

Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation strategies can be employed, though these may require more specialized expertise and resources:

  • Salt Formation: Synthesizing a salt of this compound (e.g., hydrochloride or mesylate salt) can significantly improve its aqueous solubility.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, forming an inclusion complex with enhanced aqueous solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area available for dissolution.[2]

References

Technical Support Center: Stabilizing 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(m-Tolyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. In the following sections, we address common questions and provide field-proven protocols to mitigate degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound and why is it susceptible to instability?

A1: this compound, like other arylpiperazines and secondary amines, is susceptible to several degradation pathways primarily due to the chemical reactivity of the piperazine ring, specifically the secondary amine group. The main degradation routes are:

  • Oxidation: The lone pair of electrons on the secondary nitrogen atom is highly susceptible to oxidation by atmospheric oxygen. This can lead to the formation of N-oxides, ring-opened byproducts, or colored polymeric materials. Amines are generally prone to oxidation, which is often catalyzed by light and trace metal impurities.

  • Photosensitivity: Many piperazine derivatives are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate oxidative processes, leading to discoloration (e.g., turning from white/colorless to yellow or brown) and degradation.

  • Hygroscopicity and Hydrolysis: The compound can be hygroscopic, readily absorbing moisture from the air. While piperazine itself is hydrolytically stable, the absorbed water can act as a medium to facilitate other reactions or degradation pathways.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric CO₂. While this is a more significant issue for amine solutions used in carbon capture, it can lead to the formation of carbamates on the surface of the solid material over long periods, impacting purity.

  • N-Nitrosation: Secondary amines can react with nitrosating agents (e.g., nitrous acid or other NOx species) to form N-nitrosamines, which are often potent mutagens. This is a critical consideration in formulation studies and during stability testing where certain humidity control salts (like sodium nitrite) could inadvertently generate volatile NOx species.

cluster_main Degradation Pathways of this compound cluster_degradation Degradation Products parent This compound (Stable) n_oxide N-Oxides parent->n_oxide  Oxidation (O2) polymeric Colored Polymers parent->polymeric  Light Exposure ring_opened Ring-Opened Byproducts parent->ring_opened  Moisture/Hydrolysis nitrosamine N-Nitrosamine parent->nitrosamine  NOx Species

Caption: Primary degradation routes for this compound.

Q2: What are the ideal storage conditions for solid this compound to ensure maximum long-term stability?

A2: To counteract the degradation pathways described above, a multi-layered approach to storage is essential. Simply placing the compound on a shelf is insufficient for long-term preservation.

The core principle is to control the environment around the compound by minimizing its exposure to oxygen, light, and moisture. For optimal long-term stability of solid this compound, we recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C (Freezer)Reduces the kinetic rate of all chemical degradation reactions, including oxidation. For short-term or routine use, 2-8°C is acceptable, but -20°C is superior for archival storage.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly preventing the primary oxidation pathway. Argon is denser than air and provides an excellent protective blanket.
Light Amber Glass Vial Prevents exposure to UV and visible light, which can catalyze oxidative degradation and lead to discoloration.
Moisture Store in a Desiccator Piperazine derivatives can be hygroscopic. A desiccator minimizes water absorption, preventing moisture-facilitated degradation.
Container Tightly Sealed Vial with PTFE-lined Cap A Polytetrafluoroethylene (PTFE) liner provides a highly inert and secure seal, preventing moisture and air ingress. Avoid reactive plastic containers.
Q3: Is it better to store this compound as the free base or as a salt (e.g., hydrochloride)?

A3: For maximum long-term stability, storing this compound as a salt , such as the hydrochloride (HCl) salt, is unequivocally superior to storing it as the free base.

Causality: The primary site of reactivity and degradation is the secondary amine's lone pair of electrons. In the free base form, this lone pair is available to react with oxygen and other electrophiles. By forming a salt (e.g., by reacting the amine with HCl), the nitrogen atom becomes protonated, forming an ammonium salt. This protonation effectively sequesters the lone pair, making it unavailable for oxidation. This dramatically enhances the compound's chemical stability, particularly against oxidative degradation. Many pharmaceutical compounds containing amine functionalities are developed and stored as salts for this very reason.

cluster_0 Storage Strategy Decision Flow start Start: Assess Storage Needs duration Storage Duration? start->duration short_term Store Solid Free Base (Inert Gas, -20°C, Dark, Dry) duration->short_term < 6 Months long_term Convert to HCl Salt (See Protocol) duration->long_term > 6 Months form Is compound in salt form? store_salt Store Salt (-20°C, Dark, Dry) form->store_salt Yes long_term->form long_term->store_salt After Conversion

Caption: Decision workflow for selecting the optimal storage strategy.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride for Long-Term Storage

This protocol describes a straightforward method to convert the less stable free base into its more stable hydrochloride salt.

Materials:

  • This compound (free base)

  • Anhydrous Diethyl Ether (or Dioxane)

  • 2.0 M HCl solution in Diethyl Ether

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper (or Buchner funnel setup)

  • Drying apparatus (vacuum oven or desiccator)

Methodology:

  • Dissolution: Dissolve a known quantity of this compound free base in a minimal amount of anhydrous diethyl ether in a clean, dry glass flask. Stir the solution gently at room temperature until all solid has dissolved.

  • Acidification: While stirring, slowly add the 2.0 M HCl solution in diethyl ether dropwise. Use a stoichiometric amount (1.0 to 1.1 equivalents) relative to the free base.

  • Precipitation: Upon addition of the HCl solution, the hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring for an additional 15-20 minutes at room temperature to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under vacuum at a low temperature (e.g., 30-40°C) or in a vacuum desiccator over a drying agent (e.g., P₂O₅ or Drierite) until a constant weight is achieved.

  • Storage: Transfer the dried, stable hydrochloride

Technical Support Center: Optimizing Derivatization of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(m-Tolyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we address common challenges encountered during N-arylation, N-alkylation, and N-acylation reactions, providing expert insights, troubleshooting strategies, and validated protocols to enhance your experimental success.

Frequently Asked Questions (General)

Q1: I need to derivatize this compound. Which reaction should I choose: N-arylation, N-alkylation, or N-acylation?

A1: The choice of reaction depends entirely on the target molecule's structure.

  • N-Arylation: To form a C(aryl)-N bond, the most common methods are palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling.[1][2] Buchwald-Hartwig is often preferred due to its broader substrate scope and milder reaction conditions.[3]

  • N-Alkylation: To form a C(alkyl)-N bond, the two primary methods are direct alkylation with an alkyl halide or reductive amination with an aldehyde or ketone.[1] Reductive amination is generally more reliable and avoids the common issue of over-alkylation that can occur with reactive alkyl halides.[4]

  • N-Acylation: To form an amide bond, the reaction is typically performed with an acyl chloride or a carboxylic acid activated with a coupling reagent (e.g., TBTU, HATU). This is usually a straightforward and high-yielding reaction.

Q2: How can I effectively monitor the progress of my reaction?

A2: Proper reaction monitoring is crucial for determining the endpoint and identifying potential issues early.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) to achieve good separation between your starting material, product, and any major byproducts. Co-spotting the reaction mixture with the starting material is essential for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It provides accurate information on the conversion of starting material to product by comparing their respective peak areas and confirms the mass of the desired product. It is particularly useful for identifying unexpected byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used, especially for analyzing piperazine derivatives.[5][6]

Q3: My reaction is complete, but the product is impure after workup. What are the best general purification strategies?

A3: The purification strategy depends on the physicochemical properties of your product.

  • Flash Column Chromatography: This is the most common method for removing impurities with different polarities. Silica gel is typically used, with a gradient elution of solvents like ethyl acetate in hexanes or methanol in dichloromethane.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity, often superior to chromatography. This can involve recrystallizing the free base from a suitable solvent system or forming a salt (e.g., hydrochloride, citrate) and crystallizing it.[7]

  • Acid-Base Extraction: Since your product contains a basic piperazine nitrogen, you can often perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

Troubleshooting Guide 1: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to several parameters.[3][8]

Q4: I am attempting an N-arylation of this compound with an aryl halide, but I'm seeing low or no product yield. What are the most common causes?

A4: Low yield in a Buchwald-Hartwig reaction is a frequent issue. The flowchart below outlines a systematic troubleshooting approach, followed by a detailed explanation of key components.

G start Low/No Yield in Buchwald-Hartwig Reaction catalyst Is the Palladium Catalyst Active? start->catalyst atmosphere Is the Reaction Under an Inert Atmosphere? catalyst->atmosphere Yes result Systematically Optimize Parameters catalyst->result No (Use fresh catalyst/precatalyst) base Is the Base Appropriate and Anhydrous? atmosphere->base Yes atmosphere->result No (Improve inerting technique) ligand Is the Ligand Suitable for the Substrate Combination? base->ligand Yes base->result No (Use fresh, dry base; consider alternative) solvent Is the Solvent Anhydrous and Degassed? ligand->solvent Yes ligand->result No (Screen different ligands) temp Is the Reaction Temperature Optimal? solvent->temp Yes solvent->result No (Use anhydrous solvent; degassing required) temp->result Yes (Further optimization needed) temp->result No (Adjust temperature)

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ. Pre-catalysts, which are designed to readily form the active Pd(0) species, are often more reliable.[3] Ensure your catalyst has not been improperly stored and exposed to air/moisture.

  • Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[9] The optimal ligand can be substrate-dependent, and screening may be necessary.

  • Base Selection: The base deprotonates the amine and facilitates the catalytic cycle.[9] Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. However, if your aryl halide or starting material has base-sensitive functional groups (like esters), a weaker base such as Cs₂CO₃ or K₃PO₄ is a better choice, though it may require higher temperatures.[8] The base must be anhydrous.

  • Solvent and Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligand. The reaction must be performed under an inert atmosphere (Argon or Nitrogen). The solvent (commonly toluene, dioxane, or THF) must be anhydrous and should be degassed to remove dissolved oxygen.[10]

Data Presentation: Effect of Ligand and Base on Arylation Yield

The table below illustrates how the choice of ligand and base can dramatically impact the yield of the reaction between this compound and 4-chlorotoluene.

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOt-BuToluene10092
2Pd₂(dba)₃RuPhosNaOt-BuToluene10085
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane11078
4Pd(OAc)₂SPhosK₃PO₄Toluene11065
5Pd₂(dba)₃(none)NaOt-BuToluene100<5

Data is representative and compiled for illustrative purposes based on established chemical principles.[11]

G pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-X L₂ pd0->pd_oxidative Oxidative Addition (+ Ar-X) pd_amine Ar-Pd(II)-NR₂ L₂ pd_oxidative->pd_amine Amine Coordination & Deprotonation (+ R₂NH, Base) product Ar-NR₂ pd_amine->product Reductive Elimination product->pd0 Catalyst Regeneration center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific substrates.[10]

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: In a separate vial under an inert atmosphere, mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) in a small amount of anhydrous solvent.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene) to the Schlenk flask containing the substrates. Then, add the catalyst solution via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide 2: Reductive Amination (N-Alkylation)

Reductive amination is a robust method for N-alkylation that proceeds via an iminium ion intermediate.

Q5: I am performing a reductive amination with an aldehyde and this compound, but my yield is low and I see multiple byproducts. What's going wrong?

A5: Low yields in reductive amination often stem from issues with imine/iminium formation or the choice of reducing agent.

  • Choice of Reducing Agent: The choice of hydride reagent is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the preferred reagent for most applications. It is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion as it forms. It is particularly effective in acidic conditions, which also catalyze imine formation.[12]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde, leading to alcohol byproducts and lower yields. It is typically used in a two-step process where the imine is pre-formed before the reducing agent is added.

    • Sodium Cyanoborohydride (NaBH₃CN): Effective and mild, but its use is often avoided due to the potential to generate toxic HCN under acidic conditions.

  • Imine Formation Issues: The reaction rate is dependent on the formation of the imine/iminium intermediate. This step is generally favored in slightly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can significantly improve reaction rates, especially when using NaBH(OAc)₃.[13]

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Protic solvents like methanol or ethanol can be used with NaBH₄ but may lead to side reactions like acetal formation with the aldehyde.[14]

G start Start: Aldehyde + This compound imine Imine/Iminium Formation (Catalytic Acid often helps) start->imine reduction Reduction of Iminium Ion (Add Reducing Agent) imine->reduction product Desired N-Alkyl Product reduction->product Using Mild Agent (e.g., NaBH(OAc)₃) side_product Side Product: Reduced Aldehyde (Alcohol) reduction->side_product Using Strong Agent (e.g., NaBH₄)

Caption: Workflow for a one-pot reductive amination reaction.

Experimental Protocol: General Procedure for Reductive Amination
  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv). Dissolve in a suitable solvent like dichloromethane (DCM).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to control any effervescence.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Guide 3: N-Acylation

Q6: I am trying to mono-acylate this compound, but I am getting a significant amount of the di-acylated byproduct. How can I improve the selectivity?

A6: Achieving mono-selectivity can be challenging due to the two reactive secondary amine sites. The key is to control the stoichiometry and reactivity.

  • Slow Addition at Low Temperature: The most effective strategy is to cool the reaction mixture (typically to 0 °C or even -78 °C) and add the acylating agent (e.g., acyl chloride) dropwise as a solution. This keeps the instantaneous concentration of the acylating agent low, favoring reaction at the more accessible N1 position and minimizing the chance of a second acylation.

  • Stoichiometry: Use a slight excess of the piperazine starting material (e.g., 1.2 to 1.5 equivalents) relative to the acylating agent. This ensures the acylating agent is consumed before it can react a second time. The unreacted piperazine can be removed during an acidic workup.

  • Use of a Hindered Base: Employing a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes improve selectivity compared to a smaller base like triethylamine (TEA).

G cluster_conditions Conditions Favoring Mono-Acylation Piperazine This compound Mono Desired Mono-Acyl Product Piperazine->Mono + 1 eq. Acyl Acyl Acylating Agent (R-COCl) Di Di-Acyl Byproduct Mono->Di + 1 eq. Acyl (Fast reaction, especially at high temp/conc) Low Temperature (0 °C) Low Temperature (0 °C) Slow Addition Slow Addition Piperazine in Excess Piperazine in Excess

Caption: Competing reaction pathways in the N-acylation of piperazine.

References

Technical Support Center: Synthesis of 2-(m-Tolyl)piperazine - A Guide to Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(m-Tolyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter, with a focus on identifying and eliminating critical impurities.

Our approach is grounded in scientific principles and validated by practical application. We aim to equip you with the knowledge to not only troubleshoot your current synthesis but also to build robust and reliable processes for the future.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what impurities can I expect from them?

The synthesis of this compound, like many arylpiperazines, can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials and desired scale. Each pathway, however, presents a unique impurity profile that must be understood for effective purification.

Two prevalent methods are:

  • Nucleophilic Aromatic Substitution (SNAr) of an activated aryl halide with piperazine: This is a common and direct approach. A typical reaction involves reacting m-chlorotoluene or m-fluorotoluene with an excess of piperazine.

  • Reductive Amination: This involves the reaction of m-toluidine with a bis(2-haloethyl)amine derivative, followed by cyclization.

The potential impurities are often related to the starting materials, side reactions, or subsequent degradation.

Synthetic Route Common Impurities Reason for Formation
Nucleophilic Aromatic Substitution (SNAr) Unreacted m-halotolueneIncomplete reaction.
Piperazine (starting material)Used in excess to prevent dialkylation.
1,4-bis(m-tolyl)piperazine (dialkylation product)Reaction of the product with another molecule of m-halotoluene.
Positional isomers (e.g., 2-(o-Tolyl)piperazine, 2-(p-Tolyl)piperazine)Impurities present in the starting m-halotoluene.
Reductive Amination Unreacted m-toluidineIncomplete initial reaction.
Over-alkylated byproductsReaction of the amine with more than one equivalent of the bis(2-haloethyl)amine.[1]
Oxidized impuritiesAmines can be susceptible to oxidation, especially at elevated temperatures.[1]

It is crucial to source high-purity starting materials and to optimize reaction conditions (stoichiometry, temperature, and reaction time) to minimize the formation of these impurities from the outset.

Q2: What are the best analytical techniques for identifying and quantifying impurities in my this compound sample?

A multi-technique approach is essential for the comprehensive characterization of your product and its impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used, but if an impurity lacks a chromophore, other detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and thermally stable impurities.[2][3] It provides both retention time and mass spectral data, which can be used to identify known and unknown compounds by comparing them to spectral libraries.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the final product and any isolated impurities. It can confirm the desired structure and reveal the presence of isomers or other structurally related impurities.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of impurities, a critical step in their identification.[4]

A combination of these techniques provides a robust analytical dataset for quality control and troubleshooting.

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows an unexpected peak. How do I identify it?

An unexpected peak in your HPLC chromatogram is a common issue. The following workflow will guide you through the identification process.

start Unexpected Peak in HPLC check_retention Is the retention time consistent with any starting materials or known byproducts? start->check_retention lcms Perform LC-MS analysis check_retention->lcms No structure Elucidate the structure check_retention->structure Yes compare_mw Does the molecular weight match a potential impurity? lcms->compare_mw hrms Acquire High-Resolution Mass Spectrometry (HRMS) data compare_mw->hrms No compare_mw->structure Yes no_match Consider degradation products or impurities from reagents/solvents compare_mw->no_match No, and no logical structure can be proposed elemental Determine elemental composition hrms->elemental nmr Isolate the impurity (e.g., by preparative HPLC) and perform NMR elemental->nmr nmr->structure

References

Technical Support Center: 2-(m-Tolyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent needs of researchers in synthetic and medicinal chemistry, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-(m-Tolyl)piperazine. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the mechanistic underpinnings of common side reactions, offering field-proven solutions to ensure the integrity of your synthesis and the purity of your final compound.

This guide is structured to address the most pressing challenges encountered during the synthesis of this compound, a common scaffold in drug discovery. We will focus primarily on the most prevalent synthetic route—the Buchwald-Hartwig amination—and also touch upon alternative methods and their associated pitfalls.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I'm seeing a major byproduct with a mass of approximately 266 g/mol in my Buchwald-Hartwig reaction between m-bromotoluene and 2-methylpiperazine. What is this impurity and how can I eliminate it?

A1: Root Cause Analysis & Prevention

The byproduct you are observing is almost certainly 1,4-bis(m-tolyl)-2-methylpiperazine . This arises from the double N-arylation of the 2-methylpiperazine ring. Since 2-methylpiperazine has two reactive secondary amine (N-H) sites, both can participate in the palladium-catalyzed coupling reaction, especially if the aryl halide is not the limiting reagent or if reaction times are extended.[1][2][3]

Preventative Strategies:

  • Stoichiometric Control (Less Effective): Using a large excess of 2-methylpiperazine can statistically favor the mono-arylated product. However, this makes purification challenging and is often inefficient.

  • Use of a Mono-Protected Piperazine (Recommended): The most robust solution is to use a mono-protected piperazine derivative, such as 1-Boc-3-methylpiperazine . The tert-butyloxycarbonyl (Boc) group effectively blocks one nitrogen atom, directing the arylation to the single available N-H site. The Boc group can be cleanly removed post-synthesis using acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).[3]

Experimental Protocol: Boc Deprotection

  • Dissolve the purified N-Boc-2-(m-tolyl)piperazine in a suitable solvent (e.g., Dichloromethane or 1,4-Dioxane).

  • Add an excess of a strong acid (e.g., 4M HCl in Dioxane or 20-50% TFA in DCM).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, evaporate the solvent and excess acid under reduced pressure.

  • The resulting hydrochloride salt can be neutralized with a base (e.g., aq. NaHCO₃ or NaOH) and extracted with an organic solvent to yield the free base.

Q2: My reaction yields are low, and I've identified toluene as a significant byproduct. What is causing this hydrodehalogenation, and how can I minimize it?

A2: Mechanistic Insight & Optimization

The formation of toluene from m-bromotoluene is a result of a side reaction known as hydrodehalogenation . In the context of the Buchwald-Hartwig amination, this can occur via several pathways, most notably through β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination step.[4] It can also be exacerbated by incomplete formation of the active Pd-ligand complex or by running the reaction at excessively high temperatures.[2]

Optimization Parameters to Reduce Hydrodehalogenation:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) can promote the desired C-N reductive elimination over side reactions.[3][5] These ligands create a steric environment around the palladium center that disfavors competing pathways.

  • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening other bases such as K₃PO₄ or Cs₂CO₃, which may offer a better balance of reactivity and selectivity.[3]

  • Temperature Control: Avoid excessive heating. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and the rate of side reactions. Aim for the lowest temperature that provides a reasonable reaction rate (often in the 80-110 °C range for aryl bromides).[5]

  • Catalyst Integrity: Use a pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species. This can be more reliable than generating the catalyst in situ from a palladium source like Pd₂(dba)₃.[2]

Q3: My crude product is difficult to purify by silica gel chromatography due to severe tailing and co-elution with polar impurities. What are my options?

A3: Purification Strategy

The basic nature of the piperazine nitrogen atoms leads to strong interactions with the acidic silanol groups on standard silica gel, causing poor peak shape and difficult separations.[6]

Recommended Purification Workflow:

  • Acid-Base Extraction: This is a highly effective first-pass purification step to separate your basic product from neutral organic impurities (e.g., toluene, biaryl homocoupling products, phosphine oxide).

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your piperazine product will move into the aqueous layer as the hydrochloride salt.

    • Wash the organic layer again with 1M HCl to ensure complete extraction.

    • Combine the acidic aqueous layers and wash with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer to a pH > 12 using a strong base (e.g., 6M NaOH), ensuring the solution remains cool.

    • Extract the free-based product back into an organic solvent (e.g., ethyl acetate, DCM).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.

  • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be highly effective. Alternatively, the product can be precipitated as a specific salt (e.g., hydrochloride, citrate) to achieve high purity.[7]

  • Modified Chromatography: If chromatography is necessary, consider these options:

    • Basic Alumina: Use basic alumina instead of silica gel to minimize acidic interactions.

    • Treated Silica: Add a competing base like triethylamine (~1%) to your eluent system (e.g., ethyl acetate/hexanes + 1% Et₃N) to "deactivate" the silica surface and improve peak shape.[6]

dot graph TD A[Crude Product Mixture] --> B{Dissolve in Organic Solvent}; B --> C{Extract with 1M HCl}; C --> D[Aqueous Layer(Product as HCl Salt)]; C --> E[Organic Layer(Neutral Impurities)]; E --> F[Discard]; D --> G{Wash Aqueous Layer withFresh Organic Solvent}; G --> H{Basify Aqueous Layerwith NaOH (pH > 12)}; H --> I{Extract with Organic Solvent}; I --> J[Organic Layer(Purified Product)]; I --> K[Aqueous Layer(Inorganic Salts)]; K --> L[Discard]; J --> M{Dry, Filter, Concentrate}; M --> N[Purified this compound];

end

Caption: Workflow for Acid-Base Extraction Purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound with the fewest side products?

A1: The Palladium-catalyzed Buchwald-Hartwig amination is overwhelmingly the preferred method on a laboratory scale.[8] Its key advantages include high functional group tolerance, generally good yields, and a well-understood mechanism that allows for rational optimization.[5][9] When performed correctly using a mono-protected piperazine, it provides a very clean and direct route to the target compound. Alternative routes, such as building the piperazine ring from m-toluidine and diethanolamine, are often higher temperature processes that can lead to a more complex mixture of byproducts and are typically better suited for industrial-scale synthesis of the parent piperazine ring.[10][11]

Q2: What are the primary roles of the base in a Buchwald-Hartwig reaction?

A2: The base plays two critical roles in the catalytic cycle:

  • Deprotonation of the Amine: After the amine (piperazine derivative) coordinates to the palladium center, the base removes a proton from the nitrogen atom. This forms the palladium-amide (amido) complex, which is essential for the subsequent reductive elimination step.[5]

  • Neutralizing the Generated Acid: The reaction generates one equivalent of acid (H-X, where X is the halide). The base neutralizes this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

dot graph LR subgraph "Buchwald-Hartwig Catalytic Cycle" direction LR A["Pd(0)Ln"] -- "Oxidative Addition(+ Ar-X)" --> B["(Ar)Pd(II)(X)Ln"]; B -- "+ R2NH- L" --> C["[(Ar)Pd(II)(X)(R2NH)Ln-1]"]; C -- "+ Base- [Base-H]X" --> D["(Ar)Pd(II)(NR2)Ln-1"]; D -- "Reductive Elimination" --> E["Ar-NR2 (Product)"]; E --> A; D -- "β-Hydride Elimination(Side Reaction)" --> F["Ar-H (Byproduct)"]; end

Caption: Simplified Buchwald-Hartwig Cycle and Key Side Reaction.

Q3: Can I use m-chlorotoluene instead of m-bromotoluene as a starting material?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig couplings.[5] The C-Cl bond is stronger and its oxidative addition to the Pd(0) center is slower and more challenging. To achieve good results with m-chlorotoluene, you will likely need to use more specialized, highly active catalytic systems. This typically involves using more electron-rich and bulky phosphine ligands (like the Buchwald SPhos or RuPhos ligands) and potentially higher reaction temperatures or longer reaction times.[3]

Summary Table of Side Products

Side ProductCommon Synthetic RouteRoot CausePrevention & Mitigation Strategy
1,4-bis(m-tolyl)-2-methylpiperazine Buchwald-HartwigReaction at both N-H sites of unprotected piperazine.Use mono-protected piperazine (e.g., 1-Boc-3-methylpiperazine).[3]
Toluene Buchwald-HartwigHydrodehalogenation via β-hydride elimination or catalyst decomposition.[4]Optimize ligand, base, and temperature; use a reliable pre-catalyst.[2]
3,3'-Bitolyl Buchwald-HartwigHomocoupling of the aryl halide.Ensure efficient catalyst activity and proper ligand-to-metal ratio.
Polymeric Materials Ring formation from acyclic precursorsUncontrolled condensation reactions.Optimize catalyst, temperature, and pressure; maintain reactant stoichiometry.

References

Technical Support Center: Enhancing the Selectivity of 2-(m-Tolyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(m-tolyl)piperazine derivatives. This class of compounds holds significant therapeutic potential due to the versatile nature of the piperazine scaffold, which is a privileged structure in medicinal chemistry.[1] The 2-(m-tolyl) substitution pattern often serves as a crucial starting point for engaging with specific biological targets. However, achieving high selectivity—the ability of a compound to interact with its intended target while avoiding others—is a primary and recurring challenge in the optimization process.

This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to address the specific experimental issues you may encounter while striving to enhance the selectivity of your compounds. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What exactly is "selectivity" in the context of this compound derivatives, and why is it critical?

A: Selectivity is a measure of a drug's ability to bind to its intended biological target with significantly higher affinity than to other, unintended targets (off-targets). For this compound derivatives, which often target receptors or enzymes with large families of related subtypes (e.g., dopamine, serotonin, or adrenergic receptors), selectivity is paramount.[2] Poor selectivity can lead to undesirable side effects, toxicity, or a diluted therapeutic effect. High selectivity is a hallmark of a well-designed therapeutic agent, leading to a better safety profile and improved efficacy.

Q2: What role does the m-tolyl group play in target binding and selectivity?

A: The m-tolyl (meta-tolyl) group is a key pharmacophoric feature. Its primary roles are:

  • Hydrophobic Interaction: The aromatic ring and its methyl group typically engage with a hydrophobic pocket within the target's binding site.

  • Steric Influence: The position of the methyl group at the meta-position dictates a specific spatial arrangement that can favor binding to one receptor subtype over another. This steric hindrance can be exploited to prevent binding to off-targets that have a slightly different binding pocket topology.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronics of the aromatic ring and its interactions.

Understanding how the m-tolyl group is oriented in your primary target is the first step in rationally designing more selective analogs.

Q3: My initial this compound lead compound is potent but hits several related receptors. What is the most common first step to improve selectivity?

A: A common and effective initial strategy is to introduce structural modifications that exploit subtle differences between the binding sites of your primary target and off-targets. The most logical first step is often to introduce small, sterically demanding substituents on or near the core scaffold. For example, adding a small alkyl or fluoro group to the piperazine ring can create a steric clash with an off-target receptor without affecting binding to the desired target.[3] This approach is often more predictable than making large changes to the core structure.

Q4: How do I choose the right assays to accurately measure selectivity?

A: A tiered approach is best.

  • Primary Assay: This should be a robust, high-throughput assay that measures the compound's activity at your primary target (e.g., a radioligand binding assay for affinity or a functional assay for efficacy).

  • Selectivity Panel: Once potency is confirmed, screen the compound against a panel of closely related off-targets. This panel should be chosen based on known liabilities of the piperazine class or sequence homology of the primary target.[4]

  • Orthogonal Assays: Validate key findings using a different assay format. For example, if your primary screen was a binding assay, confirm selectivity in a cell-based functional assay to ensure the observed affinity translates to a functional effect.

Troubleshooting Guide 1: Poor Selectivity Against Related Receptor Subtypes

Issue: "My this compound derivative is a potent agonist at my target of interest (e.g., Dopamine D3 receptor) but shows significant antagonist activity at a closely related subtype (e.g., Serotonin 5-HT2A receptor), leading to a poor selectivity index."

This is a classic challenge in medicinal chemistry, often arising from conserved structural features in the binding sites of related receptors. The following strategies are designed to systematically address this issue.

Causality & Rationale

The promiscuity of the compound likely stems from the m-tolylpiperazine core fitting comfortably into a common binding pocket shared by both receptors. To introduce selectivity, you must introduce a "negative design" element—a feature that is tolerated by your primary target but rejected by the off-target.

Strategy A: Probing Steric and Lipophilic Pockets

The goal is to add substituents that create a steric clash or unfavorable interaction with the off-target's binding site.

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Caption: Decision workflow for troubleshooting poor selectivity.

Experimental Protocol: Synthesis of N-Substituted Analogs

This protocol describes a standard reductive amination to install a new group on the unsubstituted N-1 nitrogen of the piperazine ring, a common and effective site for modification.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Addition of Carbonyl: Add the desired aldehyde or ketone (e.g., cyclopropanecarboxaldehyde, 1.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.[4] This reducing agent is mild and tolerant of many functional groups.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Interpretation

Summarize your findings in a table to clearly visualize the structure-selectivity relationship (SSR).

Derivative IDN-1 Substituent (R)Target Ki (nM)Off-Target Ki (nM)Selectivity Index (SI)¹
Lead-01-H5.215.83.0
Deriv-02-Methyl6.145.37.4
Deriv-03-Ethyl8.9250.728.2
Deriv-04-Cyclopropyl7.5>1000>133
Deriv-05-tert-Butyl150.2>1000>6.7

¹Selectivity Index (SI) = Ki (Off-Target) / Ki (Target)

Analysis: In this hypothetical example, adding small alkyl groups (methyl, ethyl) modestly improves selectivity. The cyclopropyl group provides a significant enhancement, suggesting it exploits a feature in the target's binding site that is absent or occluded in the off-target. The bulky tert-butyl group is detrimental to primary target binding, indicating a size limit for this pocket.

Troubleshooting Guide 2: Challenges in Stereoselective Synthesis

Issue: "My docking model suggests that a specific stereoisomer (e.g., the (R)-isomer of a 3-methyl-substituted piperazine) is key to enhancing selectivity. However, my synthesis yields a racemic mixture that is inseparable by standard chromatography."

Achieving stereocontrol in piperazine synthesis is a common and critical hurdle. A racemic mixture contains the desired, active enantiomer and an inactive or potentially detrimental enantiomer (distomer), which complicates data interpretation and is unacceptable for a clinical candidate.

Causality & Rationale

Standard synthetic methods for creating chiral centers, such as alkylation, often lack stereocontrol, leading to a 50:50 mixture of enantiomers. Separating these enantiomers can be challenging as they have identical physical properties, except for their interaction with polarized light or other chiral molecules.

dot

SyntheticStrategies cluster_0 Strategy A: Chiral Resolution cluster_1 Strategy B: Asymmetric Synthesis racemic Racemic 2-(m-Tolyl)-3-methylpiperazine racemic_A Racemic Mixture racemic->racemic_A chiral_acid + Chiral Acid (e.g., Tartaric Acid) racemic_A->chiral_acid diastereomers Formation of Diastereomeric Salts chiral_acid->diastereomers separation Fractional Crystallization or Chiral Chromatography diastereomers->separation r_isomer_A (R)-Isomer separation->r_isomer_A Desired s_isomer_A (S)-Isomer separation->s_isomer_A Discard/Recycle achiral_sm Achiral Starting Materials asym_cat + Chiral Catalyst (e.g., Pd-catalyst + Chiral Ligand) achiral_sm->asym_cat >95% e.e. r_isomer_B (R)-Isomer asym_cat->r_isomer_B >95% e.e.

Caption: Comparison of chiral resolution vs. asymmetric synthesis.

Protocol: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic piperazine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetone). In a separate flask, dissolve a chiral resolving agent, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq, as the acid is diprotic and the base is dibasic), in the same solvent, warming if necessary.

  • Precipitation: Slowly add the acid solution to the piperazine solution with stirring. A precipitate (the diastereomeric salt) should begin to form. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to maximize crystallization.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent. This first crop will be enriched in one diastereomer.

  • Enantiomeric Excess (e.e.) Check: Liberate the free base from a small sample of the salt by treating with NaOH solution and extracting with an organic solvent. Analyze the e.e. of the resulting free base using chiral High-Performance Liquid Chromatography (HPLC).

  • Recrystallization: If the e.e. is not sufficient (>98%), recrystallize the diastereomeric salt from a suitable solvent system to further enrich the desired diastereomer.

  • Liberation of Final Compound: Once the desired e.e. is achieved, dissolve the bulk salt in water, basify with NaOH or K₂CO₃, and extract the pure enantiomer into an organic solvent. Dry, filter, and concentrate to yield the enantiopure product.

Troubleshooting Guide 3: Validating and Quantifying Selectivity

Issue: "I have synthesized a new derivative that appears to be selective based on my initial screening, but I am not confident in the quantitative results. How can I robustly validate the selectivity?"

Protocol: Purity and Identity Confirmation by LC-MS and NMR

Before any biological assay, you must confirm that the compound you are testing is what you think it is and that it is sufficiently pure (>95%).

  • ¹H and ¹³C NMR: Confirm the chemical structure of your final compound. The observed chemical shifts, integrations, and coupling constants must be consistent with the proposed structure.[5]

  • LC-MS Analysis:

    • System: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).[6]

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.[5]

    • Analysis: Inject the sample and monitor via UV detection (e.g., at 254 nm) and MS. The purity is calculated from the UV chromatogram by dividing the area of the main peak by the total area of all peaks. The MS will confirm the mass of your compound, verifying its identity.

Protocol: Determining Ki via Radioligand Binding Assay

This protocol provides a framework for a competitive binding assay to determine the inhibitory constant (Ki), which is a true measure of affinity.

  • Materials:

    • Cell membranes or purified protein expressing the target and off-target receptors.

    • A suitable radioligand with known affinity for the receptor.

    • Test compound (your derivative) at a range of concentrations.

    • Assay buffer and a non-specific binding (NSB) control (a high concentration of a known, unlabeled ligand).

  • Assay Setup: In a 96-well plate, combine the membranes, radioligand (at a concentration near its Kd), and varying concentrations of your test compound. Include wells for total binding (no competitor) and NSB.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filtermat using a cell harvester to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other counts.

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of your compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

By obtaining accurate Ki values for both your target and off-targets, you can calculate a reliable Selectivity Index and make confident decisions about the direction of your research.

References

Technical Support Center: Scaling Up the Synthesis of 2-(m-Tolyl)piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Bench to Preclinical Supply

2-(m-Tolyl)piperazine is a substituted piperazine moiety frequently encountered in the development of neurologically active pharmaceutical agents. As research progresses from discovery to preclinical evaluation, the demand for this intermediate shifts from milligram to multi-gram or kilogram scales. This transition is not merely a matter of using larger flasks; it introduces significant challenges in reaction control, impurity profiling, purification, and process safety. For preclinical studies, the purity, stability, and consistent quality of the compound are paramount, as these factors directly impact toxicological and pharmacological outcomes.[1][2]

This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals navigating the complexities of scaling up the synthesis of this compound. We will address common experimental hurdles through a practical, question-and-answer-based troubleshooting section and provide detailed, field-tested protocols.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The most prevalent and scalable approach to synthesizing N-aryl piperazines is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] However, a critical strategic decision arises at the outset: whether to use piperazine directly or to employ a mono-protected variant like N-Boc-piperazine. This choice significantly impacts selectivity, the impurity profile, and the overall number of synthetic steps.

  • Route A (Direct Coupling): This route involves the direct coupling of an m-tolyl halide with piperazine. While atom-economical, it often suffers from the formation of a significant 1,4-di(m-tolyl)piperazine byproduct due to the comparable reactivity of both nitrogen atoms.[5] Controlling selectivity requires using a large excess of piperazine, which complicates downstream purification.

  • Route B (Protected Route): This strategy utilizes mono-protected N-Boc-piperazine for the coupling reaction.[5][6] This ensures exclusive mono-arylation, simplifying the reaction mixture. However, it necessitates an additional deprotection step to yield the final product. For preclinical applications where purity is critical, this is often the preferred and more robust route.[7]

G start Starting Materials: m-Tolyl Halide + Piperazine Synthon route_a Route A: Direct Coupling (Piperazine) start->route_a route_b Route B: Protected Route (N-Boc-Piperazine) start->route_b coupling_a Buchwald-Hartwig Amination route_a->coupling_a coupling_b Buchwald-Hartwig Amination route_b->coupling_b product_a Crude Mixture: This compound + Di-substituted Byproduct coupling_a->product_a product_b N-Boc-2-(m-tolyl)piperazine coupling_b->product_b purification_a Complex Purification product_a->purification_a deprotection Boc Deprotection product_b->deprotection purification_b Standard Purification deprotection->purification_b final_product Final Product: This compound purification_a->final_product purification_b->final_product G start Low Deprotection Yield check_acid Is Acid Stoichiometry Sufficient? (e.g., 5-10 eq. TFA) start->check_acid check_time Was Reaction Time Adequate? (1-4 hours at RT) check_acid->check_time Yes incomplete_rxn Incomplete Reaction check_acid->incomplete_rxn No check_time->incomplete_rxn No success Complete Deprotection check_time->success Yes solution1 Increase Acid Equivalents or Switch to Stronger Acid incomplete_rxn->solution1 solution2 Increase Reaction Time; Monitor by LC-MS incomplete_rxn->solution2 solution1->success solution2->success

References

Validation & Comparative

A Comparative Analysis of 2-(m-Tolyl)piperazine and 1-(m-Tolyl)piperazine: Unraveling the Impact of Isomeric Substitution on Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands as a cornerstone for the development of centrally acting therapeutics. The nuanced interplay between the aryl moiety and the piperazine ring dictates the pharmacological profile, often with subtle structural modifications leading to profound differences in receptor affinity and functional activity. This guide provides a comparative analysis of two closely related positional isomers: 2-(m-Tolyl)piperazine and 1-(m-Tolyl)piperazine. While both compounds share the same molecular formula and basic structural elements, the seemingly minor shift in the attachment of the m-tolyl group to the piperazine core—from the nitrogen at position 1 to the carbon at position 2—is hypothesized to significantly alter their interaction with key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.

This analysis synthesizes available data to offer a predictive framework for their differential pharmacology, grounded in established structure-activity relationships (SAR) for the broader class of arylpiperazines. Due to a paucity of direct comparative studies, this guide draws upon data from structurally analogous compounds and foundational principles of medicinal chemistry to illuminate the potential divergences in their biological activity.

The Criticality of the N-Aryl vs. C-Aryl Substitution

The defining structural difference between 1-(m-Tolyl)piperazine and this compound lies in the nature of the bond connecting the tolyl group to the piperazine ring. In 1-(m-Tolyl)piperazine, the tolyl group is directly attached to a nitrogen atom, forming an N-arylpiperazine. This configuration is a well-established pharmacophore found in numerous approved drugs targeting G-protein coupled receptors (GPCRs). The nitrogen atom's lone pair of electrons can engage in resonance with the aromatic ring, influencing the basicity of the distal nitrogen and the overall electronic distribution of the molecule.

Conversely, in this compound, the tolyl group is attached to a carbon atom of the piperazine ring. This C-aryl substitution fundamentally alters the molecule's three-dimensional shape and electronic properties. The direct N-aryl conjugation is absent, potentially leading to a different orientation within receptor binding pockets.

Hypothetical Receptor Binding Profiles: A Tale of Two Isomers

Target Receptor1-(m-Tolyl)piperazine (Predicted Affinity)This compound (Predicted Affinity)Rationale for Predicted Differences
Serotonin Receptors
5-HT1AModerate to HighLowerThe N-arylpiperazine motif is a classic 5-HT1A receptor pharmacophore. The direct N-aryl linkage is often crucial for high-affinity binding. The C-aryl substitution in the 2-isomer may disrupt the optimal orientation for interaction with key residues in the 5-HT1A binding pocket.
5-HT2AModeratePotentially Lower or DifferentN-arylpiperazines are known to bind to 5-HT2A receptors. The planarity and electronic nature of the N-aryl system contribute to this interaction. The altered geometry of the 2-isomer could reduce affinity or alter the mode of binding.
5-HT2CModerate to HighUnknownMany N-arylpiperazines exhibit high affinity for the 5-HT2C receptor. The impact of C-aryl substitution on this specific subtype is difficult to predict without direct experimental data.
Dopamine Receptors
D2ModeratePotentially LowerThe N-arylpiperazine scaffold is a common feature in many D2 receptor ligands. The interaction often involves a key hydrogen bond with an aspartate residue in the receptor. The altered position of the aryl group in the 2-isomer might affect the molecule's ability to adopt the necessary conformation for optimal D2 receptor binding.
D3Moderate to HighPotentially LowerSimilar to the D2 receptor, the N-arylpiperazine structure is favorable for D3 receptor affinity. The SAR for D3 often parallels that of D2 for this chemical class.
D4ModerateUnknownWhile some arylpiperazines bind to the D4 receptor, the SAR is less well-defined compared to D2 and D3.

Table 1: Predicted Comparative Receptor Binding Affinities. The affinities are categorized as High (Ki < 10 nM), Moderate (Ki 10-100 nM), and Lower (Ki > 100 nM). These are predictive values based on SAR of related compounds and are not derived from direct experimental comparison.

Structure-Activity Relationship (SAR) Insights

The predicted differences in receptor binding profiles are rooted in well-established SAR principles for arylpiperazines:

  • The N-Aryl Moiety: In 1-arylpiperazines, the nature and substitution pattern of the aryl ring are critical determinants of affinity and selectivity. The meta position of the tolyl group in 1-(m-Tolyl)piperazine is known to influence selectivity profiles compared to ortho or para isomers. The electronic properties of the aryl ring, modulated by the methyl group, and its ability to engage in π-π stacking or hydrophobic interactions within the receptor pocket are key.

  • The Piperazine Ring: The piperazine ring serves as a scaffold and its protonatable nitrogen is often involved in a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding site of aminergic GPCRs.

  • Impact of C-Aryl Substitution: In this compound, the introduction of the bulky tolyl group on a carbon atom will create a chiral center and significantly alter the conformational flexibility of the piperazine ring. This can lead to steric hindrance and a different presentation of the pharmacophoric elements to the receptor. The basicity of the piperazine nitrogens will also be different compared to the 1-aryl isomer, which can affect the key ionic interaction.

Visualizing the Structural Divergence

The following diagrams illustrate the fundamental structural differences between the two isomers.

Figure 1. Chemical Structures. A comparison of the 2D structures of 1-(m-Tolyl)piperazine and this compound.

Experimental Methodologies for Comparative Analysis

To empirically validate the predicted differences in pharmacological activity, a series of in vitro and in vivo experiments are necessary. The following protocols outline standard methodologies for such a comparative study.

Radioligand Binding Assays

Objective: To determine the binding affinities (Ki) of this compound and 1-(m-Tolyl)piperazine for a panel of serotonin and dopamine receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • Assay Buffer: Utilize a buffer system appropriate for the specific receptor being assayed (e.g., Tris-HCl buffer with appropriate ions).

  • Competition Binding: Incubate the membrane preparation with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) at a fixed concentration and a range of concentrations of the test compounds (this compound or 1-(m-Tolyl)piperazine).

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

G start Start: Prepare Receptor Membranes step1 Add Radioligand and Test Compound (Varying Concentrations) start->step1 step2 Incubate to Reach Equilibrium step1->step2 step3 Rapid Filtration step2->step3 step4 Wash to Remove Unbound Ligand step3->step4 step5 Scintillation Counting of Bound Radioligand step4->step5 step6 Data Analysis: Determine IC50 and Ki step5->step6 end End: Affinity Profile step6->end

A Comparative Guide to the Receptor Cross-Reactivity Profile of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding a molecule's interaction with unintended targets is as crucial as characterizing its on-target potency. Off-target binding can lead to unforeseen side effects or reveal novel therapeutic opportunities. This guide provides an in-depth analysis of the receptor cross-reactivity of 2-(m-Tolyl)piperazine, a member of the versatile arylpiperazine chemical class.[1][2]

Due to the limited availability of specific binding data for this compound in publicly accessible literature, this guide will leverage data from its close structural analog, 1-(m-chlorophenyl)piperazine (mCPP). The substitution of a methyl group (in m-tolylpiperazine) for a chloro group (in mCPP) at the meta position of the phenyl ring results in compounds with similar electronic and steric properties. Therefore, mCPP serves as a reliable proxy for predicting the broader cross-reactivity profile of this compound. This guide will delve into the binding affinities across key CNS receptor families, provide detailed experimental protocols for characterization, and discuss the implications of these interactions.

Section 1: Comparative Receptor Binding Profile

Arylpiperazines are known for their promiscuity, frequently interacting with a range of serotonergic, dopaminergic, and adrenergic receptors.[3][4][5] This "polypharmacology" is a defining characteristic that researchers must quantify. The binding affinity, typically expressed as the inhibition constant (Kᵢ) or IC₅₀, measures how tightly a compound binds to a receptor. A lower value indicates a higher affinity.

The table below summarizes the binding affinities for mCPP, our proxy for this compound, across several key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric functions.

Table 1: Comparative Binding Affinities of m-chlorophenylpiperazine (mCPP) at Human Brain Receptors

Receptor FamilyReceptor SubtypeBinding Affinity (IC₅₀, nM)Reference
Serotonergic 5-HT₂C360 - 720[6][7]
5-HT₁A~1300[6]
5-HT₂A~1000[6]
5-HT₃~1100[6]
5-HT Transporter (SERT)230
Adrenergic α₂570
α₁~2500[6]
β>10,000[6]
Dopaminergic D₂~4800[6]
D₃— (Data not available)
D₁>10,000[6]

Senior Application Scientist's Note: The data clearly indicates that mCPP, and by extension this compound, is not a highly selective agent. It displays moderate affinity for multiple serotonin receptor subtypes and the α₂-adrenergic receptor, with weaker interactions at dopaminergic and α₁-adrenergic sites.[6] This profile suggests that the in vivo effects of this compound are likely a composite of its actions at several targets. The relatively high affinity for the serotonin transporter (SERT) is also noteworthy, as this interaction can modulate synaptic serotonin levels, adding another layer of complexity to its mechanism of action.[8]

Section 2: Functional Activity at Key Receptors

Binding affinity does not equate to functional effect. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. Functional assays are essential to determine the compound's effect on receptor signaling.

mCPP is well-characterized as a 5-HT₂C receptor agonist.[9][10][11] Activation of the 5-HT₂C receptor, a Gq/₁₁-coupled GPCR, stimulates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and the generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] This signaling cascade ultimately increases intracellular calcium levels. mCPP has been shown to be a partial agonist at this receptor, eliciting a response that is approximately 72% of the maximal response produced by the endogenous ligand, serotonin.[7]

For Gs and Gi-coupled receptors, such as many adrenergic and dopaminergic subtypes, functional activity is often measured via changes in cyclic adenosine monophosphate (cAMP) levels.[12]

dot

cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Gs_Agonist Agonist (e.g., at β-AR) Gs_Receptor Gs-Coupled Receptor Gs_Agonist->Gs_Receptor Binds Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Activates AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs ATP_Gs ATP ATP_Gs->AC_Gs Converts PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Effect_Gs Cellular Response PKA_Gs->Effect_Gs Phosphorylates Gi_Agonist Agonist (e.g., at α2-AR, D2) Gi_Receptor Gi-Coupled Receptor Gi_Agonist->Gi_Receptor Binds Gi_Protein Gi Protein Gi_Receptor->Gi_Protein Activates AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi ATP_Gi ATP ATP_Gi->AC_Gi

Caption: Gs and Gi protein-coupled receptor signaling pathways impacting cAMP levels.

Section 3: Experimental Methodologies for Profiling Cross-Reactivity

To ensure trustworthy and reproducible results, standardized and well-controlled experimental protocols are paramount. Here, we detail the core methodologies for determining receptor binding affinity and functional activity.

This assay quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[13][14][15]

dot

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membrane homogenates from a cell line stably expressing the human receptor of interest (e.g., HEK293-hD₂).[16]

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of the radioligand (e.g., [³H]spiperone for D₂ receptors) and a high concentration of an unlabeled reference ligand (e.g., 10 µM haloperidol) for determining non-specific binding.[16]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane homogenate and radioligand.

    • Non-Specific Binding (NSB) Wells: Add membrane homogenate, radioligand, and the excess unlabeled reference ligand.

    • Test Compound Wells: Add membrane homogenate, radioligand, and the corresponding serial dilution of this compound.

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[16]

  • Detection: Place the filter mats into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Senior Application Scientist's Note: The choice of radioligand is critical. It must be specific and have a high affinity for the target receptor to provide a sufficient signal window. The rapid filtration and washing steps are designed to be much faster than the dissociation rate of the radioligand from the receptor, ensuring that the bound complex is accurately captured.[13]

This homogeneous assay measures changes in intracellular cAMP levels and is a robust method for determining functional agonism or antagonism.[12][17][18][19]

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO-hα₂) in a 384-well assay plate and incubate overnight.[17]

  • Compound Preparation: Prepare serial dilutions of this compound. For antagonist mode, also prepare a solution of a known agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).

  • Antagonist Mode Protocol:

    • Add the diluted this compound to the cells and pre-incubate for 15-30 minutes.

    • To stimulate the receptor, add the agonist solution to all wells except the negative controls.

    • Incubate for an additional 15-30 minutes at 37°C.[17]

  • Agonist Mode Protocol:

    • Add the diluted this compound directly to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF or GloSensor™ kits).[17][18] These kits typically use a competitive immunoassay format or a genetically encoded biosensor.

    • Incubate to allow the detection reaction to occur.

  • Data Acquisition: Read the plate on a compatible microplate reader (e.g., measuring fluorescence ratio for HTRF).

  • Data Analysis:

    • Antagonist Mode: Calculate the percent inhibition of the agonist-induced cAMP response. Plot this against the compound concentration to determine the IC₅₀.

    • Agonist Mode: Calculate the percent stimulation of cAMP relative to a reference agonist. Plot this against the compound concentration to determine the EC₅₀ and Eₘₐₓ.

Senior Application Scientist's Note: Running the assay in both agonist and antagonist modes is crucial for a complete characterization. A compound might be a weak partial agonist on its own but act as an antagonist in the presence of a more potent agonist. For Gi-coupled receptors, the assay typically measures the inhibition of forskolin-stimulated cAMP production, as the basal cAMP level is often too low to detect a further decrease.[20]

Section 4: Discussion and Implications for Drug Development

The predicted cross-reactivity profile of this compound, based on data from mCPP, highlights its nature as a multi-target ligand. This has several implications for researchers:

  • Therapeutic Potential: The compound's activity at multiple receptors (e.g., 5-HT₂C, 5-HT₂A, α₂) could be synergistic for treating complex conditions like depression or schizophrenia, where multiple neurotransmitter systems are dysregulated. This aligns with the modern "polypharmacology" approach to drug design.

  • Side Effect Profile: Off-target activities are a primary source of adverse effects. For instance, significant affinity for α₁-adrenergic receptors can lead to cardiovascular side effects like orthostatic hypotension. While the affinity of mCPP for this receptor is relatively low, it should be carefully evaluated for any new analog.[3]

  • Interpretation of Results: When studying this compound in preclinical or clinical settings, researchers must consider that the observed physiological or behavioral effects are likely not due to its action at a single receptor. For example, an effect attributed to 5-HT₂C agonism might be modulated by simultaneous α₂-adrenergic receptor blockade.[6]

For any drug development program involving this compound or similar analogs, a comprehensive receptor screening panel is not just recommended; it is essential for building a complete safety and efficacy profile. The protocols outlined in this guide provide a robust framework for conducting such an investigation.

References

The Evolving Landscape of Neuropathic Pain Management: A Comparative In Vivo Efficacy Analysis of Arylpiperazine Derivatives Versus Standard Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Neuropathic Pain and the Promise of Arylpiperazines

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing first-line treatments, such as tricyclic antidepressants and anticonvulsants, offer limited efficacy for many patients and are often accompanied by dose-limiting side effects.[1] This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. The arylpiperazine scaffold has emerged as a versatile pharmacophore in central nervous system (CNS) drug discovery, with numerous derivatives showing promise in various neurological and psychiatric disorders.[2] Compounds bearing the arylpiperazine moiety are known to modulate key neurotransmitter systems, including serotonergic and dopaminergic pathways, which are critically involved in pain processing. This guide provides a comparative analysis of the in vivo efficacy of representative arylpiperazine derivatives against established standard-of-care compounds for neuropathic pain, grounded in preclinical experimental data. While direct in vivo efficacy data for 2-(m-Tolyl)piperazine is not extensively published, this analysis of closely related analogs offers valuable insights into its potential therapeutic utility.

Comparative In Vivo Efficacy: Arylpiperazines vs. Standard Compounds

The following tables summarize the in vivo analgesic effects of selected arylpiperazine derivatives compared to standard first-line therapies for neuropathic pain. The data is collated from preclinical studies in rodent models of acute and chronic pain.

Table 1: Efficacy in Models of Acute Nociceptive and Inflammatory Pain

CompoundClassAnimal ModelTestDoseEfficacy (% Inhibition or % Increase in Latency)Reference
Arylpiperazine 18 ArylpiperazineMouseAcetic Acid Writhing10, 20, 40 mg/kg (p.o.)>70% Inhibition[1]
Arylpiperazine 19 ArylpiperazineMouseAcetic Acid Writhing10 mg/kg (p.o.)75.2% Inhibition[1]
Arylpiperazine 18 ArylpiperazineMouseHot Plate Test40 mg/kg (p.o.)116.0% Increase in Latency[1]
Arylpiperazine 19 ArylpiperazineMouseHot Plate Test10 mg/kg (p.o.)134.4% Increase in Latency[1]
Duloxetine SNRIMouseFormalin Test (Phase 2)N/ASignificant Analgesic Effect[3]
Gabapentin AnticonvulsantMouseFormalin Test (Phase 2)N/ASignificant Analgesic Effect[3]

Table 2: Efficacy in a Model of Neuropathic Pain

CompoundClassAnimal ModelEfficacyReference
Arylpiperazine 18 ArylpiperazineFormalin Pain and Neuropathic Pain ModelsActive without sedative side effects[1]
Compound 29 Arylpiperazine DerivativeSpinal Nerve Ligation (SNL) ModelDose-dependent analgesic effects (24% and 45% MPE at 50 and 100 mg/kg)[4]
Amitriptyline Tricyclic AntidepressantSpinal Nerve Ligation Model (Rat)Completely reversed thermal hyperalgesia (10 mg/kg, i.p.)[4]
Pregabalin AnticonvulsantVarious Neuropathic Pain ModelsEffective in treating allodynia and hyperalgesia[5][6]
Gabapentin AnticonvulsantAnimal Models of Neuropathic PainConsistent analgesic efficacy against allodynia and hyperalgesia[7]
Duloxetine SNRIOxaliplatin-Induced Neuropathic Pain (Rodents)Significantly reduced allodynia (30 and 60 mg/kg, i.p.)[8]

Mechanistic Insights: Targeting Central Pain Pathways

The analgesic effects of arylpiperazine derivatives are believed to be mediated through their interaction with various CNS receptors, primarily serotonin (5-HT) and dopamine (D) receptors. The tolylpiperazine moiety, in particular, is a common feature in ligands targeting these receptors.

Arylpiperazine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Arylpiperazine Arylpiperazine 5HT_Reuptake 5-HT Transporter (SERT) Arylpiperazine->5HT_Reuptake Inhibition DA_Reuptake Dopamine Transporter (DAT) Arylpiperazine->DA_Reuptake Inhibition 5HT 5-HT DA Dopamine 5HT_Receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) 5HT->5HT_Receptor Binding DA_Receptor Dopamine Receptors (e.g., D2) DA->DA_Receptor Binding Analgesia Modulation of Pain Signals 5HT_Receptor->Analgesia DA_Receptor->Analgesia

Caption: Simplified signaling pathway for arylpiperazine analgesia.

Experimental Protocols: A Guide to In Vivo Pain Assessment

The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide. The selection of these models is based on their established validity and translatability in pain research.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is widely used to induce neuropathic pain by causing a peripheral nerve injury.

CCI_Workflow Anesthesia Anesthetize Rodent (e.g., Isoflurane) Incision Make incision at mid-thigh level to expose sciatic nerve Anesthesia->Incision Ligation Loosely tie 4 chromic gut sutures around the sciatic nerve Incision->Ligation Closure Close muscle and skin layers Ligation->Closure Recovery Allow animal to recover Closure->Recovery Behavioral_Testing Conduct behavioral tests (e.g., Von Frey, Hot Plate) Recovery->Behavioral_Testing

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Step-by-Step Protocol:

  • Anesthetize the animal (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Carefully dissect the biceps femoris muscle to visualize the nerve.

  • Proximal to the sciatic nerve's trifurcation, place four loose ligatures of chromic gut suture (e.g., 4-0) around the nerve with about 1 mm spacing between them.

  • The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

  • Close the muscle layer and skin with appropriate sutures or staples.

  • Allow the animal to recover and monitor for signs of distress.

  • Behavioral testing for mechanical allodynia and thermal hyperalgesia can commence a few days post-surgery and continue for several weeks.

Acetic Acid-Induced Writhing Test

This is a model of visceral pain used to screen for analgesic compounds.[9]

Step-by-Step Protocol:

  • Acclimate mice to the testing environment.

  • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.[10]

  • Immediately place the mouse in an observation chamber.

  • Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).[9]

  • Calculate the percentage inhibition of writhing for the test compound compared to the vehicle control group.

Hot Plate Test

This test assesses the response to a thermal pain stimulus and is useful for evaluating centrally acting analgesics.

Step-by-Step Protocol:

  • Maintain the surface of the hot plate at a constant temperature (e.g., 55 ± 0.5°C).

  • Gently place the mouse on the hot plate and start a timer.

  • Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

  • Record the latency (in seconds) to the first clear pain response.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding by this time is removed from the hot plate.

  • The test is typically performed before and at various time points after administration of the test compound.

Discussion and Future Directions

The preclinical data presented in this guide suggest that arylpiperazine derivatives hold significant promise as a novel class of analgesics for neuropathic pain. The representative compounds demonstrate efficacy in both acute and chronic pain models, with potencies that are comparable to or exceed those of some standard-of-care drugs.[1] The observed activity in models of neuropathic pain, such as the formalin and spinal nerve ligation models, is particularly encouraging.[1][4]

The likely mechanism of action, involving the modulation of central serotonergic and dopaminergic systems, aligns with our current understanding of the neurobiology of chronic pain. This multi-target engagement may offer a broader spectrum of efficacy and potentially a more favorable side-effect profile compared to compounds with a single mechanism of action.

While this compound itself has not been extensively profiled in these in vivo models, its structural similarity to the active compounds presented herein provides a strong rationale for its further investigation. Future studies should focus on:

  • Comprehensive in vivo profiling of this compound: Evaluating its efficacy in validated models of neuropathic pain, such as the CCI and SNI models, and establishing a full dose-response relationship.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate its plasma and brain concentrations with its analgesic effects.

  • Safety and tolerability studies: To assess potential side effects, including motor impairment and cardiovascular effects, which are critical for the development of any CNS-active drug.

References

A Researcher's Guide to the Structure-Activity Relationship of Arylpiperazine Analogs: A Framework for Investigating 2-(m-Tolyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing arylpiperazine analogs, a cornerstone scaffold in modern medicinal chemistry. The versatile piperazine ring, with its two strategically placed nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and tunable physicochemical properties. These features have rendered it a "privileged" structure in the development of agents targeting the central nervous system (CNS).[1] While a vast body of research exists for the broader class of arylpiperazines, specific, in-depth SAR data for the 2-(m-Tolyl)piperazine subclass is less consolidated in publicly accessible literature.

Therefore, this guide adopts a dual approach. First, it synthesizes established SAR principles from closely related arylpiperazine analogs to provide a robust comparative framework. Second, it leverages this framework to outline a logical, field-proven strategy for researchers embarking on the synthesis and evaluation of novel this compound derivatives. We will explore key structural modifications, their impact on receptor affinity and selectivity, and the detailed experimental protocols required to validate these findings.

Part 1: The Arylpiperazine Pharmacophore: Deconstructing the Core for Targeted Modification

The pharmacological profile of an arylpiperazine derivative is dictated by the interplay of three key structural components: the N1-aryl substituent, the central piperazine ring, and the N4-substituent. Understanding the role of each component is critical for rational drug design.[1][2]

  • The N1-Aryl Group: This moiety is a primary determinant of receptor affinity and selectivity. Substitutions on this aromatic ring can profoundly alter electronic and steric properties, influencing interactions with receptor binding pockets. For instance, the introduction of electron-withdrawing groups like halogens (e.g., 2,3-dichlorophenyl) or electron-donating groups like methoxy (e.g., 2-methoxyphenyl) has been shown to modulate affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[3][4] For the this compound core, the position and nature of the methyl group are expected to be critical.

  • The Piperazine Ring: Beyond being a simple linker, the six-membered piperazine ring's conformational flexibility and basicity are crucial. The protonated form of the secondary amine at physiological pH often forms a key salt bridge with acidic residues, such as a conserved aspartate in the binding site of aminergic GPCRs.[5] Modifications that alter the pKa of the piperazine nitrogens or introduce steric hindrance can significantly impact binding.[6]

  • The N4-Substituent: This position offers the greatest opportunity for diversification and for fine-tuning a compound's properties. The N4-substituent can range from a simple alkyl chain to complex heterocyclic systems. The length and nature of this group are often pivotal in establishing selectivity between receptor subtypes and can influence properties like blood-brain barrier penetration.[7] In many long-chain arylpiperazines (LCAPs), this chain connects to a terminal pharmacophoric element, contributing significantly to the overall binding affinity.[5]

Caption: Key modification points on the arylpiperazine scaffold.

Part 2: Comparative Analysis of Receptor Binding Affinities

Arylpiperazine derivatives are renowned for their polypharmacology, often exhibiting affinity for multiple receptor types, particularly within the dopamine and serotonin families, as well as sigma (σ) receptors.[8][9][10] This can be advantageous for treating complex neuropsychiatric disorders but requires careful optimization to achieve the desired selectivity profile.

The following table summarizes binding affinity data (Kᵢ, nM) for a selection of N-phenylpiperazine analogs from published studies. This data serves as a comparative benchmark to anticipate the potential behavior of novel this compound derivatives.

Compound Class/SubstituentN4-SubstituentD₂ (Kᵢ, nM)D₃ (Kᵢ, nM)5-HT₁ₐ (Kᵢ, nM)σ₁ (Kᵢ, nM)Selectivity (D₂/D₃)Reference
N-(2-methoxyphenyl)piperazine Butyl400.9High Affinity-44.4[3]
N-(2,3-dichlorophenyl)piperazine Butyl530.3High Affinity-176.7[3]
N-phenylpiperazine 4-(thien-3-yl)benzamide349-752296-1413--1.0-7.5[7]
N-(2-fluorophenyl)piperazine 4-(thien-3-yl)benzamide-1.4-43199-High D₃ preference[7]
Piperazine derivative 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl---51.8-[10]
Piperidine analog 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl---3.64-[10]

Key SAR Insights from Comparative Data:

  • Aryl Substitution Drives Potency and Selectivity: Comparing the 2-methoxyphenyl and 2,3-dichlorophenyl analogs reveals that subtle changes on the N-phenyl ring dramatically impact D₂ vs. D₃ selectivity.[3] The dichlorophenyl substitution provides a significant boost in D₃ selectivity. This highlights the importance of exploring electronic and steric variations on the tolyl ring in a this compound series.

  • N4-Substituent is Critical for High Affinity: Simple N-phenylpiperazines exhibit low affinity for dopamine receptors.[7] The addition of a larger, more complex N4-substituent, such as a 4-(thien-3-yl)benzamide group, is required to achieve nanomolar potency.[7]

  • Piperazine vs. Piperidine for σ₁ Affinity: A fascinating comparison shows that replacing a piperazine ring with a piperidine moiety can dramatically increase affinity for the σ₁ receptor while maintaining affinity at other targets like the H₃ receptor.[10] This suggests that the basicity and conformational constraints of the core heterocyclic ring are a key variable for modulating activity at σ receptors.

Part 3: Essential Experimental Protocols for SAR Elucidation

To build a robust SAR model, precise and reproducible experimental data are paramount. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Dopamine D₂/D₃ Receptors

This protocol is a synthesized methodology based on standard practices described in the literature for determining the inhibition constant (Kᵢ) of test compounds.[7][11]

Objective: To determine the affinity (Kᵢ) of this compound analogs for human D₂ and D₃ receptors expressed in a stable cell line (e.g., HEK-293).

Materials:

  • HEK-293 cell membranes expressing human D₂ or D₃ receptors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]Spiperone or another suitable D₂/D₃ antagonist radioligand.

  • Non-specific binding agent: 10 µM Haloperidol or another high-affinity unlabeled ligand.

  • Test Compounds: this compound analogs dissolved in DMSO (10 mM stock), with serial dilutions in assay buffer.

  • 96-well microplates and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kₔ, and 100 µL of the membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of the non-specific binding agent (10 µM Haloperidol), 50 µL of radioligand, and 100 µL of the membrane suspension.

    • Test Compound Binding: Add 50 µL of the test compound dilution, 50 µL of radioligand, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature or 37°C to allow the binding to reach equilibrium. The choice of time and temperature must be optimized for the specific receptor-ligand system.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand ([³H]L) - Test Compounds (Cpd) - Assay Buffer setup Set up 96-well Plate: - Total Binding (Buffer + [³H]L) - NSB (Haloperidol + [³H]L) - Competition (Cpd + [³H]L) prep_reagents->setup incubate Incubate to Equilibrium (e.g., 90 min @ RT) setup->incubate harvest Terminate & Harvest: Rapid filtration to separate bound from free radioligand incubate->harvest count Quantify Radioactivity (Liquid Scintillation Counting) harvest->count calc_ic50 Calculate IC₅₀ (Non-linear Regression) count->calc_ic50 calc_ki Convert to Kᵢ (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Part 4: A Proposed Research Framework for this compound SAR

Based on the principles outlined, a systematic investigation into the SAR of this compound analogs can be proposed. The goal is to independently probe the contribution of each key structural region.

SAR_Investigation_Plan cluster_series1 Series 1: N4-Linker Modification cluster_series2 Series 2: N4-Terminal Group Variation cluster_series3 Series 3: Tolyl Ring Modification core Core Scaffold: This compound s1_1 Vary alkyl chain length (n=2, 3, 4, 5) core->s1_1 s1_2 Introduce rigidity (e.g., butenyl, butynyl) core->s1_2 s2_1 Aromatic/Heterocyclic amides (e.g., benzamides, thienyl-carboxamides) core->s2_1 s2_2 Bulky lipophilic groups (e.g., diphenylmethyl, adamantyl) core->s2_2 s2_3 Polar groups (e.g., hydroxyethyl, carboxylates) core->s2_3 s3_1 Isomeric position (o-tolyl, p-tolyl) core->s3_1 s3_2 Additional substitution (e.g., 3-methyl-4-chloro) (e.g., 3-methyl-2-methoxy) core->s3_2

Caption: Proposed research plan for systematic SAR investigation.

Causality Behind the Experimental Design:

  • Series 1 (N4-Linker): This series directly probes the optimal distance between the core piperazine nitrogen and the terminal functional group for receptor engagement. A four-carbon chain is often optimal for D₂/D₃ ligands, and this series would validate that hypothesis for the tolyl scaffold.[2]

  • Series 2 (N4-Terminal Group): This is the primary driver of diversity. By testing a range of terminal groups—from those known to interact with aminergic receptors (amides) to bulky lipophilic groups—one can systematically map the steric and electronic requirements of the receptor's accessory binding pocket.[7]

  • Series 3 (Tolyl Ring): This series is crucial for understanding the specific contribution of the m-tolyl group. Moving the methyl group to the ortho or para position will reveal steric constraints at the primary N1-aryl binding site. Adding a second substituent will probe for additional favorable or unfavorable interactions.

By synthesizing and testing these three series of compounds against a panel of relevant receptors (e.g., D₂, D₃, 5-HT₁ₐ, 5-HT₂ₐ, σ₁, σ₂), a detailed SAR map can be constructed, enabling the rational design of potent and selective this compound-based ligands.

Conclusion

The structure-activity relationship of arylpiperazines is a complex but well-investigated field that provides a clear roadmap for the development of novel CNS agents. While direct, comprehensive SAR data for this compound analogs is sparse, the principles derived from related N-phenylpiperazines offer invaluable guidance. A systematic approach, involving the independent modification of the N1-aryl ring, the piperazine core, and the N4-substituent, is essential. By employing robust and validated experimental protocols, such as competitive radioligand binding assays, researchers can effectively navigate the chemical space around the this compound core to identify compounds with the desired pharmacological profile for further development.

References

A Comparative Analysis of Synthetic Routes to 2-(m-Tolyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(m-tolyl)piperazine scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of merits and challenges. The primary routes discussed in this guide are:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction to form the aryl-nitrogen bond.

  • Classical N-Arylation followed by C2-Functionalization: A two-stage approach involving the initial synthesis of 1-(m-tolyl)piperazine and subsequent introduction of the C2-methyl group.

  • Reductive Amination: A versatile method for constructing the piperazine ring through the formation of imine or enamine intermediates followed by reduction.

This guide will delve into the mechanistic underpinnings and practical considerations of each of these routes, providing you with the necessary information to select the most appropriate method for your research needs.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a robust and widely adopted method for the formation of C-N bonds, offering a direct route to N-arylpiperazines.[1] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a piperazine derivative in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process. It commences with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base generates a palladium-amido complex, which undergoes reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst, thereby impacting reaction efficiency and substrate scope.

Buchwald_Hartwig Pd(0)L Pd(0)L Aryl-Pd(II)(L)-X Aryl-Pd(II)(L)-X Pd(0)L->Aryl-Pd(II)(L)-X Oxidative Addition (Ar-X) [(Aryl)Pd(II)(L)(Amine)]+X- [(Aryl)Pd(II)(L)(Amine)]+X- Aryl-Pd(II)(L)-X->[(Aryl)Pd(II)(L)(Amine)]+X- Amine Coordination Aryl-Pd(II)(L)-Amido Aryl-Pd(II)(L)-Amido [(Aryl)Pd(II)(L)(Amine)]+X-->Aryl-Pd(II)(L)-Amido Deprotonation (Base) HX + Base-H+ HX + Base-H+ Aryl-Pd(II)(L)-Amido->Pd(0)L Regeneration Aryl-Amine Aryl-Amine Aryl-Pd(II)(L)-Amido->Aryl-Amine Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a closely related analogue, N-(4-methylphenyl)-N'-methylpiperazine.[2]

Materials:

  • 3-Bromotoluene

  • 2-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 3-bromotoluene (1.0 equivalent) and 2-methylpiperazine (1.2 equivalents).

  • Add anhydrous toluene to achieve a 0.5 M concentration of the aryl bromide.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Classical N-Arylation and C2-Functionalization

This two-stage approach first establishes the N-aryl bond to form 1-(m-tolyl)piperazine, which is then functionalized at the C2 position. This strategy offers flexibility, as the intermediate 1-(m-tolyl)piperazine is commercially available or can be synthesized via several methods.

Stage 1: Synthesis of 1-(m-Tolyl)piperazine from m-Toluidine

A common method for the synthesis of N-arylpiperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[3][4]

Experimental Protocol (Adapted from a similar procedure): [3]

Materials:

  • m-Toluidine

  • Bis(2-chloroethyl)amine hydrochloride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine m-toluidine (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0 equivalent) in DMF.

  • Heat the reaction mixture at 110 °C for 48 hours with stirring.

  • Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Add water and ethyl acetate to the residue and cool to approximately 5 °C while stirring.

  • Basify the aqueous layer with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-(m-tolyl)piperazine, which can be purified by column chromatography or distillation.

Stage 2: C2-Methylation via Directed Lithiation

The introduction of a methyl group at the C2 position can be achieved through directed ortho-lithiation of a suitably protected 1-(m-tolyl)piperazine. The N-Boc protecting group is commonly employed for this purpose.

C2_Methylation N-Boc-1-(m-tolyl)piperazine N-Boc-1-(m-tolyl)piperazine Lithiate_Piperazine α-Lithiated Intermediate N-Boc-1-(m-tolyl)piperazine->Lithiate_Piperazine 1. s-BuLi, THF, -78 °C N-Boc-2-methyl-1-(m-tolyl)piperazine N-Boc-2-methyl-1-(m-tolyl)piperazine Lithiate_Piperazine->N-Boc-2-methyl-1-(m-tolyl)piperazine 2. MeI This compound This compound N-Boc-2-methyl-1-(m-tolyl)piperazine->this compound 3. Deprotection (e.g., TFA)

Caption: C2-Methylation via directed lithiation.

Experimental Protocol (General Procedure for N-Boc Piperazine α-Functionalization): [5][6]

Materials:

  • N-Boc-1-(m-tolyl)piperazine (prepared from 1-(m-tolyl)piperazine)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of N-Boc-1-(m-tolyl)piperazine (1.0 equivalent) in anhydrous THF (0.14 M) at -78 °C under an argon atmosphere, add s-BuLi (1.3 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl iodide (2.0 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 15 minutes and then allow it to warm to room temperature over 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Boc-2-methyl-1-(m-tolyl)piperazine by flash column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Route 3: Reductive Amination

Reductive amination offers a convergent approach to construct the piperazine ring. A plausible, though not explicitly documented for this target, route involves the condensation of m-tolualdehyde with a protected ethylenediamine derivative, followed by cyclization and deprotection.

Conceptual Pathway

This route would involve the reaction of m-tolualdehyde with a mono-protected ethylenediamine (e.g., N-benzylethylenediamine) to form an imine, which is then reduced. The resulting secondary amine can then undergo an intramolecular cyclization, followed by deprotection to yield the final product.

Reductive_Amination m-Tolualdehyde m-Tolualdehyde Imine_Intermediate Imine_Intermediate m-Tolualdehyde->Imine_Intermediate N-Benzylethylenediamine N-Benzylethylenediamine N-Benzylethylenediamine->Imine_Intermediate Diamino_Intermediate Diamino_Intermediate Imine_Intermediate->Diamino_Intermediate Reduction (e.g., NaBH(OAc)₃) Cyclized_Intermediate Cyclized_Intermediate Diamino_Intermediate->Cyclized_Intermediate Intramolecular Cyclization This compound This compound Cyclized_Intermediate->this compound Debenzylation

Caption: Conceptual reductive amination pathway.

Experimental Protocol (Hypothetical, based on standard procedures)

Materials:

  • m-Tolualdehyde

  • N-Benzylethylenediamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • To a solution of m-tolualdehyde (1.0 equivalent) and N-benzylethylenediamine (1.1 equivalents) in DCE, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • The crude intermediate can be cyclized under acidic conditions or via activation of the remaining primary amine.

  • The resulting N-benzyl-2-(m-tolyl)piperazine is then debenzylated via catalytic hydrogenation using Pd/C and hydrogen gas in a suitable solvent like methanol or ethanol to afford this compound.

Comparative Analysis

FeatureBuchwald-Hartwig AminationClassical N-Arylation & C2-FunctionalizationReductive Amination
Overall Yield Generally good to excellent.Can be high, but is a multi-step process.Variable, dependent on the efficiency of each step.
Atom Economy Moderate, due to the use of stoichiometric base and ligand.Lower, due to the multi-step nature and use of protecting groups.Potentially higher if a one-pot procedure is developed.
Scalability Can be challenging due to catalyst cost and removal.Each step is generally scalable, but the overall process is longer.Generally scalable, but may require optimization of cyclization.
Cost-Effectiveness Palladium catalysts and specialized ligands can be expensive.Reagents are generally less expensive, but labor costs are higher.Reagents are typically inexpensive.
Substrate Scope Broad, tolerates a wide range of functional groups.Tolerant of many functional groups, but protecting groups may be needed.Dependent on the stability of the aldehyde and amine.
Environmental Impact Use of transition metals and organic solvents.Involves multiple steps, potentially generating more waste.Can be relatively green if catalytic hydrogenation is used.
Ease of Execution Requires inert atmosphere techniques.Involves multiple distinct reactions and purifications.Can be complex to optimize the multi-step one-pot sequence.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research project, including scale, cost, available equipment, and desired purity.

  • The Buchwald-Hartwig amination offers a direct and efficient route, particularly for small-scale synthesis and library generation where speed and substrate scope are paramount.

  • The classical N-arylation followed by C2-functionalization provides a more traditional and often more cost-effective approach for larger-scale synthesis, especially if the intermediate 1-(m-tolyl)piperazine is readily available. The directed lithiation step, however, requires expertise in handling organometallic reagents.

  • Reductive amination presents a potentially atom-economical and convergent strategy, although the development of a robust and high-yielding protocol for this specific target may require significant optimization.

Researchers are encouraged to carefully consider the trade-offs outlined in this guide to select the most suitable synthetic pathway for their objectives.

References

A Researcher's Guide to Validating Intracellular Target Engagement of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the intracellular target engagement of 2-(m-Tolyl)piperazine. As a piperazine derivative, this compound belongs to a class of molecules renowned for their activity at G-protein coupled receptors (GPCRs) and other central nervous system targets[1][2]. Establishing that a compound physically interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery. It is the critical link between a molecule's chemical structure and its biological effect, confirming the mechanism of action and justifying further development.

This document moves beyond simple protocol recitation. It delves into the causality behind experimental choices, compares the strengths and weaknesses of orthogonal methodologies, and provides the detailed protocols necessary to generate robust, decision-driving data. We will compare three powerful, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the Fluorescence Polarization (FP) Competition Assay.

The Imperative of Target Engagement: Why Direct Evidence Matters

Observing a cellular phenotype after treatment with a compound is only the beginning of the story. Without direct evidence of target binding, one cannot be certain that the observed effect is due to the intended mechanism. The drug may be acting through an unknown off-target, leading to misinterpreted structure-activity relationships (SAR) and costly failures in later stages of development. Validating target engagement provides the mechanistic certainty required to build a compelling therapeutic hypothesis.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Label-Free Standard

CETSA operates on a fundamental biophysical principle: the binding of a ligand to its target protein confers thermal stability.[3][4][5] When heated, proteins denature and aggregate out of solution. A protein bound by a stabilizing ligand, such as this compound, will require a higher temperature to unfold, resulting in more soluble protein remaining at a given temperature compared to the unbound state.[5][6][7]

This method is exceptionally powerful because it requires no modification of the compound or the target protein, allowing for the assessment of target binding in a native cellular environment.

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Sample Processing cluster_detect Detection culture 1. Culture Cells treat 2. Treat with this compound or Vehicle (DMSO) culture->treat heat 3. Heat Cell Suspensions (Temperature Gradient) treat->heat lyse 4. Lyse Cells (e.g., Freeze-Thaw) heat->lyse separate 5. Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate detect 6. Quantify Soluble Target (Western Blot, ELISA, etc.) separate->detect

Caption: The general workflow for a CETSA experiment.

Detailed Protocol: CETSA Isothermal Dose-Response (ITDR)

This protocol is designed to determine the potency of this compound in stabilizing its target protein in intact cells.

  • Cell Culture: Plate cells known to express the target of interest (e.g., HEK293 cells overexpressing a specific GPCR) and grow to ~80-90% confluency.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot cells and treat with the this compound serial dilutions or vehicle control. Incubate at 37°C for 1 hour to allow for cell penetration and binding.

  • Thermal Challenge: Transfer the cell suspensions to PCR tubes. Heat all samples to a predetermined optimal temperature for 3 minutes, followed by immediate cooling on ice for 3 minutes.

    • Expert Tip: The optimal temperature is determined beforehand by running a CETSA melt curve, where cells are heated across a range of temperatures (e.g., 40-70°C) to find a temperature that results in significant, but not complete, protein denaturation.

  • Cell Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (containing the soluble, stabilized protein). Quantify the amount of the target protein in the soluble fraction using a specific and sensitive method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

Data Summary & Interpretation
CompoundTarget ProteinMax Thermal Shift (ΔTm, °C)ITDR EC50 (µM)
This compound HRX+ 4.21.2
Positive Control HRX+ 5.50.08
Negative Control HRXNo significant shift> 100

This table represents example data. A positive thermal shift (ΔTm) and a measurable EC50 value provide strong evidence of direct target engagement.

Method 2: NanoBRET™ Target Engagement Assay - The Live-Cell Proximity Standard

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time.[8][9][10] The technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[8]

Here, the target protein is fused to the highly bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds to the target's active site serves as the acceptor. When the tracer binds to the NanoLuc®-fusion protein, the close proximity allows for energy transfer, generating a BRET signal. A competing compound like this compound will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[8][9]

NanoBRET Mechanism of Action

NanoBRET_Mechanism cluster_bound Tracer Bound (High BRET) cluster_displaced Compound Competes (Low BRET) Target_NLuc Target-NanoLuc BRET BRET Signal Target_NLuc->BRET Energy Transfer Tracer Tracer Tracer->Target_NLuc Binds Target_NLuc2 Target-NanoLuc Tracer2 Tracer Compound This compound Compound->Target_NLuc2 Binds & Displaces FP_Workflow prep 1. Prepare Cell Lysate (Containing Target Protein) tracer 2. Add Fluorescent Tracer prep->tracer compound 3. Add this compound (Serial Dilution) tracer->compound incubate 4. Incubate to Reach Equilibrium compound->incubate read 5. Measure Fluorescence Polarization incubate->read Decision_Tree start Goal: Validate Target Engagement q1 Need to measure binding to endogenous protein in native cells? start->q1 q2 Is live-cell, quantitative pharmacology (IC50, residence time) the priority? start->q2 q3 Need a rapid, high-throughput assay using cell lysates? start->q3 cetsa Choose CETSA® q1->cetsa Yes nanobret Choose NanoBRET™ q2->nanobret Yes fp Choose FP q3->fp Yes

References

A Researcher's Guide to Benchmarking Novel Arylpiperazines: A Case Study of 2-(m-Tolyl)piperazine Against Established CNS Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Arylpiperazine Scaffold as a Privileged Structure in Neuropharmacology

The arylpiperazine moiety is an indispensable pharmacophore in the design of centrally acting agents, forming the core of numerous drugs targeting neurological and psychiatric disorders.[1] Its structural versatility allows for fine-tuning of activity at various G-protein coupled receptors (GPCRs) and neurotransmitter transporters, particularly within the serotonergic and dopaminergic systems.[2][3] Compounds built on this scaffold have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[2][4]

This guide provides a comprehensive framework for the preclinical benchmarking of novel arylpiperazine-based compounds. We will use 2-(m-Tolyl)piperazine, a representative member of this class, as our primary case study.[5] While it often serves as a synthetic intermediate, its core structure provides an ideal starting point for exploring structure-activity relationships.[5]

Strategic Selection of Comparator Compounds

To build a meaningful pharmacological profile for this compound, it is essential to benchmark it against compounds with known and relevant mechanisms of action. We have selected three comparators that cover a range of activities common to the arylpiperazine class:

  • Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI). It serves as a benchmark for activity at the serotonin transporter (SERT), a key target for antidepressants.[6][7] Its high selectivity makes it an excellent negative control for binding at other monoamine receptors.[7]

  • Buspirone: An anxiolytic agent that acts as a partial agonist at the 5-HT1A serotonin receptor and also possesses antagonist activity at the dopamine D2 receptor.[8] As a classic arylpiperazine drug, it is a crucial benchmark for G-protein coupled receptor interactions.[9]

  • m-Chlorophenylpiperazine (mCPP): A psychoactive research chemical and metabolite of several drugs like trazodone.[10] mCPP is a non-selective serotonin receptor agonist with high affinity for 5-HT2C receptors, often associated with anxiogenic and other adverse effects in humans.[10][11][12] Its structural similarity to our target compound makes it a vital tool for differentiating the pharmacological profile.

Phase 1: In Vitro Pharmacological Profiling

The initial phase focuses on defining the molecular targets of the test compound through in vitro binding and permeability assays. These experiments are cost-effective, high-throughput, and provide the foundational data for subsequent, more complex in vivo studies.[13][14]

Workflow for In Vitro Profiling

cluster_0 Benchmarking Workflow Compound Test Compound (this compound) Assay1 Protocol 1: Radioligand Binding Assay Compound->Assay1 Assay2 Protocol 2: Brain Homogenate Binding Compound->Assay2 Data1 Table 1: Receptor Affinity Profile (Ki) Assay1->Data1 Decision Go/No-Go Decision for In Vivo Studies Data1->Decision Data2 Table 2: Brain Tissue Unbound Fraction Assay2->Data2 Data2->Decision

Caption: High-level workflow for initial in vitro characterization.

Protocol 1: Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand with known high affinity.[14] The output, the IC50 value, is converted to an inhibition constant (Ki) to provide a standardized measure of affinity.

Methodology:

  • Preparation of Membranes: Utilize commercially available cell membranes or prepare homogenates from tissues (e.g., rat brain cortex) known to express the target receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2) or transporters (SERT).

  • Assay Buffer Preparation: Prepare an appropriate buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing relevant ions and protease inhibitors.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and serial dilutions of the test compound (typically from 10 µM to 0.1 nM).

  • Equilibrium: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary 1: Comparative Receptor Affinity Profile

The following table presents established affinity values for our comparator compounds. A full benchmarking study would generate corresponding data for this compound to populate the first column.

Compound SERT (Ki, nM) 5-HT1A (Ki, nM) 5-HT2A (Ki, nM) 5-HT2C (Ki, nM) Dopamine D2 (Ki, nM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Fluoxetine 1.1 - 1.4[6][15]>1000[6][7]>1000[6][7]64 (R-enantiomer)[15]>1000[6]
Buspirone >100010-20 (partial agonist)[8][9]>1000[8]>1000[9]~400 (antagonist)[8][16]
mCPP 130[10]130[10]63[10]4.3[10]>1000[10]

Note: Ki values represent the concentration of a drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower values indicate higher affinity.

Protocol 2: Brain Tissue Homogenate Binding Assay

For a CNS drug to be effective, it must cross the blood-brain barrier (BBB) and engage its target. This assay provides an in vitro estimate of a compound's potential for non-specific binding within the brain parenchyma, which influences its free (unbound) concentration available for therapeutic action.[17][18]

Methodology:

  • Homogenate Preparation: Homogenize whole rat brain tissue in a phosphate-buffered saline (PBS) solution. The final concentration is typically diluted to a factor of 9 or 10.[17]

  • Equilibrium Dialysis: Use a rapid equilibrium dialysis (RED) device. Add the brain homogenate containing a known concentration of the test compound to one chamber and PBS to the other, separated by a semipermeable membrane.

  • Incubation: Incubate the device with gentle rotation (e.g., 200 RPM) at 37°C for a sufficient period (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[17]

  • Sampling: After incubation, take samples from both the homogenate chamber and the PBS (dialysate) chamber.

  • Quantification: Determine the concentration of the test compound in both samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: Calculate the fraction unbound in brain (fu,brain) using the formula: fu,brain = C_dialysate / C_homogenate, where C is the concentration of the compound in the respective chamber at equilibrium.

Data Summary 2: Brain Tissue Unbound Fraction
Compound Fraction Unbound in Brain (fu,brain) Interpretation
This compound Experimental DataA higher fu,brain (>0.05) suggests better potential for target engagement.
Fluoxetine ~0.04 - 0.05[17]Moderate-to-high non-specific binding.
Buspirone ~0.01 - 0.02High non-specific binding.
Carbamazepine (Control) ~0.25Low non-specific binding, good CNS penetration.[17]

Phase 2: In Vivo Behavioral Profiling

Following promising in vitro data (i.e., desired receptor affinity and reasonable brain tissue binding), in vivo studies are conducted to assess the compound's functional effects on behavior in whole-animal models. These assays are designed to predict potential therapeutic efficacy (e.g., antidepressant or anxiolytic effects).[19][20]

Protocol 3: Forced Swim Test (FST) in Mice (Antidepressant Model)

The FST is a widely used screening tool for antidepressant-like activity. It is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Clinically effective antidepressants decrease the duration of this immobility.[20][21]

Methodology:

  • Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow animals (e.g., male C57BL/6 mice) to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound (e.g., this compound), comparator (e.g., Fluoxetine), or vehicle (e.g., saline with 0.5% Tween 80) via an appropriate route (e.g., intraperitoneal, i.p.) 30-60 minutes prior to the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.

  • Scoring: Record the entire session with a video camera. An observer, blinded to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.

Protocol 4: Elevated Plus Maze (EPM) in Rats (Anxiolytic/Anxiogenic Model)

The EPM is a standard paradigm for assessing anxiety-like behavior.[19][22] It leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms, while anxiogenic compounds have the opposite effect.[23]

Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two arms enclosed by high walls.

  • Acclimation & Dosing: As described for the FST, acclimate animals (e.g., male Sprague-Dawley rats) and administer compounds or vehicle prior to testing.

  • Test Procedure: Place the rat on the central platform of the maze, facing one of the open arms. Allow it to explore freely for a 5-minute session.

  • Data Recording: Use an automated video tracking system to record key parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: The primary measure is the percentage of time spent in the open arms (% Open Arm Time). Compare this parameter across groups using a one-way ANOVA. Total distance traveled should also be analyzed to rule out confounding effects of sedation or hyperactivity.

Visualization of Key Signaling Pathways

Understanding the downstream consequences of receptor binding is critical. Arylpiperazines frequently target the 5-HT1A receptor, a Gi/o-coupled GPCR.

cluster_1 Simplified 5-HT1A Signaling Agonist 5-HT1A Agonist (e.g., Buspirone) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP ↓ cAMP AC->cAMP Hyperpol ↑ K+ Efflux (Hyperpolarization) GIRK->Hyperpol

Caption: Agonist binding to the 5-HT1A receptor inhibits cAMP and promotes hyperpolarization.

Synthesis of Findings and Conclusion

This guide outlines a systematic, three-protocol workflow for the initial characterization of a novel arylpiperazine, this compound.

  • Receptor Binding Assays will establish its molecular fingerprint, revealing its affinity and selectivity for key CNS targets compared to standards like Fluoxetine and Buspirone.

  • Brain Homogenate Binding will provide a crucial, early indicator of its ability to reach these targets in the brain.

  • In Vivo Behavioral Models like the FST and EPM will translate these molecular interactions into a functional profile, indicating potential for antidepressant-like or anxiolytic/anxiogenic activity.

By rigorously comparing the data generated for this compound against the well-defined profiles of the selected comparators, researchers can make informed decisions. This structured benchmarking process allows for the classification of a new compound's mechanism of action, prediction of its therapeutic potential, and identification of potential liabilities (e.g., an anxiogenic profile similar to mCPP). This methodical approach is fundamental to modern CNS drug discovery, ensuring that only the most promising candidates advance through the development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and safeguarding our communities and ecosystems. This guide provides an in-depth, technically grounded protocol for the proper disposal of 2-(m-Tolyl)piperazine, a compound frequently utilized in synthetic chemistry. By understanding the "why" behind each step, we can foster a culture of safety that is both rigorous and intuitive.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, also known as 1-(3-methylphenyl)piperazine, shares a toxicological profile with many aromatic amines and piperazine derivatives, which necessitates cautious handling.

Key Hazard Classifications:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The piperazine moiety itself is known to be a sensitizer, capable of causing allergic skin and respiratory reactions upon repeated exposure.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent direct contact and inhalation.

Summary of Safety Data for Tolylpiperazine Analogs
Hazard StatementClassificationGHS CodePrimary Route of Exposure
Causes skin irritationSkin Irritant, Category 2H315Dermal Contact
Causes serious eye irritationEye Irritant, Category 2H319Eye Contact
May cause respiratory irritationSTOT SE, Category 3H335Inhalation

This table synthesizes data from SDS of structurally related tolylpiperazine compounds.

The Disposal Decision Workflow: A Step-by-Step Approach

The cardinal principle of chemical waste management is that disposal planning must precede experimentation.[6] For this compound, direct disposal into sanitary sewers or general waste is strictly prohibited due to its hazardous nature. The following workflow provides a logical pathway for its proper management.

DisposalWorkflow cluster_0 Waste Generation & Initial Assessment cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal A Generation of this compound Waste (e.g., residual solid, contaminated labware, solutions) B Is the waste contaminated with other hazardous materials? A->B C Segregate as 'Aromatic Amine' or 'Nitrogenous Organic' Hazardous Waste. Do NOT mix with incompatible waste streams (e.g., strong oxidizers, acids). B->C Yes/No D Place in a designated, properly labeled, and sealed hazardous waste container. C->D E Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. D->E F Arrange for pickup by a licensed Environmental Health & Safety (EHS) vendor. E->F G Maintain detailed records of waste generation and disposal. F->G

Caption: Disposal Decision Workflow for this compound.

Detailed Protocols for Disposal and Spill Management

Part 3.1: Protocol for the Disposal of Solid this compound and Contaminated Labware

This protocol applies to residual solid chemical, contaminated weighing paper, gloves, and disposable labware (e.g., pipette tips, vials).

Objective: To safely collect and contain solid waste for professional disposal.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety glasses with side shields or chemical splash goggles

    • Laboratory coat

Procedure:

  • Designate a Waste Container: Select a clearly marked, leak-proof container with a screw-top lid. This container should be designated specifically for "Solid Nitrogenous Organic Waste" or "Aromatic Amine Waste."

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Skin/Eye/Respiratory Irritant")

    • The date of initial waste accumulation.

  • Waste Collection:

    • Carefully place all solid residues of this compound into the designated container.

    • Any disposable items that have come into direct contact with the chemical (e.g., weighing boats, contaminated gloves, pipette tips) must also be placed in this container.

    • For contaminated reusable labware (e.g., glassware), rinse with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) and collect the rinsate as liquid hazardous waste (see Protocol 3.2).

  • Secure Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials, particularly strong oxidizing agents and acids.[5] The SAA should be under the control of laboratory personnel.[7]

  • Professional Disposal: Once the container is full, or in accordance with your institution's EHS guidelines, arrange for it to be collected by a licensed hazardous waste disposal service.[8]

Part 3.2: Protocol for the Disposal of Liquid Waste Containing this compound

This protocol applies to solutions containing this compound, including reaction mother liquors and solvent rinses from contaminated glassware.

Objective: To safely collect and contain liquid waste for professional disposal.

Materials:

  • Designated liquid hazardous waste container (chemically resistant, with a secure, vented lid)

  • Hazardous waste labels

  • Funnel

  • Secondary containment (e.g., a plastic tub)

  • Personal Protective Equipment (PPE) as listed in 3.1

Procedure:

  • Designate a Waste Container: Use a chemically compatible container (e.g., a high-density polyethylene or glass bottle) designated for "Halogenated" or "Non-Halogenated Organic Waste," as appropriate, depending on the solvent system. Crucially, do not mix aqueous and organic waste streams unless explicitly permitted by your institution's EHS office. [6]

  • Labeling: As with solid waste, label the container before use. The label must detail all chemical constituents and their approximate concentrations, including "this compound."

  • Waste Collection:

    • Place the liquid waste container in secondary containment to mitigate potential spills.

    • Using a funnel, carefully pour the liquid waste into the container.

    • Collect all solvent rinses from contaminated glassware in this container. The principle is to use the minimum amount of solvent necessary for effective cleaning to reduce the total volume of waste generated.

  • Secure Storage:

    • Keep the container tightly sealed and stored in the designated SAA.

    • Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.

  • Professional Disposal: Arrange for collection by your institution's EHS-approved vendor.

Part 3.3: Emergency Protocol for Spill Management

Objective: To safely contain, clean, and dispose of a small-scale laboratory spill of this compound.

Materials:

  • Spill kit containing:

    • Absorbent material (e.g., vermiculite, sand, or a commercial sorbent)

    • Two pairs of chemically resistant gloves

    • Safety goggles and, if necessary, a face shield

    • Plastic bags for contaminated debris

    • Dustpan and brush (for solid spills)

  • Soap and water

Procedure:

  • Immediate Actions & Evacuation:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or if there is a significant risk of inhalation, evacuate the area and contact your institution's emergency response team.

  • Control and Containment (for small, manageable spills):

    • Ensure the area is well-ventilated. If safe to do so, work within a chemical fume hood.

    • Don appropriate PPE, including double gloving.

  • Cleanup:

    • For a solid spill: Carefully sweep the solid material into a dustpan. Avoid creating dust. Place the collected solid and any contaminated cleaning materials into a labeled hazardous waste bag or container.

    • For a liquid spill: Cover the spill with an inert absorbent material. Allow it to fully absorb the liquid. Carefully collect the absorbent material and place it into a labeled hazardous waste bag or container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with soap and water.

    • Place all contaminated cleaning materials, including gloves, into the hazardous waste container.

  • Final Disposal: Seal the hazardous waste container and manage it according to Protocol 3.1.

  • Personal Decontamination: Thoroughly wash your hands and any affected skin with soap and water.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these scientifically grounded procedures, we not only comply with regulatory mandates but also actively contribute to a safer research environment. The causality is clear: understanding the hazards dictates the handling and disposal protocols. This guide serves as a foundational resource, but it is incumbent upon every researcher to be familiar with their institution-specific Environmental Health & Safety guidelines and to always prioritize safety in every aspect of their work.

References

A Researcher's Guide to the Safe Handling of 2-(m-Tolyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of novel chemical entities within drug discovery and development, 2-(m-Tolyl)piperazine presents a unique set of handling challenges that necessitate a robust safety protocol. This guide, developed by senior application scientists, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our approach moves beyond a simple checklist, offering a self-validating system of protocols grounded in established safety science.

Understanding the Hazard Profile of this compound

This compound and its structural analogs are classified as hazardous substances. The primary risks associated with this compound are significant irritation to the skin and eyes, and potential respiratory tract irritation[1][2][3]. Several sources also indicate that prolonged or repeated exposure can lead to more severe health effects, including skin burns and serious eye damage[4][5][6]. Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

GHS Hazard Statements:

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

  • Some related piperazine compounds are noted to cause severe skin burns and eye damage[4][5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesMaterial: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Practice: Use proper glove removal technique to avoid skin contact with the outer surface of the glove. Dispose of contaminated gloves immediately after use in accordance with institutional waste disposal procedures[2].
Eyes Safety glasses with side shields or chemical safety gogglesStandard: Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4]. Rationale: Protects against splashes and airborne particles of the chemical.
Respiratory NIOSH-approved respiratorWhen to use: Required when working outside of a certified chemical fume hood, or when there is a risk of generating dust or aerosols. Type: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher concentrations or the potential for vapor exposure, use a respirator with ABEK-P2 cartridges[2].
Body Laboratory coatMaterial: A standard cotton lab coat is sufficient for most applications. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for safely handling this compound from receipt to immediate use in a laboratory setting. This workflow is designed to minimize exposure and prevent contamination.

3.1. Pre-Handling and Preparation

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound[2][3][4][5].

  • Designate a Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to ensure adequate ventilation[2][3].

  • Assemble all Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and reaction vessels, before bringing the chemical into the work area.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.

3.2. Weighing and Dispensing

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Work Within a Fume Hood: All weighing and dispensing operations must be performed inside a chemical fume hood.

  • Minimize Dust Generation: If working with a solid form of the compound, handle it gently to avoid creating dust. Use a spatula to carefully transfer the desired amount to a tared weigh boat or paper.

  • Immediate Containment: Promptly cap the stock container after dispensing.

  • Clean Up Spills Immediately: In case of a small spill, carefully sweep up the solid material, or absorb a liquid with an inert material, and place it in a sealed container for disposal[3][7]. For larger spills, follow your institution's emergency procedures.

3.3. In-Reaction Use

  • Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Maintain Ventilation: Keep the reaction vessel within the chemical fume hood for the duration of the reaction.

  • Monitor the Reaction: Be observant of any unexpected changes in the reaction, such as excessive heat generation or gas evolution.

The logical flow of this handling process is illustrated in the diagram below.

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and pose a risk to public health.

4.1. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and contaminated paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain[2].

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

4.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company[2]. Adhere to all local, state, and federal regulations for hazardous waste disposal.

This comprehensive guide provides a framework for the safe handling of this compound. By integrating these protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all researchers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.